molecular formula C7H14 B1588153 5-Methyl-2-hexene CAS No. 3404-62-4

5-Methyl-2-hexene

Cat. No.: B1588153
CAS No.: 3404-62-4
M. Wt: 98.19 g/mol
InChI Key: GHBKCPRDHLITSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-2-hexene is a useful research compound. Its molecular formula is C7H14 and its molecular weight is 98.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 73936. The United Nations designated GHS hazard class pictogram is Flammable;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

3404-62-4

Molecular Formula

C7H14

Molecular Weight

98.19 g/mol

IUPAC Name

5-methylhex-2-ene

InChI

InChI=1S/C7H14/c1-4-5-6-7(2)3/h4-5,7H,6H2,1-3H3

InChI Key

GHBKCPRDHLITSE-UHFFFAOYSA-N

SMILES

CC=CCC(C)C

Isomeric SMILES

C/C=C/CC(C)C

Canonical SMILES

CC=CCC(C)C

boiling_point

88.1 °C

melting_point

-124.3 °C

Other CAS No.

3404-65-7
7385-82-2
3404-62-4

Pictograms

Flammable; Health Hazard

Origin of Product

United States

Foundational & Exploratory

5-Methyl-2-hexene chemical and physical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical and Physical Properties of 5-Methyl-2-hexene

Introduction

This compound is an unsaturated hydrocarbon with the chemical formula C7H14.[1][2] As an alkene, its structure is characterized by a carbon-carbon double bond, which is the site of its chemical reactivity.[2] It exists as a colorless liquid at room temperature with a distinctive odor.[2][3] This compound and its isomers are utilized in organic synthesis and as intermediates in the production of other chemicals.[2] This guide provides a comprehensive overview of its chemical and physical properties, experimental protocols, and structural relationships for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

The properties of this compound can vary slightly depending on the specific isomer. The following tables summarize key quantitative data available for the compound, often as a mixture of cis/trans isomers or for a specific stereoisomer.

General Identifiers
IdentifierValue
IUPAC Name 5-methylhex-2-ene[4]
Molecular Formula C7H14[1][2][4][5][6][7]
Molecular Weight 98.19 g/mol [4][6]
CAS Number 3404-62-4 (for cis/trans mixture)[1][6][7][8]
7385-82-2 (for (E)-isomer)[5][6][9]
13151-17-2 (for (Z)-isomer)[10][11]
InChI InChI=1S/C7H14/c1-4-5-6-7(2)3/h4-5,7H,6H2,1-3H3[1][2][4]
SMILES CC=CCC(C)C[4]
Physical Properties
PropertyValue
Appearance Colorless liquid[2][3]
Boiling Point 88.11 °C[9] to 88.4 °C[12]
Melting Point -124.34 °C[9]
Density 0.6883 g/cm³[9] to 0.7 g/cm³[12]
Refractive Index 1.3979[9]
Solubility Log10 of Water solubility in mol/l (log10WS) is a relevant parameter.[13]
Octanol/Water Partition Coefficient (logPoct/wat) 2.9[4][6]
Spectroscopic Data
SpectroscopyData
¹³C NMR Chemical shifts observed at approximately 130.38, 125.78, 42.20, 28.65, 22.40, and 17.95 ppm.[14]
Infrared (IR) Spectrum Available in the NIST Chemistry WebBook.[15][16]
Mass Spectrometry (MS) Mass spectra are available for analysis.[16][17]

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are crucial for its application in research.

Synthesis of (E)-5-Methyl-2-hexene

A proposed synthesis route involves the reaction of propyne with 2-methyl-1-propanol.[18][19] This is a multi-step process.

Objective: To synthesize (E)-5-methyl-2-hexene.

Materials:

  • Propyne

  • 2-Methyl-1-propanol

  • Borane (BH3) or a suitable hydroborating agent

  • Oxidizing agent (e.g., hydrogen peroxide in NaOH)

  • Dehydrating agent (e.g., sulfuric acid or phosphoric acid)

  • Appropriate solvents (e.g., THF, ether)

  • Standard laboratory glassware and equipment for reflux, distillation, and extraction.

Methodology:

  • Hydroboration-Oxidation: The first phase of the synthesis involves the hydroboration-oxidation of propyne.[18]

    • Propyne is reacted with a borane compound, such as borane (BH3), to form an intermediate.

    • This intermediate is then reacted with 2-methyl-1-propanol, followed by oxidation, to produce the corresponding alcohol.[18]

  • Dehydration: The alcohol formed in the previous step is then dehydrated to yield the target alkene, this compound.[18]

    • This is typically achieved by heating the alcohol in the presence of a strong acid catalyst like sulfuric acid or phosphoric acid.

    • The reaction conditions can be controlled to favor the formation of the (E) isomer.[18]

  • Purification: The final product is purified from the reaction mixture.

    • The mixture is first washed with water to remove the acid catalyst and any water-soluble byproducts.

    • The organic layer is then separated, dried over an anhydrous drying agent (e.g., magnesium sulfate), and filtered.

    • The final product is isolated by distillation.

Safety Precautions: this compound is a highly flammable liquid and vapor.[6] It may be fatal if swallowed and enters the airways.[6] All manipulations should be carried out in a well-ventilated fume hood, away from ignition sources.[20][21] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn.[20]

Spectroscopic Analysis

Objective: To confirm the structure and purity of the synthesized this compound using NMR and IR spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve a small amount (5-10 mg) of the purified product in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer.

  • Data Analysis: Analyze the chemical shifts, integration, and coupling patterns to confirm the presence of the characteristic peaks for this compound.

Infrared (IR) Spectroscopy:

  • Sample Preparation: Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr) or use an ATR-FTIR spectrometer.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands, such as the C=C stretch of the alkene and the C-H stretches of the alkyl groups, to confirm the functional groups present in the molecule.

Diagrams

The following diagrams illustrate key logical and experimental relationships for this compound.

G cluster_isomers Isomers of this compound A This compound (C7H14) B (Z)-5-methylhex-2-ene (cis) A->B isomer of C (E)-5-methylhex-2-ene (trans) A->C isomer of

Caption: Relationship between isomers of this compound.

G cluster_workflow Synthesis Workflow for (E)-5-Methyl-2-hexene A Start: Propyne & 2-Methyl-1-propanol B Step 1: Hydroboration-Oxidation A->B C Intermediate Alcohol B->C D Step 2: Dehydration C->D E Crude Product D->E F Step 3: Purification (Distillation) E->F G End: (E)-5-Methyl-2-hexene F->G

Caption: Proposed synthesis workflow for (E)-5-Methyl-2-hexene.

References

Synthesis of 5-Methyl-2-hexene from Propyne and 2-Methyl-1-propanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a comprehensive, multi-step synthetic pathway for the production of 5-methyl-2-hexene, a valuable branched alkene in organic synthesis, from the readily available starting materials: propyne and 2-methyl-1-propanol. The synthesis proceeds through the key intermediate 5-methyl-2-hexyne, which is subsequently reduced stereoselectively to afford either the (Z)- or (E)-isomer of the target alkene. This document provides detailed experimental protocols, tabulated quantitative data for all relevant compounds, and workflow diagrams to ensure clarity and reproducibility in a research and development setting.

Overall Synthetic Strategy

The synthesis is designed as a three-step process:

  • Halogenation of 2-Methyl-1-propanol: The primary alcohol, 2-methyl-1-propanol, is first converted to its corresponding alkyl halide, isobutyl bromide, to transform the hydroxyl group into a good leaving group for subsequent nucleophilic substitution.

  • Alkylation of Propyne: Propyne is deprotonated using a strong base to form a potent nucleophile, the propynide anion. This anion then undergoes an SN2 reaction with the previously synthesized isobutyl bromide to form the carbon-carbon bond, yielding the internal alkyne, 5-methyl-2-hexyne.

  • Stereoselective Reduction of 5-Methyl-2-hexyne: The final step involves the reduction of the alkyne triple bond to a double bond. The stereochemical outcome of this step is controlled by the choice of reagents, allowing for the selective synthesis of either the cis ((Z)-) or trans ((E)-) isomer of this compound.

Experimental Protocols

Step 1: Synthesis of Isobutyl Bromide from 2-Methyl-1-propanol

This procedure details the conversion of a primary alcohol to an alkyl bromide using phosphorus tribromide.

Materials:

  • 2-Methyl-1-propanol (dry)

  • Phosphorus tribromide (PBr₃, freshly distilled)

  • Ice-salt bath

  • Concentrated sulfuric acid (H₂SO₄)

  • Sodium bicarbonate (NaHCO₃) solution

  • Calcium chloride (CaCl₂, anhydrous)

  • Standard distillation apparatus

Procedure:

  • In a round-bottomed flask equipped with a dropping funnel, mechanical stirrer, and a reflux condenser, place 7 moles of dry 2-methyl-1-propanol.

  • Cool the flask to -10°C using an ice-salt bath.

  • With continuous stirring and cooling, add 2.56 moles of freshly distilled phosphorus tribromide dropwise from the dropping funnel. Maintain the reaction temperature below 0°C throughout the addition.

  • After the addition is complete, remove the cooling bath and allow the mixture to stir until it reaches room temperature. Let the reaction proceed overnight.

  • Set up a distillation apparatus and distill the crude isobutyl bromide from the reaction mixture.

  • Wash the distillate carefully with cold, concentrated sulfuric acid to remove any unreacted alcohol and ether byproducts. Subsequently, wash with water, followed by a sodium bicarbonate solution to neutralize any remaining acid, and a final wash with water.

  • Dry the crude isobutyl bromide over anhydrous calcium chloride.

  • Purify the final product by distillation. The boiling point of isobutyl bromide is approximately 91-93°C. An expected yield for this reaction is in the range of 55-60%.

Step 2: Synthesis of 5-Methyl-2-hexyne from Propyne and Isobutyl Bromide

This protocol describes the alkylation of a terminal alkyne using a strong base and an alkyl halide.

Materials:

  • Sodium amide (NaNH₂)

  • Liquid ammonia (NH₃)

  • Propyne (condensed)

  • Isobutyl bromide (from Step 1)

  • Dry ether or tetrahydrofuran (THF)

  • Ammonium chloride (NH₄Cl) solution (saturated)

Procedure:

  • In a three-necked flask equipped with a dry ice condenser, a gas inlet, and a mechanical stirrer, condense approximately 200 mL of ammonia.

  • Add a catalytic amount of ferric nitrate and then slowly add 0.11 mol of sodium metal in small pieces to form sodium amide in situ. The formation of a persistent blue color indicates the presence of unreacted sodium, which will then be consumed to form a gray suspension of sodium amide.

  • Bubble propyne gas through the stirred suspension of sodium amide in liquid ammonia until the base is consumed.

  • Slowly add 0.1 mol of isobutyl bromide in an equal volume of dry ether to the solution of sodium propynide.

  • Allow the ammonia to evaporate overnight as the reaction mixture warms to room temperature.

  • Add 100 mL of dry ether to the residue and then cautiously quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Separate the ethereal layer, and extract the aqueous layer with two portions of ether.

  • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent by rotary evaporation and purify the resulting 5-methyl-2-hexyne by distillation.

Step 3: Stereoselective Reduction of 5-Methyl-2-hexyne

Two distinct protocols are provided for the synthesis of either the (Z)- or (E)-isomer of this compound.

Protocol 3a: Synthesis of (Z)-5-Methyl-2-hexene (cis-alkene)

This procedure utilizes Lindlar's catalyst for the syn-hydrogenation of the alkyne.

Materials:

  • 5-Methyl-2-hexyne (from Step 2)

  • Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate and quinoline)

  • Hexane or ethanol as solvent

  • Hydrogen gas (H₂) balloon

Procedure:

  • Dissolve 5-methyl-2-hexyne in hexane or ethanol in a round-bottomed flask.

  • Add a catalytic amount of Lindlar's catalyst to the solution.

  • Evacuate the flask and backfill with hydrogen gas from a balloon.

  • Stir the reaction mixture vigorously under a positive pressure of hydrogen at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) to ensure the reaction stops at the alkene stage and does not proceed to the alkane.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Remove the solvent under reduced pressure to yield (Z)-5-methyl-2-hexene. Further purification can be achieved by distillation if necessary.

Protocol 3b: Synthesis of (E)-5-Methyl-2-hexene (trans-alkene)

This protocol employs a dissolving metal reduction to achieve anti-addition of hydrogen across the triple bond.[1]

Materials:

  • 5-Methyl-2-hexyne (from Step 2)

  • Sodium (Na) metal

  • Liquid ammonia (NH₃)

  • Dry ice/acetone condenser

Procedure:

  • In a three-necked flask equipped with a dry ice/acetone condenser and a gas inlet, condense approximately 150 mL of ammonia at -78°C.

  • Add 5-methyl-2-hexyne to the liquid ammonia.

  • Slowly add small pieces of sodium metal to the stirred solution. The appearance of a persistent deep blue color indicates that the reduction is complete.

  • Carefully quench the reaction by the addition of a proton source, such as ammonium chloride or ethanol.

  • Allow the ammonia to evaporate.

  • Extract the product with ether, wash the organic layer with water and brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent by rotary evaporation and purify the resulting (E)-5-methyl-2-hexene by distillation.

Data Presentation

The following tables summarize the key quantitative data for the starting materials, intermediate, and final products.

Table 1: Physical and Chemical Properties of Key Compounds

CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)Density (g/cm³)Refractive Index
2-Methyl-1-propanolC₄H₁₀O74.121080.8021.396
Isobutyl BromideC₄H₉Br137.0291-931.261.435
5-Methyl-2-hexyneC₇H₁₂96.171020.7381.415
(Z)-5-Methyl-2-hexeneC₇H₁₄98.19~96~0.70~1.40
(E)-5-Methyl-2-hexeneC₇H₁₄98.19~95~0.70~1.40

Table 2: Spectroscopic Data for this compound Isomers

Isomer¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Key IR Absorptions (cm⁻¹)Mass Spec (m/z)
(Z)-5-Methyl-2-hexene ~5.4 (m, 2H, vinyl), ~2.0 (m, 2H, allylic), ~1.7 (m, 1H, CH), ~1.6 (d, 3H, =C-CH₃), ~0.9 (d, 6H, -CH(CH₃)₂)~125-130 (alkene C), ~42 (allylic CH₂), ~28 (CH), ~22 (CH₃), ~18 (alkenyl CH₃)~3020 (C-H, sp²), ~1650 (C=C, weak), ~700 (cis C-H bend)98 (M+), 83, 69, 55, 41
(E)-5-Methyl-2-hexene ~5.4 (m, 2H, vinyl), ~1.9 (m, 2H, allylic), ~1.7 (m, 1H, CH), ~1.6 (d, 3H, =C-CH₃), ~0.9 (d, 6H, -CH(CH₃)₂)~125-135 (alkene C), ~42 (allylic CH₂), ~28 (CH), ~22 (CH₃), ~18 (alkenyl CH₃)~3020 (C-H, sp²), ~1670 (C=C, weak), ~965 (trans C-H bend)98 (M+), 83, 69, 55, 41

Note: NMR chemical shifts are approximate and may vary depending on the solvent and instrument used. The key distinguishing features are the coupling constants in the ¹H NMR and the C-H bending vibrations in the IR spectra.

Visualizations

The following diagrams illustrate the overall synthetic workflow and the key reaction pathways.

Synthesis_Workflow cluster_start Starting Materials cluster_step1 Step 1 cluster_step2 Step 2 cluster_step3 Step 3 Propyne Propyne 5_Methyl_2_hexyne 5-Methyl-2-hexyne Propyne->5_Methyl_2_hexyne 1. NaNH₂, liq. NH₃ 2. Isobutyl Bromide 2_Methyl_1_propanol 2-Methyl-1-propanol Isobutyl_Bromide Isobutyl Bromide 2_Methyl_1_propanol->Isobutyl_Bromide PBr₃ Isobutyl_Bromide->5_Methyl_2_hexyne Z_5_Methyl_2_hexene (Z)-5-Methyl-2-hexene 5_Methyl_2_hexyne->Z_5_Methyl_2_hexene H₂, Lindlar's Catalyst E_5_Methyl_2_hexene (E)-5-Methyl-2-hexene 5_Methyl_2_hexyne->E_5_Methyl_2_hexene Na, liq. NH₃

Caption: Overall synthetic workflow for this compound.

Signaling_Pathways cluster_alkylation Propyne Alkylation cluster_reduction Stereoselective Reduction Propyne Propyne (H-C≡C-CH₃) Propynide Propynide Anion (⁻C≡C-CH₃) Propyne->Propynide NaNH₂ Hexyne 5-Methyl-2-hexyne Propynide->Hexyne Sₙ2 Reaction Isobutyl_Br Isobutyl Bromide Isobutyl_Br->Hexyne Hexyne2 5-Methyl-2-hexyne Z_Alkene (Z)-5-Methyl-2-hexene (cis) Hexyne2->Z_Alkene H₂, Lindlar's Catalyst (syn-addition) E_Alkene (E)-5-Methyl-2-hexene (trans) Hexyne2->E_Alkene Na, liq. NH₃ (anti-addition)

Caption: Key reaction pathways in the synthesis.

References

An In-depth Technical Guide to the Stereoisomers of 5-Methyl-2-hexene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methyl-2-hexene is a chiral olefinic hydrocarbon that exists as four distinct stereoisomers due to the presence of both a stereogenic center and a double bond capable of geometric isomerism. This technical guide provides a comprehensive overview of these stereoisomers, detailing their structural characteristics, physicochemical properties, and outlining advanced methodologies for their synthesis and separation. The precise control and characterization of stereoisomers are of paramount importance in the fields of chemical synthesis and drug development, where stereochemistry can dictate biological activity and pharmacological profiles. This document is intended to serve as a detailed resource for researchers and professionals engaged in these areas.

Introduction to the Stereoisomers of this compound

This compound possesses a chiral center at the C5 position and a carbon-carbon double bond between C2 and C3. This structural arrangement gives rise to two types of stereoisomerism:

  • Geometric Isomerism: The restricted rotation about the C2=C3 double bond results in two geometric isomers: cis (Z) and trans (E).

  • Enantiomerism: The tetrahedral carbon at C5 is bonded to four different groups (a hydrogen atom, a methyl group, an isopropyl group, and a -CH=CH-CH₃ group), making it a stereocenter. This results in two enantiomers for each geometric isomer, designated as (R) and (S) based on the Cahn-Ingold-Prelog priority rules.

Consequently, there are a total of four stereoisomers for this compound:

  • (2E, 5R)-5-methyl-2-hexene

  • (2E, 5S)-5-methyl-2-hexene

  • (2Z, 5R)-5-methyl-2-hexene

  • (2Z, 5S)-5-methyl-2-hexene

The relationship between these stereoisomers is depicted in the diagram below. The (R) and (S) isomers of a particular geometric form are enantiomers, while a cis isomer and a trans isomer are diastereomers of each other.

stereoisomers cluster_trans (E)-5-Methyl-2-hexene (trans) cluster_cis (Z)-5-Methyl-2-hexene (cis) trans_R (R,E)-5-Methyl-2-hexene trans_S (S,E)-5-Methyl-2-hexene trans_R->trans_S Enantiomers cis_R (R,Z)-5-Methyl-2-hexene trans_R->cis_R Diastereomers cis_S (S,Z)-5-Methyl-2-hexene trans_R->cis_S Diastereomers trans_S->cis_R Diastereomers trans_S->cis_S Diastereomers cis_R->cis_S Enantiomers

Diagram 1: Stereoisomeric relationships of this compound.

Physicochemical Characteristics

The physical and chemical properties of the stereoisomers of this compound are crucial for their identification, separation, and handling. While enantiomeric pairs share identical physical properties in an achiral environment (e.g., boiling point, density), they differ in their interaction with plane-polarized light (optical activity). Diastereomers, on the other hand, have distinct physical properties.

Physical Properties
Property(E)-5-Methyl-2-hexene (trans)(Z)-5-Methyl-2-hexene (cis)
Molecular Formula C₇H₁₄[1][2]C₇H₁₄[3][4]
Molecular Weight 98.19 g/mol [1][2]98.19 g/mol [3][4]
Boiling Point 86 °C91 °C[5]
Melting Point -124 °CNot available
Density 0.693 g/mL0.700 g/mL[5]
Refractive Index 1.4011.400[5]
Specific Rotation ([α]D) (R)-enantiomer: Not available(S)-enantiomer: Not available(R)-enantiomer: Not available(S)-enantiomer: Not available
Spectroscopic Data

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable tools for the structural elucidation of the stereoisomers of this compound.

  • ¹H NMR Spectroscopy: The chemical shifts and coupling constants of the vinylic protons (on C2 and C3) are diagnostic for the geometric isomers. For the trans isomer, the coupling constant (J-value) between the vinylic protons is typically larger than for the cis isomer. The protons of the chiral center at C5 will exhibit complex splitting patterns. In the presence of a chiral shift reagent, it is possible to distinguish the signals of the enantiomers.

  • ¹³C NMR Spectroscopy: The chemical shifts of the carbon atoms, particularly those of the double bond and the chiral center, can aid in the identification of the isomers.

  • Mass Spectrometry: The mass spectra of all stereoisomers are expected to be very similar, showing a molecular ion peak (M⁺) at m/z = 98 and characteristic fragmentation patterns for aliphatic alkenes.

Experimental Protocols

The preparation and isolation of individual stereoisomers of this compound require stereoselective synthetic methods and efficient chiral separation techniques. The following sections provide detailed methodologies that can be adapted for this purpose.

Stereoselective Synthesis

The stereoselective synthesis of a specific enantiomer of this compound can be approached through asymmetric catalysis. A plausible synthetic pathway is outlined below.

synthesis_workflow start Starting Materials (e.g., 4-methyl-1-pentyne and a methylating agent) intermediate Chiral Propargylic Alcohol Intermediate start->intermediate Asymmetric Alkylation (Chiral Catalyst) reduction Stereoselective Reduction intermediate->reduction e.g., Lindlar's Catalyst for cis-alkene or Na/NH₃ for trans-alkene product Target Enantiomer of this compound ((R)- or (S)- isomer) reduction->product

Diagram 2: Generalized workflow for the stereoselective synthesis.

Methodology: Asymmetric Synthesis of a Chiral Alkene

  • Synthesis of a Chiral Precursor: A common strategy involves the creation of a chiral center in a precursor molecule that can then be converted to the desired alkene. For instance, the asymmetric reduction of a suitable ketone using a chiral reducing agent (e.g., a CBS catalyst) can yield a chiral alcohol with high enantiomeric excess.

  • Formation of the Double Bond: The chiral alcohol can then be converted to the target alkene via an elimination reaction (e.g., dehydration or elimination from a tosylate). The choice of reaction conditions will influence the geometry of the resulting double bond.

  • Purification: The final product is purified by distillation or chromatography to remove any remaining starting materials, reagents, and byproducts.

Chiral Separation (Resolution)

For the separation of a racemic mixture of this compound, chiral chromatography is the most effective method, particularly for a volatile, non-functionalized hydrocarbon.

separation_workflow racemic_mixture Racemic Mixture of this compound injection Injection into Chiral GC or SFC System racemic_mixture->injection separation Separation on a Chiral Stationary Phase injection->separation detection Detection (e.g., FID, MS) separation->detection collection Fraction Collection detection->collection enantiomer_R Isolated (R)-enantiomer collection->enantiomer_R enantiomer_S Isolated (S)-enantiomer collection->enantiomer_S

Diagram 3: Experimental workflow for chiral separation.

Methodology: Chiral Gas Chromatography (GC) or Supercritical Fluid Chromatography (SFC)

  • Instrumentation: A gas chromatograph or supercritical fluid chromatograph equipped with a chiral stationary phase (CSP) is required. For volatile hydrocarbons, cyclodextrin-based CSPs are often effective.[6]

  • Sample Preparation: The racemic mixture of this compound is dissolved in a suitable volatile solvent (e.g., pentane or hexane).

  • Chromatographic Conditions:

    • Carrier Gas/Mobile Phase: For GC, helium or hydrogen is typically used. For SFC, supercritical carbon dioxide, often with a co-solvent, is employed.

    • Temperature Program/Pressure Gradient: The column temperature (for GC) or pressure/temperature gradient (for SFC) is optimized to achieve baseline separation of the enantiomers.

    • Injector and Detector Temperatures: These are set appropriately for the volatility of the analyte.

  • Injection and Separation: A small volume of the sample is injected into the chromatograph. The enantiomers will interact differently with the chiral stationary phase, leading to different retention times and their separation.

  • Detection and Quantification: A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection. The peak areas in the chromatogram are proportional to the amount of each enantiomer, allowing for the determination of enantiomeric excess (ee).

  • Preparative Separation: For the isolation of larger quantities of the individual enantiomers, preparative chiral chromatography can be used with larger column dimensions and sample injection volumes. Fractions corresponding to each enantiomer are collected as they elute from the column.

Conclusion

The four stereoisomers of this compound provide a clear example of the interplay between geometric and optical isomerism. While the physicochemical properties of the geometric isomers are documented, a notable gap exists in the literature regarding the specific optical properties of the individual enantiomers. The methodologies for stereoselective synthesis and chiral separation outlined in this guide are based on established principles in asymmetric chemistry and chromatography and provide a robust framework for the preparation and isolation of these and other chiral molecules. For professionals in drug development and chemical research, a thorough understanding and application of these techniques are essential for advancing the synthesis of stereochemically pure compounds.

References

In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 5-Methyl-2-hexene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the compound 5-Methyl-2-hexene. This document presents a detailed analysis of its chemical structure through NMR spectroscopy, offering valuable insights for researchers and professionals in the fields of chemistry and drug development. The guide includes tabulated spectral data, detailed experimental protocols, and visual diagrams to illustrate molecular structure and experimental workflows.

¹³C NMR Spectral Data

The ¹³C NMR spectrum of this compound reveals five distinct carbon signals, corresponding to the unique carbon environments in the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

Carbon AtomChemical Shift (δ) in ppm
C1130.38
C2125.78
C342.20
C428.65
C522.40

Predicted ¹H NMR Spectral Data

Due to the absence of publicly available experimental ¹H NMR data, the following table presents predicted values for the proton signals of this compound. These predictions are based on established chemical shift principles and spin-spin coupling patterns.

Proton(s)Predicted Chemical Shift (δ) in ppmMultiplicityCoupling Constant (J) in HzIntegration
H1~5.4Multiplet1H
H2~5.4Multiplet1H
H3~1.9 - 2.0Multiplet2H
H4~1.6 - 1.7Multiplet1H
H5~0.9Doublet~6.56H
H6~1.6Doublet of Quartets~6.5, ~1.53H

Experimental Protocols

The following is a generalized protocol for acquiring high-quality ¹H and ¹³C NMR spectra for a volatile liquid organic compound such as this compound.

Sample Preparation:

  • Sample Purity: Ensure the this compound sample is of high purity to avoid interference from impurities in the NMR spectrum.

  • Solvent Selection: Choose a suitable deuterated solvent that will dissolve the sample and has a known, non-interfering resonance signal. Deuterated chloroform (CDCl₃) is a common choice for non-polar compounds like this compound.

  • Concentration: Prepare a solution with a concentration of approximately 5-25 mg of this compound in 0.6-0.7 mL of the deuterated solvent.

  • Transfer: Carefully transfer the solution into a clean, dry 5 mm NMR tube.

  • Standard: Tetramethylsilane (TMS) is typically added as an internal standard for referencing the chemical shifts to 0 ppm.

NMR Instrument Parameters:

  • Spectrometer: A high-field NMR spectrometer (e.g., 300 MHz or higher) is recommended for better signal dispersion and resolution.

  • ¹H NMR Acquisition:

    • Pulse Sequence: A standard single-pulse experiment is typically used.

    • Number of Scans: A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio.

    • Relaxation Delay: A relaxation delay of 1-5 seconds is commonly employed.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: A proton-decoupled pulse sequence is used to simplify the spectrum by removing C-H coupling.

    • Number of Scans: A larger number of scans is required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

    • Relaxation Delay: A suitable relaxation delay should be chosen to ensure accurate integration, if desired.

Visualizations

The following diagrams illustrate the molecular structure of this compound and a general workflow for NMR data acquisition and analysis.

Caption: Molecular structure of this compound with carbon numbering.

experimental_workflow General NMR Experimental Workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing & Analysis Sample High-Purity Sample Mixing Dissolve Sample Sample->Mixing Solvent Deuterated Solvent Solvent->Mixing Tube Transfer to NMR Tube Mixing->Tube Spectrometer Place Sample in Spectrometer Tube->Spectrometer Parameters Set Experimental Parameters Spectrometer->Parameters Acquire Acquire FID Data Parameters->Acquire FT Fourier Transform Acquire->FT Phase Phase Correction FT->Phase Baseline Baseline Correction Phase->Baseline Integrate Integration & Peak Picking Baseline->Integrate Analysis Spectral Analysis & Structure Elucidation Integrate->Analysis

Caption: A flowchart outlining the general workflow for an NMR experiment.

An In-Depth Technical Guide to the Infrared (IR) Spectroscopy Analysis of 5-Methyl-2-hexene

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a detailed overview of the infrared (IR) spectroscopy analysis of 5-Methyl-2-hexene, tailored for researchers, scientists, and professionals in drug development. This document outlines the expected vibrational modes, a comprehensive experimental protocol for spectral acquisition, and a logical workflow for the analysis.

Introduction to the Infrared Spectroscopy of this compound

Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule. When a molecule is exposed to infrared radiation, it absorbs energy at specific frequencies corresponding to its vibrational modes. The resulting IR spectrum is a unique fingerprint of the molecule, providing valuable information about its chemical structure.

This compound is an alkene with the chemical formula C7H14. Its structure consists of a six-carbon chain with a double bond between the second and third carbon atoms and a methyl group on the fifth carbon. The key functional groups amenable to IR analysis are the carbon-carbon double bond (C=C), the vinylic carbon-hydrogen bonds (=C-H), and the aliphatic carbon-hydrogen bonds (C-H) of the methyl and methylene groups.

Predicted Infrared Absorption Data for this compound

The following table summarizes the expected characteristic infrared absorption bands for this compound based on its molecular structure. The precise peak positions and intensities can vary depending on the specific stereoisomer (cis/trans) and the experimental conditions.

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group
~3020-3080Medium=C-H StretchAlkene
~2850-2960StrongC-H Stretch (methyl and methylene)Alkane
~1640-1680MediumC=C StretchAlkene
~1450-1470MediumC-H Bend (methyl and methylene)Alkane
~1370-1380MediumC-H Bend (gem-dimethyl)Alkane
~960-970Strong=C-H Bend (out-of-plane, for trans-alkene)Alkene
~675-730Strong=C-H Bend (out-of-plane, for cis-alkene)Alkene

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a widely used sampling technique in Fourier-Transform Infrared (FTIR) spectroscopy for the analysis of liquid and solid samples.[1] It is a simple and rapid method that requires minimal sample preparation.

Instrumentation and Materials
  • FTIR Spectrometer: A benchtop FTIR spectrometer equipped with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.

  • ATR Accessory: A single-reflection or multi-reflection ATR accessory with a high-refractive-index crystal (e.g., diamond, zinc selenide, or germanium). Diamond is a robust choice for a wide range of samples.[2]

  • Sample: this compound (liquid).

  • Cleaning Supplies: Solvent (e.g., isopropanol or ethanol), and soft, lint-free wipes.

Procedure
  • Instrument Preparation:

    • Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium for stable operation.

    • Purge the sample compartment with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.

  • Background Spectrum Acquisition:

    • Clean the ATR crystal surface thoroughly with a suitable solvent (e.g., isopropanol) and a lint-free wipe to remove any residues from previous measurements.[3]

    • Acquire a background spectrum of the clean, empty ATR crystal. This spectrum will be automatically subtracted from the sample spectrum to remove any contributions from the instrument and the environment.

  • Sample Analysis:

    • Place a small drop of this compound directly onto the center of the ATR crystal.[3][4] Only a few microliters of the sample are typically required.

    • If the ATR accessory has a pressure clamp, apply gentle and consistent pressure to ensure good contact between the liquid sample and the crystal surface.

    • Acquire the sample spectrum. To improve the signal-to-noise ratio, multiple scans (e.g., 16 or 32) are typically co-added and averaged.[2] The data is usually collected in the mid-infrared range, from 4000 to 400 cm⁻¹.[2]

  • Data Processing and Interpretation:

    • The instrument software will automatically perform the Fourier transform to generate the infrared spectrum (transmittance or absorbance vs. wavenumber).

    • Perform any necessary baseline correction or other spectral processing.

    • Identify the characteristic absorption bands and assign them to the corresponding vibrational modes of the functional groups in this compound, as detailed in the data table above.

  • Cleaning:

    • After the measurement is complete, thoroughly clean the ATR crystal with a solvent and a lint-free wipe to prepare for the next sample.[1]

Workflow for IR Spectroscopy Analysis

The following diagram illustrates the logical workflow for the infrared spectroscopy analysis of a liquid sample like this compound.

IR_Analysis_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_interpretation Interpretation cluster_output Output instrument_prep Instrument Preparation background_scan Acquire Background Spectrum instrument_prep->background_scan Clean Crystal sample_prep Sample Application background_scan->sample_prep acquire_spectrum Acquire Sample Spectrum sample_prep->acquire_spectrum data_processing Data Processing acquire_spectrum->data_processing peak_assignment Peak Assignment data_processing->peak_assignment structural_elucidation Structural Elucidation peak_assignment->structural_elucidation final_report Final Report structural_elucidation->final_report

Caption: A flowchart illustrating the key stages of an IR spectroscopy experiment, from initial preparation to final data interpretation.

Conclusion

The infrared spectroscopy analysis of this compound provides a rapid and effective method for confirming the presence of its key functional groups. By following the detailed experimental protocol and referencing the characteristic absorption data, researchers can confidently identify the alkene and alkane moieties within the molecular structure. This guide serves as a comprehensive resource for professionals engaged in the chemical analysis and characterization of organic compounds.

References

Mass Spectrometry Fragmentation Pattern of 5-Methyl-2-hexene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mass spectrometry fragmentation pattern of 5-methyl-2-hexene. It includes detailed quantitative data, experimental protocols for analysis, and a visualization of the fragmentation pathway, designed to assist in the identification and characterization of this compound.

Core Data Presentation

The electron ionization (EI) mass spectrum of this compound is characterized by a series of fragment ions that provide a unique fingerprint for its identification. The quantitative data, including the mass-to-charge ratio (m/z) and relative abundance of the most significant peaks, are summarized in Table 1. This data is based on the electron ionization mass spectrum available in the NIST Mass Spectrometry Data Center.

Table 1: Prominent Fragment Ions of this compound in EI-MS

m/zRelative Abundance (%)Proposed Fragment Ion
41100[C₃H₅]⁺ (Allyl cation)
4385[C₃H₇]⁺ (Isopropyl cation)
5560[C₄H₇]⁺
5650[C₄H₈]⁺
8330[M-CH₃]⁺
9820[C₇H₁₄]⁺ (Molecular Ion)

Note: Relative abundances are approximate and may vary slightly depending on the instrumentation and experimental conditions.

Experimental Protocols

The following is a detailed methodology for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), a standard technique for volatile organic compounds.

Objective: To obtain the electron ionization (EI) mass spectrum of this compound for identification and fragmentation analysis.

Materials:

  • This compound standard

  • High-purity volatile solvent (e.g., hexane or dichloromethane)

  • Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an EI source

  • Capillary column (e.g., non-polar, such as DB-5ms or equivalent)

  • Microsyringe for sample injection

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., 100 ppm in hexane). Ensure the sample is fully dissolved and free of particulate matter.

  • GC-MS Instrumentation Setup:

    • Injector: Set the injector temperature to 250°C. Use a split injection mode with a high split ratio (e.g., 100:1) to prevent column overloading.

    • GC Oven Program:

      • Initial temperature: 40°C, hold for 2 minutes.

      • Ramp: Increase the temperature at a rate of 10°C/minute to 200°C.

      • Final hold: Hold at 200°C for 2 minutes.

    • Carrier Gas: Use helium as the carrier gas with a constant flow rate of 1 mL/minute.

    • MS Parameters:

      • Ionization Source: Electron Ionization (EI) at 70 eV.

      • Source Temperature: 230°C.

      • Quadrupole Temperature: 150°C.

      • Mass Range: Scan from m/z 35 to 200.

      • Solvent Delay: Set a solvent delay of 2-3 minutes to prevent the solvent peak from saturating the detector.

  • Sample Injection: Inject 1 µL of the prepared sample into the GC-MS system.

  • Data Acquisition: Acquire the mass spectral data for the chromatographic peak corresponding to this compound.

  • Data Analysis: Process the acquired data to obtain the mass spectrum. Identify the molecular ion peak and the major fragment ions. Calculate the relative abundance of each significant peak with respect to the base peak (the most intense peak).

Fragmentation Pathway Visualization

The fragmentation of this compound upon electron ionization is a complex process driven by the formation of stable carbocations. The initial event is the removal of an electron from the molecule to form the molecular ion ([C₇H₁₄]⁺•) at m/z 98. This high-energy species then undergoes various fragmentation pathways.

fragmentation_pathway cluster_frags Fragment Ions M This compound [C₇H₁₄] M_ion Molecular Ion [C₇H₁₄]⁺• m/z = 98 M->M_ion -e⁻ frag83 [M-CH₃]⁺ m/z = 83 M_ion->frag83 -•CH₃ frag56 [C₄H₈]⁺• m/z = 56 M_ion->frag56 McLafferty Rearrangement frag55 [C₄H₇]⁺ m/z = 55 M_ion->frag55 -C₃H₇• frag43 [C₃H₇]⁺ m/z = 43 M_ion->frag43 -C₃H₅• frag41 [C₃H₅]⁺ m/z = 41 (Base Peak) frag55->frag41 -CH₂

Caption: Proposed fragmentation pathway of this compound.

Interpretation of the Fragmentation Pathway:

  • Formation of the Molecular Ion (m/z 98): The process begins with the ionization of the this compound molecule by losing an electron, resulting in the molecular ion.

  • Loss of a Methyl Radical (m/z 83): A common fragmentation for branched alkanes and alkenes is the loss of a methyl radical (•CH₃) from the isopropyl group, leading to the formation of a secondary carbocation at m/z 83.

  • McLafferty Rearrangement (m/z 56): The presence of a double bond and gamma-hydrogens allows for a McLafferty rearrangement, a characteristic fragmentation for unsaturated systems. This involves the transfer of a hydrogen atom to the double bond with subsequent cleavage of the beta-bond, resulting in the elimination of a neutral propene molecule and the formation of a radical cation at m/z 56.

  • Formation of the Isopropyl Cation (m/z 43): Cleavage of the bond between C3 and C4 can lead to the formation of a stable isopropyl cation ([C₃H₇]⁺) at m/z 43.

  • Formation of the Base Peak (m/z 41): The most abundant fragment is the allyl cation ([C₃H₅]⁺) at m/z 41. This highly stable, resonance-stabilized cation can be formed through various rearrangement and cleavage pathways, including the loss of a methylene group from the [C₄H₇]⁺ fragment. The high stability of the allyl cation drives its formation, making it the base peak in the spectrum.

  • Formation of the [C₄H₇]⁺ ion (m/z 55): This fragment can be formed through allylic cleavage, where the bond beta to the double bond is broken, resulting in a resonance-stabilized allylic cation.

An In-depth Technical Guide to the Isomers of 5-Methyl-2-hexene: Nomenclature, Structure, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 5-methyl-2-hexene, focusing on its isomeric forms, IUPAC nomenclature, structural properties, and stereoselective synthesis routes. The content is intended for researchers, scientists, and professionals in the fields of chemistry and drug development who require a detailed understanding of this alkene.

IUPAC Nomenclature and Molecular Structure

This compound is an aliphatic hydrocarbon with the molecular formula C₇H₁₄.[1][2] According to IUPAC nomenclature, the name designates a six-carbon (hex) chain with a double bond (=) originating at the second carbon (2-ene) and a methyl group (-CH₃) attached to the fifth carbon.

The chemical structure is: CH₃-CH=CH-CH₂-CH(CH₃)-CH₃

A critical feature of this molecule is the presence of two distinct stereocenters:

  • A double bond between carbons 2 and 3, which restricts rotation and gives rise to geometric isomerism.

  • A chiral center at carbon 5, which is bonded to four different groups (a hydrogen atom, a methyl group, an ethyl-vinyl group, and another methyl group as part of the main chain), leading to enantiomerism.

Due to these features, this compound can exist as four distinct stereoisomers.

Isomeric Forms of this compound

The isomers of this compound are classified based on the spatial arrangement of substituents around the double bond (geometric isomers) and the configuration at the chiral center (enantiomers).

  • Geometric Isomerism (E/Z): The arrangement of the alkyl groups attached to the C2-C3 double bond determines whether the isomer is cis (Z) or trans (E).

    • (Z)-5-methyl-2-hexene (cis): The higher priority groups on each carbon of the double bond (the methyl group on C2 and the isobutyl group on C3) are on the same side.

    • (E)-5-methyl-2-hexene (trans): The higher priority groups on each carbon of the double bond are on opposite sides.[2]

  • Enantiomerism (R/S): The chiral carbon at position 5 results in two non-superimposable mirror images for each geometric isomer.

    • (R)-5-methyl-2-hexene

    • (S)-5-methyl-2-hexene

Combining these forms yields the four possible stereoisomers:

  • (2E, 5R)-5-methyl-2-hexene

  • (2E, 5S)-5-methyl-2-hexene

  • (2Z, 5R)-5-methyl-2-hexene

  • (2Z, 5S)-5-methyl-2-hexene

The logical relationship between these isomers is illustrated in the diagram below.

isomers cluster_geom Geometric Isomers cluster_enant_E Enantiomers of (E) cluster_enant_Z Enantiomers of (Z) C7H14 This compound (C₇H₁₄) E_isomer (E)-5-methyl-2-hexene (trans) C7H14->E_isomer Z_isomer (Z)-5-methyl-2-hexene (cis) C7H14->Z_isomer ER_isomer (2E, 5R)-isomer E_isomer->ER_isomer ES_isomer (2E, 5S)-isomer E_isomer->ES_isomer ZR_isomer (2Z, 5R)-isomer Z_isomer->ZR_isomer ZS_isomer (2Z, 5S)-isomer Z_isomer->ZS_isomer synthesis cluster_pathways Stereoselective Reduction Pathways reagent_z H₂, Lindlar's Catalyst (Syn-addition) product_z (Z)-5-methyl-2-hexene (cis-isomer) reagent_z->product_z reagent_e Na, liq. NH₃ (Anti-addition) product_e (E)-5-methyl-2-hexene (trans-isomer) reagent_e->product_e alkyne 5-Methyl-2-hexyne alkyne->product_z alkyne->product_e

References

A Technical Guide to 5-Methyl-2-hexene for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review of Commercial Availability, Synthesis, and Potential Research Applications

This technical guide provides a comprehensive overview of 5-Methyl-2-hexene, a valuable alkene in organic synthesis. Tailored for researchers, scientists, and drug development professionals, this document details its commercial availability from various suppliers, outlines key chemical properties, and presents a detailed experimental protocol for its synthesis.

Commercial Availability and Suppliers

This compound is readily available from a range of chemical suppliers, typically as a mixture of cis- and trans-isomers with a purity of 99% or higher. For researchers requiring specific isomers, some suppliers may offer the (E)- or (Z)-isomer upon request or as a custom synthesis product. The compound is generally supplied in liquid form in various quantities to suit laboratory-scale research and development needs.

Below is a summary of prominent suppliers and their typical product specifications. Please note that availability and specifications are subject to change, and it is recommended to consult the suppliers directly for the most current information.

SupplierProduct NameCAS NumberPurityAvailable Quantities
TCI America This compound (cis- and trans- mixture)3404-62-4≥99.0% (GC)1 mL, 5 g, 25 g
Fisher Scientific This compound (cis- and trans- mixture)3404-62-499.0+%1 mL, 5 mL
Lab Pro Inc. This compound (cis- and trans- mixture)3404-62-4Min. 99.0% (GC)1 mL
Molport (2E)-5-methylhex-2-ene3404-62-495%, 99%250 mg, 1 g
Aladdin Scientific This compound (cis- and trans- mixture)3404-62-4min 99% (GC)1 mL
LookChem This compound3404-62-4Varies by supplierGrams to Kilograms
ChemicalBook This compound3404-62-4Varies by supplierInquiry

Physicochemical Properties

A summary of key physicochemical properties for this compound is provided in the table below, compiled from various chemical databases.[1][2][3][4][5][6] These properties are essential for designing experimental conditions, including reaction setup, purification, and storage.

PropertyValue
Molecular Formula C₇H₁₄
Molecular Weight 98.19 g/mol
Appearance Colorless liquid
Boiling Point ~88.4 °C at 760 mmHg
Density ~0.70 g/cm³
CAS Number 3404-62-4 (cis/trans mixture)
InChI Key GHBKCPRDHLITSE-SNAWJCMRSA-N
SMILES CC(C)CC=CC

Synthesis of this compound: Experimental Protocol

The synthesis of this compound can be achieved through various methods, with the Wittig reaction being a common and versatile approach.[7][8][9][10] This reaction involves the formation of an alkene from the reaction of an aldehyde or ketone with a phosphorus ylide. Below is a detailed, generalized protocol for the synthesis of this compound via a Wittig reaction, which can be adapted for specific laboratory conditions.

Detailed Methodology: Wittig Synthesis of this compound

This procedure outlines the synthesis of this compound from isovaleraldehyde and a propyl-triphenylphosphonium ylide.

Materials:

  • Propyltriphenylphosphonium bromide

  • Strong base (e.g., n-butyllithium in hexanes, sodium hydride)

  • Anhydrous aprotic solvent (e.g., tetrahydrofuran (THF), diethyl ether)

  • Isovaleraldehyde (3-methylbutanal)

  • Anhydrous dichloromethane (for workup)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes (for column chromatography)

Equipment:

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Septa and needles

  • Inert gas supply (Nitrogen or Argon)

  • Schlenk line or similar inert atmosphere setup

  • Addition funnel

  • Separatory funnel

  • Rotary evaporator

  • Glass column for chromatography

  • Standard laboratory glassware

Procedure:

  • Ylide Generation:

    • In a flame-dried, two-necked round-bottom flask under an inert atmosphere, suspend propyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous THF.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a solution of a strong base (1.0 equivalent), such as n-butyllithium, dropwise via syringe while stirring vigorously.

    • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The formation of the deep red or orange ylide indicates a successful reaction.

  • Wittig Reaction:

    • Cool the ylide solution back down to 0 °C.

    • In a separate flame-dried flask, dissolve isovaleraldehyde (1.0 equivalent) in a minimal amount of anhydrous THF.

    • Add the isovaleraldehyde solution to the ylide solution dropwise via an addition funnel over 30 minutes.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight. The disappearance of the ylide's color is an indicator of reaction completion.

  • Workup and Purification:

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether or dichloromethane (3 x 50 mL).

    • Combine the organic layers and wash with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

    • The crude product will contain the desired this compound and triphenylphosphine oxide as a byproduct.

    • Purify the crude product by flash column chromatography on silica gel using hexanes as the eluent to isolate the volatile alkene.

  • Characterization:

    • Characterize the final product by ¹H NMR, ¹³C NMR, and GC-MS to confirm its identity and purity.

Potential Applications in Research and Drug Development

While direct applications of this compound in drug development are not extensively documented in publicly available literature, its utility lies in its role as a versatile building block in organic synthesis. Alkenes are fundamental starting materials for a wide array of chemical transformations.

The structural motif of this compound can be incorporated into larger, more complex molecules that may possess biological activity. For instance, the isopentyl group is a common feature in various natural products and synthetic compounds with pharmaceutical relevance. The double bond provides a reactive handle for further functionalization, such as:

  • Epoxidation: To form corresponding epoxides, which are valuable chiral synthons.

  • Hydroboration-oxidation: To introduce a hydroxyl group.

  • Ozonolysis: To cleave the double bond and form smaller carbonyl compounds.

  • Metathesis reactions: To form new carbon-carbon double bonds.

Researchers in drug discovery can utilize this compound as a starting material to synthesize novel scaffolds and explore structure-activity relationships of target molecules.

Visualizations

To aid in understanding the concepts discussed, the following diagrams have been generated.

Synthesis_Workflow start Start: Propyltriphenylphosphonium Bromide + Isovaleraldehyde ylide_gen Ylide Generation (Strong Base, Anhydrous THF) start->ylide_gen wittig_reaction Wittig Reaction (Addition of Aldehyde) ylide_gen->wittig_reaction workup Aqueous Workup (Quenching, Extraction) wittig_reaction->workup purification Purification (Column Chromatography) workup->purification product Product: this compound purification->product

Caption: A generalized workflow for the synthesis of this compound via the Wittig reaction.

Supply_Chain cluster_0 Raw Material Sourcing cluster_1 Chemical Manufacturing cluster_2 Distribution and Supply cluster_3 End User raw_materials Starting Materials (e.g., Isovaleraldehyde, Propyl Bromide) manufacturer Chemical Manufacturer (e.g., TCI, Sigma-Aldrich) raw_materials->manufacturer distributor Distributor (e.g., Fisher Scientific, VWR) manufacturer->distributor researcher Researcher / Drug Development Professional distributor->researcher

Caption: A simplified representation of the commercial supply chain for this compound.

References

5-Methyl-2-hexene: A Technical Guide on its Natural Occurrence and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methyl-2-hexene is a branched-chain alkene whose natural occurrence has been sparsely documented, with its primary identification being a volatile flavor component in fermented dairy products. This technical guide provides a comprehensive overview of the known natural sources, quantitative data, and a detailed experimental protocol for its identification. Furthermore, a putative biosynthetic pathway is proposed based on established metabolic routes in lactic acid bacteria. The biological significance of this compound currently appears to be confined to its contribution to the aroma profile of certain foods, though further research into its potential bioactivities is warranted.

Introduction

This compound (C7H14) is an unsaturated hydrocarbon belonging to the class of alkenes.[1][2] While extensively utilized in chemical synthesis, its presence and role in biological systems have remained largely uncharacterized. This document aims to consolidate the existing, albeit limited, scientific information regarding the natural occurrence and biological importance of this compound, providing a valuable resource for researchers in the fields of natural products, food science, and chemical ecology.

Natural Occurrence

To date, the only documented natural source of this compound is in milk fermented by specific starter cultures of lactic acid bacteria.

Fermented Dairy Products

A study by Dan et al. (2017) identified (E)-5-Methyl-2-hexene as a volatile flavor compound in milk fermented with a combination of Lactobacillus delbrueckii subsp. bulgaricus and Streptococcus thermophilus.[3][4] The presence and concentration of this compound were found to be dependent on the specific ratio of these two bacterial species used in the fermentation process.

Quantitative Data

The concentration of (E)-5-Methyl-2-hexene was quantified in the aforementioned study. The data is summarized in the table below.

Sample (Ratio of L. delbrueckii subsp. bulgaricus to S. thermophilus)Mean Concentration (µg/L) ± SD
1:1Not Detected
1:10Not Detected
1:501.52 ± 0.08
1:100Not Detected
1:1000Not Detected
1:10000Not Detected

Table 1: Quantitative data of (E)-5-Methyl-2-hexene in fermented milk. Data extracted from Dan et al. (2017).[3][4]

Experimental Protocols

The following is a detailed methodology for the extraction and analysis of volatile compounds, including this compound, from fermented milk, as described by Dan et al. (2017).[3][4]

Sample Preparation and Fermentation
  • Milk Preparation: Reconstitute 12.5% (w/v) skim milk powder in distilled water and sterilize at 115°C for 15 minutes.

  • Inoculation: Cool the sterilized milk to 42°C and inoculate with starter cultures of Lactobacillus delbrueckii subsp. bulgaricus and Streptococcus thermophilus at varying ratios.

  • Fermentation: Incubate the inoculated milk at 42°C until the pH reaches 4.5.

  • Storage: Store the fermented milk samples at 4°C for 24 hours before analysis.

Volatile Compound Extraction (Solid-Phase Microextraction - SPME)
  • Sample Preparation: Place 5 g of the fermented milk sample into a 15 mL headspace vial. Add 1 g of NaCl and 10 µL of an internal standard (e.g., 2-methyl-3-heptanone at 8.16 µg/mL in methanol).

  • Incubation: Equilibrate the vial at 45°C for 20 minutes in a water bath.

  • Extraction: Expose a 50/30 µm divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace of the vial at 45°C for 40 minutes.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
  • Injection: Thermally desorb the extracted volatiles from the SPME fiber in the injection port of a gas chromatograph at 250°C for 5 minutes in splitless mode.

  • Gas Chromatograph:

    • Column: DB-WAX capillary column (30 m × 0.25 mm × 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program: Start at 40°C for 5 minutes, increase to 150°C at a rate of 4°C/min, then increase to 230°C at a rate of 5°C/min and hold for 8 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron impact (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 550.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

  • Compound Identification: Identify compounds by comparing their mass spectra with the NIST library and by comparing their retention indices with literature values.

  • Quantification: Quantify the concentration of each compound by comparing its peak area to the peak area of the internal standard.

Putative Biosynthetic Pathway

The biosynthesis of this compound in lactic acid bacteria has not been explicitly studied. However, a plausible pathway can be proposed based on the known metabolism of branched-chain amino acids and fatty acid synthesis in these microorganisms. The likely precursor is the branched-chain amino acid leucine.

Caption: Proposed biosynthetic pathway of this compound from leucine.

Pathway Description:

  • Leucine Catabolism: Leucine undergoes transamination to form α-ketoisocaproate, which is then oxidatively decarboxylated to yield isovaleryl-CoA.

  • Fatty Acid Synthesis Priming: Isovaleryl-CoA serves as a primer for the fatty acid synthesis machinery.

  • Elongation: The fatty acid synthase complex elongates the isovaleryl-CoA primer through the addition of two-carbon units from malonyl-CoA. A single elongation step would result in a 7-carbon acyl chain.

  • Desaturation: A desaturase enzyme introduces a double bond into the C7 acyl chain at the Δ2 position.

  • Decarboxylation and Reduction: The resulting 5-methyl-2-hexenoic acid is then likely decarboxylated and reduced to form this compound. This final step is speculative and may involve a multi-enzyme complex.

Biological Significance

The biological significance of this compound is currently not well understood.

Flavor and Aroma Compound

As identified by Dan et al. (2017), (E)-5-Methyl-2-hexene contributes to the complex aroma profile of fermented milk.[3][4] Its specific sensory attributes have not been detailed, but as a volatile alkene, it likely contributes to the "green" or "chemical" notes of the overall flavor.

Potential for Other Bioactivities

While no specific biological activities have been reported for this compound, other short-chain alkenes have been shown to possess antimicrobial or signaling properties in various organisms. Further research is needed to investigate whether this compound exhibits any such activities.

Future Directions

The discovery of this compound in fermented milk opens up several avenues for future research:

  • Confirmation of Biosynthetic Pathway: Isotopic labeling studies could be employed to confirm the proposed biosynthetic pathway from leucine.

  • Screening for Other Natural Sources: A broader screening of different fermented foods, as well as plants and insects known to produce branched-chain volatiles, could reveal other natural sources of this compound.

  • Investigation of Biological Activities: The purified compound should be tested for various biological activities, including antimicrobial, antifungal, and insect pheromonal effects.

  • Sensory Analysis: A detailed sensory analysis of pure this compound would help to better define its contribution to food aroma.

Conclusion

This compound is a volatile organic compound with a confirmed natural occurrence in fermented dairy products. While its biological significance is currently limited to its role as a flavor component, the proposed biosynthetic pathway provides a framework for further investigation into its metabolism. This technical guide serves as a foundational document to encourage and support future research into this sparsely studied natural product.

References

Methodological & Application

Application Notes and Protocols for the Use of 5-Methyl-2-hexene in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 5-Methyl-2-hexene as a versatile starting material in organic synthesis. The protocols detailed below are foundational for the transformation of this alkene into a variety of functionalized molecules, which can serve as key intermediates in the development of novel chemical entities and pharmaceutical agents.

Introduction

This compound is a readily available alkene that serves as a valuable building block in organic synthesis. Its disubstituted double bond provides a reactive site for a multitude of transformations, allowing for the introduction of diverse functional groups with predictable regioselectivity and stereoselectivity. This document outlines key synthetic applications of this compound, including detailed experimental protocols for hydroboration-oxidation, epoxidation, ozonolysis, and hydrohalogenation.

Key Synthetic Transformations and Experimental Protocols

The following sections detail common and synthetically useful reactions starting from this compound. The protocols provided are based on well-established procedures for similar alkenes and can be adapted and optimized for specific research needs.

Hydroboration-oxidation is a two-step reaction that converts alkenes into alcohols with anti-Markovnikov regioselectivity. In the case of this compound, this reaction yields 5-Methyl-2-hexanol, a useful intermediate for further functionalization.

Reaction Scheme:

(this compound) + BH₃・THF → (Intermediate Trialkylborane) → 5-Methyl-2-hexanol

Experimental Protocol:

  • Materials: this compound, Borane-tetrahydrofuran complex (1 M solution in THF), Tetrahydrofuran (THF, anhydrous), Sodium hydroxide (3 M aqueous solution), Hydrogen peroxide (30% aqueous solution), Diethyl ether, Saturated sodium chloride solution (brine), Anhydrous magnesium sulfate.

  • Procedure:

    • To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add this compound (9.82 g, 100 mmol).

    • Dissolve the alkene in 50 mL of anhydrous THF.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add 33.3 mL of a 1 M solution of borane-tetrahydrofuran complex (33.3 mmol) to the stirred solution via a syringe or dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.

    • Cool the mixture back to 0 °C and slowly add 15 mL of 3 M aqueous sodium hydroxide solution, followed by the dropwise addition of 15 mL of 30% aqueous hydrogen peroxide. Caution: The addition of hydrogen peroxide is exothermic.

    • Allow the mixture to warm to room temperature and stir for an additional 1 hour.

    • Transfer the mixture to a separatory funnel and add 50 mL of diethyl ether.

    • Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 30 mL).

    • Combine the organic extracts and wash with brine (50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

    • Purify the crude product by fractional distillation to yield 5-Methyl-2-hexanol.

Expected Outcome:

The hydroboration-oxidation of this compound is expected to yield 5-Methyl-2-hexanol as the major product. The reaction proceeds with syn-addition of the hydroborane and retention of configuration during the oxidation step.

Epoxidation of alkenes with peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), is a reliable method for the synthesis of epoxides. These three-membered cyclic ethers are versatile intermediates for the synthesis of diols, amino alcohols, and other valuable compounds.

Reaction Scheme:

This compound + m-CPBA → 2,3-Epoxy-5-methylhexane + m-Chlorobenzoic acid

Experimental Protocol:

  • Materials: this compound, meta-Chloroperoxybenzoic acid (m-CPBA, ~77%), Dichloromethane (DCM), Saturated sodium bicarbonate solution, Saturated sodium chloride solution (brine), Anhydrous magnesium sulfate.

  • Procedure:

    • In a 250 mL round-bottom flask, dissolve this compound (9.82 g, 100 mmol) in 100 mL of dichloromethane.

    • Cool the solution to 0 °C in an ice bath.

    • In a separate beaker, prepare a solution of m-CPBA (24.8 g, ~110 mmol, 1.1 equivalents) in 100 mL of dichloromethane.

    • Add the m-CPBA solution dropwise to the stirred alkene solution over 30 minutes, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour and then at room temperature for 4-6 hours, monitoring the reaction progress by TLC.

    • Once the reaction is complete, cool the mixture to 0 °C and filter to remove the precipitated m-chlorobenzoic acid.

    • Transfer the filtrate to a separatory funnel and wash with saturated sodium bicarbonate solution (2 x 50 mL) to remove any remaining acid.

    • Wash the organic layer with brine (50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude epoxide.

    • Purify the product by distillation under reduced pressure.

Expected Outcome:

This epoxidation reaction will produce a mixture of cis and trans isomers of 2,3-Epoxy-5-methylhexane. The reaction is stereospecific, meaning a cis-alkene would yield a cis-epoxide and a trans-alkene a trans-epoxide.

Ozonolysis is a powerful method for cleaving carbon-carbon double bonds to form carbonyl compounds. Reductive workup of the ozonide intermediate from this compound will yield acetaldehyde and 3-methylbutanal.

Reaction Scheme:

This compound + O₃ → (Ozonide Intermediate) → Acetaldehyde + 3-Methylbutanal

Experimental Protocol:

  • Materials: this compound, Dichloromethane (DCM, anhydrous), Ozone (from an ozone generator), Dimethyl sulfide (DMS) or Zinc dust/Acetic acid, Nitrogen gas.

  • Procedure:

    • Dissolve this compound (9.82 g, 100 mmol) in 150 mL of anhydrous dichloromethane in a three-necked flask equipped with a gas inlet tube, a gas outlet tube, and a drying tube.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Bubble ozone gas through the solution until a blue color persists, indicating the consumption of the alkene and the presence of excess ozone.

    • Purge the solution with nitrogen gas for 10-15 minutes to remove the excess ozone.

    • Reductive Workup:

      • With Dimethyl Sulfide (DMS): Slowly add dimethyl sulfide (11.2 mL, 150 mmol) to the cold solution. Allow the mixture to warm to room temperature and stir overnight.

      • With Zinc/Acetic Acid: Add zinc dust (13 g, 200 mmol) and acetic acid (12 mL, 210 mmol) to the cold solution. Stir the mixture vigorously as it warms to room temperature over 2-3 hours.

    • After the workup is complete, filter the reaction mixture to remove any solids.

    • Carefully remove the solvent by distillation. The low boiling points of the aldehyde products require careful fractional distillation for their isolation.

Expected Outcome:

The ozonolysis of this compound followed by a reductive workup will cleave the double bond to form acetaldehyde and 3-methylbutanal.

The addition of hydrogen halides, such as HBr, across the double bond of an alkene is a classic electrophilic addition reaction. In the absence of peroxides, the reaction follows Markovnikov's rule, where the halogen adds to the more substituted carbon.

Reaction Scheme:

This compound + HBr → 3-Bromo-5-methylhexane

Experimental Protocol:

  • Materials: this compound, Hydrogen bromide (HBr) in acetic acid (e.g., 33 wt. %), Diethyl ether, Saturated sodium bicarbonate solution, Water, Saturated sodium chloride solution (brine), Anhydrous magnesium sulfate.

  • Procedure:

    • In a 100 mL round-bottom flask, place this compound (9.82 g, 100 mmol).

    • Cool the flask in an ice bath.

    • Slowly add a solution of HBr in acetic acid (e.g., 30 mL of 33 wt. % solution) to the stirred alkene over 20 minutes.

    • After the addition, allow the reaction to stir at room temperature for 2 hours.

    • Pour the reaction mixture into a separatory funnel containing 100 mL of ice-water and 50 mL of diethyl ether.

    • Separate the layers and extract the aqueous layer with diethyl ether (2 x 30 mL).

    • Combine the organic extracts and wash carefully with saturated sodium bicarbonate solution until the effervescence ceases.

    • Wash with water (50 mL) and then with brine (50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

    • Purify the resulting crude alkyl bromide by distillation.

Expected Outcome:

The reaction is expected to yield 3-Bromo-5-methylhexane as the major product due to the formation of the more stable secondary carbocation intermediate at the C3 position.

Data Presentation

The following table summarizes the expected products and key reaction parameters for the synthetic transformations of this compound. Please note that yields are estimates based on general procedures and may vary.

ReactionStarting MaterialKey ReagentsProduct(s)RegioselectivityStereoselectivityEstimated Yield (%)
Hydroboration-OxidationThis compound1. BH₃・THF2. H₂O₂, NaOH5-Methyl-2-hexanolAnti-MarkovnikovSyn-addition80-95
EpoxidationThis compoundm-CPBA2,3-Epoxy-5-methylhexane (cis/trans mix)N/AStereospecific70-90
Ozonolysis (Reductive)This compound1. O₃2. DMS or Zn/CH₃COOHAcetaldehyde and 3-MethylbutanalN/AN/A75-90
HydrohalogenationThis compoundHBr3-Bromo-5-methylhexaneMarkovnikovN/A70-85

Visualizations

Synthetic_Pathways A This compound B 5-Methyl-2-hexanol A->B 1. BH3-THF 2. H2O2, NaOH C 2,3-Epoxy-5-methylhexane A->C m-CPBA D Acetaldehyde + 3-Methylbutanal A->D 1. O3 2. DMS E 3-Bromo-5-methylhexane A->E HBr

Caption: Synthetic pathways from this compound.

Hydroboration_Workflow cluster_0 Reaction Setup cluster_1 Hydroboration cluster_2 Oxidation cluster_3 Workup and Purification Dissolve this compound in THF Dissolve this compound in THF Cool to 0 C Cool to 0 C Dissolve this compound in THF->Cool to 0 C Add BH3-THF solution Add BH3-THF solution Cool to 0 C->Add BH3-THF solution Add NaOH and H2O2 Add NaOH and H2O2 Cool to 0 C->Add NaOH and H2O2 Stir at room temperature Stir at room temperature Add BH3-THF solution->Stir at room temperature Stir at room temperature->Cool to 0 C Extraction with Diethyl Ether Extraction with Diethyl Ether Stir at room temperature->Extraction with Diethyl Ether Add NaOH and H2O2->Stir at room temperature Washing and Drying Washing and Drying Extraction with Diethyl Ether->Washing and Drying Concentration Concentration Washing and Drying->Concentration Fractional Distillation Fractional Distillation Concentration->Fractional Distillation 5-Methyl-2-hexanol 5-Methyl-2-hexanol Fractional Distillation->5-Methyl-2-hexanol

Caption: Workflow for 5-Methyl-2-hexanol synthesis.

Addition reactions of 5-Methyl-2-hexene with halogens and hydrogen halides

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols: Addition Reactions of 5-Methyl-2-hexene

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is an unsymmetrical alkene that serves as an excellent substrate for studying the fundamental principles of electrophilic addition reactions. Its structure allows for the exploration of regioselectivity, stereochemistry, and the potential for carbocation rearrangements. These reactions are foundational in synthetic organic chemistry and are pivotal in the synthesis of various pharmaceutical intermediates and fine chemicals. This document provides detailed application notes on the addition of halogens (Br₂ and Cl₂) and hydrogen halides (HCl, HBr, and HI) to this compound, complete with mechanistic insights, predicted product distributions, and detailed experimental protocols.

Addition of Halogens (Halogenation)

The reaction of this compound with halogens such as bromine (Br₂) and chlorine (Cl₂) proceeds via an electrophilic addition mechanism.[1] This reaction is highly stereoselective, typically resulting in an anti-addition of the two halogen atoms across the double bond.[2][3] The mechanism involves the formation of a cyclic halonium ion intermediate, which prevents the formation of a true carbocation and thus circumvents rearrangements.[1][4]

Mechanism of Halogenation

The π electrons of the alkene's double bond attack the approaching halogen molecule, inducing a dipole and causing the heterolytic cleavage of the halogen-halogen bond.[2][3] This forms a three-membered cyclic halonium ion intermediate. The halide anion, generated in the first step, then attacks one of the carbons of the cyclic intermediate from the opposite face (anti-attack), opening the ring to yield a vicinal dihalide.[5][6]

Halogenation_Mechanism Mechanism of Halogenation of this compound cluster_start Reactants cluster_product Product R This compound I Cyclic Bromonium Ion (Anti-addition setup) R->I Alkene attacks Br₂ X2 Br-Br X_neg Br⁻ P trans-2,3-Dibromo-5-methylhexane (Racemic Mixture) I->P Ring Opening X_neg->I

Caption: Halogenation proceeds via a cyclic halonium ion, leading to anti-addition.

Predicted Products and Data

The halogenation of this compound is expected to produce a racemic mixture of (2R,3S)- and (2S,3R)-2,3-dihalo-5-methylhexane due to the anti-addition mechanism. The reaction is not regioselective in this case because the same type of atom is added to both carbons of the double bond.[7]

Table 1: Predicted Products for Halogenation of this compound

ReagentSolventMajor Product(s)StereochemistryExpected Yield
Br₂CCl₄ or CH₂Cl₂(2R,3S)- and (2S,3R)-2,3-Dibromo-5-methylhexaneanti-addition (trans)High (>90%)
Cl₂CCl₄ or CH₂Cl₂(2R,3S)- and (2S,3R)-2,3-Dichloro-5-methylhexaneanti-addition (trans)High (>90%)

Note: Yields are estimates based on typical alkene halogenation reactions and should be confirmed experimentally.

Experimental Protocol: Bromination of this compound

Materials:

  • This compound (1.0 eq)

  • Bromine (Br₂) (1.0 eq)

  • Dichloromethane (CH₂Cl₂) or Carbon Tetrachloride (CCl₄) (solvent)

  • 10% Sodium thiosulfate solution

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath

Procedure:

  • Dissolve this compound in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0°C using an ice bath.

  • Prepare a solution of bromine in dichloromethane and place it in a dropping funnel.

  • Add the bromine solution dropwise to the stirred alkene solution. The characteristic reddish-brown color of bromine should disappear upon reaction.[8] Continue addition until a faint persistent reddish-brown color is observed.

  • Once the reaction is complete (as indicated by TLC or GC analysis), quench the reaction by adding 10% sodium thiosulfate solution to consume any excess bromine.

  • Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product, 2,3-dibromo-5-methylhexane.

  • Purify the product via column chromatography or distillation if necessary.

Safety: Bromine is highly corrosive and toxic. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Addition of Hydrogen Halides (Hydrohalogenation)

The addition of hydrogen halides (HX) to unsymmetrical alkenes like this compound is a regioselective reaction.[9] The outcome is generally governed by Markovnikov's rule , which states that the hydrogen atom adds to the carbon of the double bond that has the greater number of hydrogen atoms, while the halogen adds to the more substituted carbon.[10][11] This is due to the formation of the more stable carbocation intermediate.[12][13]

Mechanism and Carbocation Rearrangement

Hydrohalogenation proceeds in two steps:

  • Protonation: The alkene's π bond attacks the electrophilic proton of the HX, forming a carbocation intermediate and a halide ion.[13][14] For this compound, protonation can form two different secondary carbocations.

  • Nucleophilic Attack: The halide ion attacks the carbocation to form the alkyl halide.[15]

A critical feature of reactions involving carbocation intermediates is the possibility of rearrangement to a more stable carbocation.[16][17] In the case of this compound, the initially formed secondary carbocation at the C3 position can undergo a 1,2-hydride shift from the adjacent C4 position to form a more stable tertiary carbocation. This rearrangement significantly influences the final product distribution.[18][19]

Hydrohalogenation_Rearrangement Hydrohalogenation of this compound with Potential Rearrangement cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Start This compound + H-X C3_Carbocation Secondary Carbocation (at C3) Start->C3_Carbocation Protonation at C2 (Favored Path) C2_Carbocation Secondary Carbocation (at C2) Start->C2_Carbocation Protonation at C3 C4_Carbocation Tertiary Carbocation (at C4) C3_Carbocation->C4_Carbocation 1,2-Hydride Shift (Fast) P_Markovnikov Markovnikov Product (Minor) 3-Halo-5-methylhexane C3_Carbocation->P_Markovnikov X⁻ attack (No Rearrangement) P_Rearranged Rearranged Product (Major) 4-Halo-2-methylhexane C4_Carbocation->P_Rearranged X⁻ attack P_Other Markovnikov Product (Minor) 2-Halo-5-methylhexane C2_Carbocation->P_Other X⁻ attack

Caption: Hydrohalogenation can lead to a rearranged product via a hydride shift.

Anti-Markovnikov Addition of HBr

In the presence of peroxides (ROOR), the addition of HBr proceeds via a free-radical mechanism, leading to the anti-Markovnikov product.[20][21] The bromine radical adds first to the double bond to form the more stable carbon radical (in this case, a secondary radical at C3), followed by hydrogen abstraction from HBr.[22] This method is specific to HBr; HCl and HI do not undergo radical addition under these conditions.[21]

Predicted Products and Data

The product distribution is highly dependent on the specific hydrogen halide and reaction conditions.

Table 2: Predicted Products for Hydrohalogenation of this compound

ReagentConditionsMechanismMajor ProductMinor Product(s)
HClStandardIonic, Rearrangement2-Chloro-2-methylhexane3-Chloro-5-methylhexane, 2-Chloro-5-methylhexane
HBrStandardIonic, Rearrangement2-Bromo-2-methylhexane3-Bromo-5-methylhexane, 2-Bromo-5-methylhexane
HIStandardIonic, Rearrangement2-Iodo-2-methylhexane3-Iodo-5-methylhexane, 2-Iodo-5-methylhexane
HBrWith Peroxide (ROOR)Free Radical3-Bromo-5-methylhexane2-Bromo-5-methylhexane

Note: Product ratios can be influenced by solvent and temperature and must be determined empirically.

Experimental Protocol: Hydrochlorination of this compound (Ionic Addition)

Materials:

  • This compound (1.0 eq)

  • Concentrated Hydrochloric Acid (HCl) or HCl gas

  • Inert solvent (e.g., pentane or dichloromethane, optional)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Reaction vessel suitable for gas or corrosive liquids

Procedure:

  • Place this compound in a reaction flask, optionally with an inert solvent.

  • Cool the flask to 0°C.

  • Slowly bubble anhydrous HCl gas through the solution or add concentrated aqueous HCl dropwise with vigorous stirring.

  • Monitor the reaction progress using GC or TLC. The reaction may be slow and require extended stirring or gentle warming.

  • After completion, carefully neutralize the excess acid with saturated sodium bicarbonate solution.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure. The resulting mixture of alkyl chlorides can be analyzed and separated by fractional distillation or preparative gas chromatography.

Safety: Hydrogen halides are corrosive and toxic gases or acids. Handle with extreme care in a fume hood and wear appropriate PPE.

Experimental_Workflow General Experimental Workflow for Addition Reactions A 1. Reagent Preparation Dissolve this compound in an appropriate solvent. B 2. Reaction Setup Cool the reaction mixture in an ice bath (0°C). A->B C 3. Reagent Addition Add halogen or hydrogen halide solution dropwise with stirring. B->C D 4. Reaction Monitoring Monitor progress using TLC or GC. C->D E 5. Work-up & Quenching Neutralize excess reagent and perform aqueous washes. D->E F 6. Extraction & Drying Extract product into an organic solvent and dry with an anhydrous salt. E->F G 7. Purification Remove solvent and purify product via distillation or chromatography. F->G H 8. Analysis Characterize the final product(s) using NMR, IR, and Mass Spectrometry. G->H

Caption: A generalized workflow for performing addition reactions on alkenes.

Conclusion

The addition reactions of this compound provide a clear illustration of key principles in organic chemistry. Halogenation proceeds with predictable anti-stereoselectivity, while hydrohalogenation showcases the importance of carbocation stability and the potential for rearrangements, which can be exploited or suppressed to achieve desired products. The anti-Markovnikov addition of HBr in the presence of peroxides offers an alternative regiochemical outcome. The protocols and data presented herein serve as a valuable guide for researchers in the synthesis and development of novel chemical entities.

References

Application of 5-Methyl-2-hexene in the Synthesis of Fine Chemicals and Fragrances: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Methyl-2-hexene, a seven-carbon internal olefin, serves as a versatile precursor in the synthesis of various fine chemicals and fragrance ingredients. Its chemical structure allows for targeted transformations, primarily through reactions involving the carbon-carbon double bond, to yield aldehydes and other functionalized molecules of interest to the chemical and fragrance industries. This document outlines the key applications of this compound, with a focus on hydroformylation and ozonolysis as primary synthetic routes to valuable aldehydes. Detailed experimental protocols, quantitative data, and process diagrams are provided to guide researchers, scientists, and professionals in drug development and fragrance creation.

Synthesis of Fragrance Aldehydes via Hydroformylation

Hydroformylation, or the oxo process, is a cornerstone of industrial organic synthesis, enabling the conversion of alkenes into aldehydes by the addition of a formyl group (-CHO) and a hydrogen atom across the double bond. When applied to this compound, this reaction is expected to yield a mixture of two isomeric aldehydes: 2,5-dimethylhexanal and 3,5-dimethylhexanal. These C8 aldehydes are of interest as potential fragrance components, contributing to green, fruity, and aldehydic scent profiles.

Reaction Pathway: Hydroformylation of this compound

The hydroformylation of this compound is typically catalyzed by rhodium complexes, often modified with phosphine ligands to control selectivity and improve reaction rates. The reaction proceeds as follows:

Hydroformylation of this compound cluster_reactants Reactants cluster_catalyst Catalyst System cluster_products Products This compound This compound Reaction_Vessel Hydroformylation Reaction This compound->Reaction_Vessel Syngas CO + H₂ (Syngas) Syngas->Reaction_Vessel Rh_catalyst Rhodium Precursor (e.g., Rh(acac)(CO)₂) Rh_catalyst->Reaction_Vessel Ligand Phosphine Ligand (e.g., PPh₃) Ligand->Reaction_Vessel 2_5_dimethylhexanal 2,5-Dimethylhexanal 3_5_dimethylhexanal 3,5-Dimethylhexanal Reaction_Vessel->2_5_dimethylhexanal Product Isomer 1 Reaction_Vessel->3_5_dimethylhexanal Product Isomer 2

Caption: Hydroformylation of this compound to produce isomeric aldehydes.

Experimental Protocol: Rhodium-Catalyzed Hydroformylation

This protocol is based on established procedures for the hydroformylation of internal olefins using rhodium catalysts.[1][2] Optimization may be required for this compound.

Materials:

  • This compound (Substrate)

  • Rhodium(I) acetylacetonate dicarbonyl [Rh(acac)(CO)₂] (Catalyst precursor)

  • Triphenylphosphine (PPh₃) (Ligand)

  • Toluene (Solvent, anhydrous)

  • Syngas (1:1 mixture of CO and H₂)

  • High-pressure autoclave equipped with a magnetic stirrer, gas inlet, and temperature control.

Procedure:

  • In a glovebox, charge the autoclave with Rh(acac)(CO)₂ (0.01 mmol) and PPh₃ (0.4 mmol).

  • Add 50 mL of anhydrous toluene to the autoclave.

  • Add this compound (10 mmol) to the autoclave.

  • Seal the autoclave and purge with nitrogen three times.

  • Pressurize the autoclave with syngas to 20 bar.

  • Heat the reaction mixture to 80°C with vigorous stirring.

  • Maintain the reaction for 4-6 hours, monitoring the pressure.

  • After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess gas in a fume hood.

  • The product mixture can be analyzed by gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) to determine conversion and product distribution.

Quantitative Data (Expected)

The following table presents expected data based on hydroformylation of similar internal hexene isomers. Actual yields and selectivity will depend on the specific reaction conditions.

ParameterExpected ValueReference
Substrate Conversion> 95%[3]
Aldehyde Selectivity~90-95%[3]
Product Ratio
2,5-DimethylhexanalVariable[3]
3,5-DimethylhexanalVariable[3]
Isomerization to other alkenes< 5%[3]
Fragrance Profile of Potential Products

While specific data for 2,5-dimethylhexanal and 3,5-dimethylhexanal is limited, C8 aldehydes generally contribute to the following scent profiles:

  • 2,5-Dimethylhexanal: Expected to have a green, slightly fatty, and aldehydic odor.

  • 3,5-Dimethylhexanal: Expected to possess a green, citrusy, and waxy odor profile.

Synthesis of Fine Chemicals via Ozonolysis

Ozonolysis is a powerful synthetic tool for the oxidative cleavage of alkenes, yielding aldehydes, ketones, or carboxylic acids depending on the workup conditions. For the synthesis of fragrance aldehydes from this compound, a reductive workup is employed. This reaction cleaves the double bond to produce two smaller carbonyl compounds: acetaldehyde and 4-methylpentanal. 4-Methylpentanal is a valuable intermediate in the synthesis of other fine chemicals.

Reaction Pathway: Ozonolysis of this compound

The ozonolysis of this compound followed by a reductive workup proceeds as follows:

Ozonolysis of this compound cluster_step1 Step 1: Ozonolysis cluster_intermediate Intermediate cluster_step2 Step 2: Reductive Workup cluster_products Products This compound This compound Reaction1 Ozone Addition This compound->Reaction1 Ozone O₃ Ozone->Reaction1 Solvent1 CH₂Cl₂ or MeOH (-78 °C) Solvent1->Reaction1 Ozonide Ozonide Intermediate Reaction2 Reduction Ozonide->Reaction2 Reducing_Agent Reducing Agent (e.g., (CH₃)₂S or Zn/H₂O) Reducing_Agent->Reaction2 Acetaldehyde Acetaldehyde 4-Methylpentanal 4-Methylpentanal Reaction1->Ozonide Reaction2->Acetaldehyde Reaction2->4-Methylpentanal

References

Application Notes and Protocols for the Gas Chromatographic Separation of 5-Methyl-2-hexene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methyl-2-hexene is a branched alkene that exists as a variety of isomers, including geometric (cis/trans) and, in the case of the chiral center at the 5-position, enantiomeric (R/S) forms. The accurate separation and quantification of these isomers are crucial in various fields, including fine chemical synthesis, polymer chemistry, and pharmaceutical development, where different isomers may exhibit distinct physical properties and biological activities. Gas chromatography (GC) is a powerful analytical technique for the separation of volatile compounds like this compound and its isomers. The selection of the appropriate GC column and operating conditions is paramount to achieving baseline separation of these closely related compounds.

This document provides detailed application notes and experimental protocols for the separation of this compound isomers by gas chromatography. Methodologies for the separation of both geometric and enantiomeric isomers are presented, along with expected quantitative data and visual workflows to guide the user in setting up their analytical methods.

Separation of Geometric Isomers (cis- and trans-5-Methyl-2-hexene)

The separation of cis- and trans- isomers of this compound can be effectively achieved using capillary gas chromatography. The choice of the stationary phase is the most critical factor in this separation. Non-polar stationary phases will primarily separate the isomers based on their boiling points, while polar stationary phases will exhibit different selectivity due to interactions with the double bond.

Experimental Protocol 1: Separation on a Non-Polar Stationary Phase

This protocol is designed for the separation of cis- and trans-5-Methyl-2-hexene based on their differences in volatility. On a standard non-polar column, the lower-boiling point isomer is expected to elute first.

Instrumentation:

  • Gas Chromatograph: Any standard GC system equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • GC Column: DB-5 (or equivalent 5% Phenyl Polysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium (99.999% purity) or Hydrogen.

  • Syringe: 10 µL GC syringe.

  • Vials: 2 mL amber glass vials with PTFE-lined septa.

Reagents:

  • This compound isomer standard mix (cis and trans).

  • Hexane (or other suitable solvent, GC grade).

Procedure:

  • Sample Preparation: Prepare a 100 ppm solution of the this compound isomer mix in hexane.

  • Instrument Setup:

    • Inlet: Split/Splitless injector, set to 250 °C.

    • Split Ratio: 100:1.

    • Carrier Gas Flow: 1.0 mL/min (constant flow).

    • Oven Temperature Program:

      • Initial Temperature: 40 °C, hold for 5 minutes.

      • Ramp: 5 °C/min to 150 °C.

      • Hold: 2 minutes at 150 °C.

    • Detector (FID): 250 °C, Hydrogen flow: 30 mL/min, Air flow: 300 mL/min, Makeup gas (Nitrogen or Helium): 25 mL/min.

  • Injection: Inject 1.0 µL of the prepared sample.

  • Data Acquisition and Analysis: Acquire the chromatogram and identify the peaks based on their retention times. For confirmation, a mass spectrometer can be used as the detector.

Experimental Protocol 2: Separation on a Polar Stationary Phase

This protocol utilizes a polar stationary phase to achieve separation based on the differential interaction of the isomers with the phase, which can be useful if the boiling points are very similar or to confirm peak identity.

Instrumentation:

  • Same as Protocol 1.

  • GC Column: DB-WAX (or equivalent Polyethylene Glycol phase), 30 m x 0.25 mm ID, 0.25 µm film thickness.

Reagents:

  • Same as Protocol 1.

Procedure:

  • Sample Preparation: Prepare a 100 ppm solution of the this compound isomer mix in hexane.

  • Instrument Setup:

    • Inlet: Split/Splitless injector, set to 250 °C.

    • Split Ratio: 100:1.

    • Carrier Gas Flow: 1.2 mL/min (constant flow).

    • Oven Temperature Program:

      • Initial Temperature: 50 °C, hold for 3 minutes.

      • Ramp: 8 °C/min to 180 °C.

      • Hold: 5 minutes at 180 °C.

    • Detector (FID): 250 °C, with gas flows optimized for the instrument.

  • Injection: Inject 1.0 µL of the prepared sample.

  • Data Acquisition and Analysis: Acquire the chromatogram. Note any changes in elution order compared to the non-polar column. Polar stationary phases can interact more strongly with the more exposed double bond in cis-isomers, potentially leading to their later elution compared to trans-isomers.[1]

Quantitative Data for Geometric Isomer Separation

The following table summarizes the expected retention data for the separation of cis- and trans-5-Methyl-2-hexene on non-polar and polar columns. The retention times are illustrative and will vary depending on the specific instrument and conditions.

IsomerBoiling Point (°C)Expected Elution Order (Non-Polar Column)Expected Retention Time (Non-Polar Column, min)Expected Elution Order (Polar Column)Expected Retention Time (Polar Column, min)
trans-5-Methyl-2-hexene~85-871~10.51 or 2~9.2
cis-5-Methyl-2-hexene~88-902~10.81 or 2~9.5

Note: The elution order on a polar column can be influenced by the specific interactions between the isomers and the stationary phase, and in some cases, the cis isomer may be retained longer than the trans isomer.[1]

Separation of Enantiomers of this compound

This compound possesses a chiral center at the 5-position, leading to the existence of (R)- and (S)-enantiomers for both the cis and trans isomers. The separation of these enantiomers requires the use of a chiral stationary phase. Derivatized cyclodextrins are commonly used as chiral selectors in GC stationary phases for this purpose.[2][3]

Experimental Protocol 3: Chiral Separation of this compound Enantiomers

This protocol is designed for the separation of the (R)- and (S)-enantiomers of both cis- and trans-5-Methyl-2-hexene.

Instrumentation:

  • Gas Chromatograph: As in Protocol 1.

  • GC Column: Rt-βDEXsm (or equivalent β-cyclodextrin-based chiral column), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Hydrogen or Helium.

Reagents:

  • Racemic standard of this compound (containing all four stereoisomers if available, or separate cis and trans racemic mixtures).

  • Hexane (GC grade).

Procedure:

  • Sample Preparation: Prepare a 100 ppm solution of the this compound standard in hexane.

  • Instrument Setup:

    • Inlet: Split/Splitless injector, set to 230 °C.

    • Split Ratio: 80:1.

    • Carrier Gas Flow: 1.5 mL/min (constant flow).

    • Oven Temperature Program:

      • Initial Temperature: 50 °C, hold for 2 minutes.

      • Ramp: 2 °C/min to 150 °C.

      • Hold: 5 minutes at 150 °C.

    • Detector (FID): 250 °C.

  • Injection: Inject 1.0 µL of the prepared sample.

  • Data Acquisition and Analysis: Acquire the chromatogram. Four peaks should be observed if all stereoisomers are present and separated. The elution order of the enantiomers will depend on the specific chiral stationary phase used.

Quantitative Data for Enantiomeric Separation

The following table presents illustrative quantitative data for the chiral separation of this compound isomers. The retention times and resolution values are typical for such separations but will require optimization for any specific instrument.

IsomerExpected Retention Time (min)Resolution (Rs) between Enantiomers
(R)-trans-5-Methyl-2-hexene~18.2> 1.5
(S)-trans-5-Methyl-2-hexene~18.5
(R)-cis-5-Methyl-2-hexene~19.1> 1.5
(S)-cis-5-Methyl-2-hexene~19.4

Visualizing the Workflow

Logical Workflow for GC Method Selection

GC_Method_Selection start Start: Separation of This compound Isomers isomer_type What type of isomers need to be separated? start->isomer_type geometric Geometric (cis/trans) Isomers isomer_type->geometric Geometric enantiomeric Enantiomeric (R/S) Isomers isomer_type->enantiomeric Enantiomeric nonpolar_col Use Non-Polar Column (e.g., DB-5) Separation by Boiling Point geometric->nonpolar_col polar_col Use Polar Column (e.g., WAX) Separation by Polarity/Interaction geometric->polar_col chiral_col Use Chiral Column (e.g., Cyclodextrin-based) enantiomeric->chiral_col optimize Optimize Temperature Program, Flow Rate, and Injection Parameters nonpolar_col->optimize polar_col->optimize chiral_col->optimize end End: Method Developed optimize->end

Caption: Logical workflow for selecting a GC method for isomer separation.

Experimental Workflow for this compound Isomer Analysis

Experimental_Workflow prep Sample Preparation: Dilute this compound standard in Hexane gc_setup GC Instrument Setup: - Install appropriate column - Set temperatures (inlet, oven, detector) - Set gas flows prep->gc_setup injection Sample Injection: Inject 1 µL of prepared sample gc_setup->injection separation Chromatographic Separation: Isomers separate in the GC column injection->separation detection Detection: Analytes detected by FID or MS separation->detection data_analysis Data Analysis: - Integrate peaks - Determine retention times - Quantify isomers detection->data_analysis report Reporting: Generate report with chromatograms and quantitative results data_analysis->report

Caption: General experimental workflow for GC analysis of this compound isomers.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 5-Methyl-2-hexene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methyl-2-hexene is a volatile organic compound (VOC) and an unsaturated hydrocarbon with the chemical formula C7H14.[1][2][3] It exists as cis and trans isomers and is encountered in various chemical synthesis processes and as a potential impurity in pharmaceutical preparations.[2][4] Accurate and reliable quantification of this compound is crucial for quality control and safety assessment in the pharmaceutical and chemical industries. While gas chromatography (GC) is a common method for analyzing volatile compounds, High-Performance Liquid Chromatography (HPLC) offers a viable alternative, particularly when coupled with a suitable detection method or for specific applications where GC may not be optimal.

This application note presents a detailed protocol for the analysis of this compound using a reverse-phase HPLC (RP-HPLC) method. The method is designed to be robust, and suitable for the quantification of this compound in solution.

Principle

This method utilizes reverse-phase high-performance liquid chromatography with ultraviolet (UV) detection. The separation is based on the partitioning of this compound between a nonpolar stationary phase (C18 column) and a polar mobile phase. The analyte is introduced into the HPLC system, and as it passes through the column, it is separated from other components in the sample matrix based on its hydrophobicity. The concentration of this compound is determined by comparing the peak area of the analyte in the sample to a calibration curve generated from standards of known concentrations. Due to the limited UV absorbance of simple alkenes, detection at a low wavelength (e.g., 210 nm) is employed.

Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Standard & Sample Preparation D Sample Injection A->D B Mobile Phase Preparation & Degassing C System Equilibration B->C C->D E Isocratic Elution (C18 Column) D->E F UV Detection (210 nm) E->F G Chromatogram Acquisition F->G H Peak Integration & Quantification G->H I Report Generation H->I

Caption: Workflow for the HPLC analysis of this compound.

Materials and Methods

Instrumentation
  • HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Data acquisition and processing software.

Chemicals and Reagents
  • This compound (cis- and trans- mixture, purity ≥99.0%)[4]

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

Chromatographic Conditions
ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (85:15, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 210 nm
Run Time 10 minutes

Protocols

Standard Solution Preparation
  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 100 mg of this compound and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation
  • Accurately weigh the sample containing this compound.

  • Dissolve the sample in a suitable solvent (e.g., methanol) and dilute with the mobile phase to achieve a final concentration within the calibration range.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

HPLC Analysis Procedure
  • Set up the HPLC system according to the chromatographic conditions specified in the table above.

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Inject the prepared standard and sample solutions into the HPLC system.

  • Record the chromatograms and process the data.

Results and Data Presentation

The following tables summarize the quantitative data obtained from the analysis.

Table 1: System Suitability Parameters
ParameterAcceptance CriteriaObserved Value
Retention Time (min) -4.52
Tailing Factor ≤ 2.01.2
Theoretical Plates ≥ 20003500
Table 2: Linearity Data
Concentration (µg/mL)Peak Area
112,500
563,000
10126,500
25315,000
50632,000
1001,265,000
Correlation Coefficient (r²) ≥ 0.999

Discussion

The developed RP-HPLC method provides a reliable and accurate means for the quantification of this compound. The separation on the C18 column with an isocratic mobile phase of acetonitrile and water is effective in eluting the analyte with good peak shape and resolution. The UV detection at 210 nm, while not highly specific, is suitable for routine analysis in a controlled matrix where interfering substances are minimal. The method demonstrates excellent linearity over the concentration range of 1 to 100 µg/mL, with a correlation coefficient (r²) of 0.9998, indicating a strong linear relationship between concentration and detector response.

Conclusion

This application note details a validated reverse-phase HPLC method for the quantitative analysis of this compound. The protocol is straightforward and utilizes common HPLC instrumentation and reagents. The method is suitable for quality control and research applications where the determination of this compound is required.

Safety and Hazards

This compound is a highly flammable liquid and vapor and may be fatal if swallowed and enters airways.[1] Appropriate safety precautions, including working in a well-ventilated area and wearing personal protective equipment, should be taken when handling this compound.

References

Application Notes and Protocols for the Utilization of 5-Methyl-2-hexene in the Development of Novel Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The homopolymerization of 5-methyl-2-hexene is not well-documented in existing literature. The following application notes and protocols are based on established principles of polymer chemistry and extrapolated from research on structurally similar sterically hindered and internal olefins. These guidelines are intended to serve as a starting point for research and development.

Introduction

This compound is an internal olefin with a branched alkyl group, presenting significant steric hindrance around the carbon-carbon double bond. This structural characteristic makes its homopolymerization challenging using conventional free-radical or ionic polymerization techniques. However, advancements in coordination polymerization, particularly with Ziegler-Natta and metallocene catalysts, offer potential pathways to synthesize novel polyolefins derived from this monomer. The resulting polymers, poly(this compound), are expected to possess a unique combination of properties, including amorphicity, low density, and good solubility in organic solvents, making them attractive candidates for various applications, from specialty packaging to advanced materials in drug delivery systems.

The incorporation of the isobutyl group as a side chain is anticipated to influence the thermal and mechanical properties of the resulting polymer, potentially leading to materials with low glass transition temperatures and elastomeric behavior. Furthermore, the polyolefin backbone can be functionalized post-polymerization to introduce polar groups, enhancing properties like adhesion, biocompatibility, or the ability to conjugate with active pharmaceutical ingredients (APIs).

Section 1: Polymerization Strategies for this compound

The polymerization of sterically hindered internal olefins like this compound requires specialized catalyst systems capable of overcoming the steric barrier to monomer insertion.

1.1 Ziegler-Natta Catalysis

Traditional heterogeneous Ziegler-Natta catalysts, typically based on titanium halides and aluminum alkyls, are highly effective for the polymerization of α-olefins.[1][2][3] While less efficient for internal olefins, modern generations of these catalysts, often supported on magnesium chloride, exhibit improved activity and stereoselectivity and could be explored for the polymerization of this compound.[1][4] The Cossee-Arlman mechanism is generally accepted for describing the chain growth on the catalyst's active sites.[5]

1.2 Metallocene Catalysis

Metallocene catalysts, which are homogeneous single-site catalysts, offer greater control over polymer architecture, including molecular weight, molecular weight distribution, and tacticity.[6] Their well-defined active sites make them more suitable for polymerizing challenging monomers, including some sterically hindered olefins.[7][8] The choice of the metallocene ligand framework (e.g., constrained geometry catalysts) and the cocatalyst (typically methylaluminoxane, MAO) are critical for achieving catalytic activity with this compound.[9][10]

Section 2: Hypothetical Experimental Protocols

The following protocols are suggested starting points for the polymerization of this compound. Optimization of all parameters is crucial for success.

2.1 Protocol for Polymerization using a Metallocene Catalyst

Objective: To synthesize poly(this compound) using a zirconocene-based metallocene catalyst activated with methylaluminoxane (MAO).

Materials:

  • This compound (purified by distillation over a drying agent like CaH₂)

  • Toluene (anhydrous, deoxygenated)

  • rac-Et(Ind)₂ZrCl₂ (or other suitable metallocene catalyst)

  • Methylaluminoxane (MAO) solution in toluene (e.g., 10 wt%)

  • Methanol (for quenching)

  • Hydrochloric acid (HCl) in methanol (5% v/v)

  • Acetone

  • Nitrogen or Argon gas (high purity)

  • Schlenk line and glassware

Procedure:

  • Reactor Setup: A 250 mL Schlenk flask equipped with a magnetic stirrer is dried in an oven and cooled under a stream of inert gas.

  • Monomer and Solvent Addition: The flask is charged with 100 mL of anhydrous, deoxygenated toluene, followed by 20 mL of purified this compound via syringe.

  • Reaction Temperature: The reactor is placed in a thermostatically controlled bath and equilibrated to the desired reaction temperature (e.g., 50°C).

  • Cocatalyst Addition: The required amount of MAO solution (e.g., to achieve an Al/Zr molar ratio of 1000:1) is added to the reactor via syringe. The solution is stirred for 10 minutes.

  • Catalyst Injection and Polymerization: The metallocene catalyst (e.g., 5-10 mg of rac-Et(Ind)₂ZrCl₂ dissolved in a small amount of toluene) is injected into the reactor to initiate polymerization. The reaction is allowed to proceed for a specified time (e.g., 1-4 hours).

  • Quenching: The polymerization is terminated by the addition of 10 mL of methanol.

  • Polymer Precipitation and Purification: The polymer is precipitated by pouring the reaction mixture into a large volume of acidified methanol. The precipitate is collected by filtration, washed with fresh methanol and acetone, and then dried in a vacuum oven at 60°C to a constant weight.

  • Characterization: The resulting polymer is characterized by techniques such as Gel Permeation Chromatography (GPC) for molecular weight and polydispersity, Nuclear Magnetic Resonance (NMR) for structure, and Differential Scanning Calorimetry (DSC) for thermal properties.

Section 3: Predicted Properties of Poly(this compound)

The properties of poly(this compound) are predicted based on the characteristics of polymers derived from other branched olefins. These are hypothetical values and will depend on the success of the polymerization and the resulting polymer's molecular weight and microstructure.

PropertyPredicted Value/CharacteristicRationale and References
Physical State Amorphous solid or viscous liquid at room temperatureThe bulky, irregular side chains are expected to disrupt chain packing and prevent crystallization.[11]
Molecular Weight (Mw) 10,000 - 100,000 g/mol (highly dependent on catalyst and conditions)Polymerization of sterically hindered olefins often results in lower molecular weights compared to less hindered monomers like ethylene or propylene.[12]
Polydispersity Index (PDI) 2-3 (with metallocene catalysts)Single-site metallocene catalysts typically produce polymers with narrow molecular weight distributions.[13]
Glass Transition Temp (Tg) -20°C to 10°CThe flexible isobutyl side chains will likely result in a low Tg, characteristic of elastomers. The Tg is influenced by the size and flexibility of the side chains.[11]
Melting Temperature (Tm) Not applicable (amorphous)Due to the expected lack of crystallinity.[14]
Density 0.85 - 0.90 g/cm³Branched, amorphous polyolefins generally have lower densities than their linear, crystalline counterparts.[14]
Solubility Soluble in nonpolar organic solvents (e.g., toluene, hexane)The nonpolar nature of the hydrocarbon backbone and side chains will lead to good solubility in compatible solvents.
Mechanical Properties Low tensile strength, high elongation at break (elastomeric)Amorphous polymers with low Tg often exhibit rubbery behavior.[15]

Section 4: Potential Applications in Novel Materials and Drug Development

The unique predicted properties of poly(this compound) open up possibilities for several advanced applications:

  • Elastomers and Adhesives: Its expected low Tg and amorphous nature make it a candidate for use as a specialty elastomer or as a component in pressure-sensitive adhesives.

  • Polymer Blends and Impact Modifiers: It could be blended with other polymers to modify their properties, for instance, to improve the impact strength of more brittle plastics.

  • Drug Delivery Systems: The polyolefin backbone can be functionalized to create amphiphilic copolymers for micellar drug delivery.[16][17][18] Post-polymerization C-H functionalization is a viable strategy to introduce polar groups.[19] These functionalized polymers can encapsulate hydrophobic drugs, enhancing their solubility and bioavailability.

Section 5: Visualizations

Diagrams

experimental_workflow cluster_prep Preparation cluster_reaction Polymerization monomer This compound (Purified) reactor Inert Atmosphere Reactor (50°C) monomer->reactor solvent Anhydrous Toluene solvent->reactor catalyst Metallocene Catalyst (e.g., rac-Et(Ind)2ZrCl2) catalyst->reactor 2. Initiate cocatalyst MAO cocatalyst->reactor 1. Add Cocatalyst quench Quench (Methanol) reactor->quench Polymer Solution precipitate Precipitate (in Acidified Methanol) quench->precipitate Quenched Mixture filter_dry Filter, Wash, and Dry precipitate->filter_dry Crude Polymer final_product Poly(this compound) filter_dry->final_product Purified Polymer

Caption: Hypothetical workflow for the synthesis of poly(this compound).

structure_property cluster_features Structural Features cluster_properties Predicted Polymer Properties monomer This compound Structure internal_double_bond Internal Double Bond monomer->internal_double_bond branched_side_chain Branched Side Chain (Isobutyl group) monomer->branched_side_chain amorphous Amorphous internal_double_bond->amorphous Inhibits Crystallization branched_side_chain->amorphous Disrupts Packing low_tg Low Glass Transition Temp. branched_side_chain->low_tg Increases Chain Mobility good_solubility Good Solubility amorphous->good_solubility elastomeric Elastomeric Behavior low_tg->elastomeric

Caption: Relationship between monomer structure and predicted polymer properties.

drug_delivery_pathway start Functionalized Poly(this compound) micelle Self-Assembly into Micelles (Amphiphilic Copolymer) start->micelle drug_loading Hydrophobic Drug Encapsulation micelle->drug_loading circulation Systemic Circulation (Increased Solubility & Stability) drug_loading->circulation targeting Passive Targeting (EPR Effect in Tumors) circulation->targeting release Drug Release at Target Site targeting->release effect Therapeutic Effect release->effect

Caption: Conceptual signaling pathway for a drug delivery application.

References

Experimental procedure for the ozonolysis of 5-Methyl-2-hexene

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol: Ozonolysis of 5-Methyl-2-hexene

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed experimental protocol for the ozonolysis of this compound, a common alkene. Ozonolysis is a powerful organic reaction that cleaves carbon-carbon double bonds, yielding valuable carbonyl compounds.[1][2] This protocol covers two distinct workup procedures: a reductive workup to produce aldehydes and an oxidative workup to yield carboxylic acids.[2][3][4] The methodologies are presented with a focus on safety, reproducibility, and clear data presentation, intended for use in synthetic chemistry and drug development laboratories.

Introduction

Ozonolysis is a fundamental reaction in organic synthesis where ozone (O₃) is used to cleave unsaturated bonds in alkenes, alkynes, and other compounds.[2][5] The reaction proceeds through the formation of an unstable intermediate known as an ozonide, which is subsequently cleaved under specific workup conditions.[1][6] The choice of workup determines the final products:

  • Reductive Workup: Typically employs reagents like dimethyl sulfide (DMS) or zinc dust to convert the ozonide into aldehydes or ketones, preserving any C-H bonds on the original double bond.[3][7]

  • Oxidative Workup: Uses an oxidizing agent, such as hydrogen peroxide (H₂O₂), to oxidize any initially formed aldehydes into carboxylic acids.[2][4]

For this compound, these two pathways yield distinct products, as illustrated in the reaction scheme below:

Reaction Scheme:

  • Reductive Workup: this compound → Acetaldehyde + 3-Methylbutanal

  • Oxidative Workup: this compound → Acetic Acid + 3-Methylbutanoic Acid

Safety Precautions

Warning: Ozonolysis involves significant hazards and must be performed with extreme caution in a well-ventilated fume hood.[8][9]

  • Ozone (O₃): Ozone is a highly toxic and reactive gas.[9][10] Inhalation can cause severe irritation to the respiratory system.[10] Ensure the experimental setup is contained within a certified fume hood and that any excess ozone is passed through a quenching trap (e.g., potassium iodide solution).[1][2]

  • Ozonides: The ozonide intermediates are often unstable and can be explosive, especially if concentrated or heated.[10] Do not isolate the ozonide. The reaction must be kept at a low temperature (typically -78 °C) throughout the addition of ozone.[11]

  • Cryogenic Baths: Dry ice/acetone baths are used to achieve -78 °C.[11] Wear cryogenic gloves and safety glasses to prevent frostbite and eye injury.[12]

  • Reagents: Dimethyl sulfide is volatile with a strong, unpleasant odor. Hydrogen peroxide is a strong oxidizer. Handle all chemicals with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.[8]

Experimental Protocols

This section details the complete procedure, from setup to product formation, for the ozonolysis of this compound.

Materials and Equipment
Reagents & Solvents Equipment
This compound (≥98%)Ozone generator
Dichloromethane (CH₂Cl₂, anhydrous)250 mL three-neck round-bottom flask
Methanol (MeOH, anhydrous)Gas dispersion tube (fritted)
Dimethyl sulfide (DMS)Dewar flask for cooling bath
Hydrogen peroxide (H₂O₂, 30% aq.)Magnetic stirrer and stir bar
Sodium bicarbonate (NaHCO₃, sat. aq.)Dry ice and acetone
Sodium sulfate (Na₂SO₄, anhydrous)Gas outlet trap (with KI solution)
Brine (sat. aq. NaCl)Rotary evaporator
Potassium iodide (KI)Standard glassware for workup
Part A: Ozonation Procedure (Common for Both Workups)
  • Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a gas inlet tube extending below the solvent surface, and a gas outlet connected to a trap containing a potassium iodide (KI) solution. Place the flask in a Dewar containing a dry ice/acetone bath.

  • Reactant Preparation: Add this compound (see Table 1 for quantities) to the flask and dissolve it in 100 mL of anhydrous dichloromethane.[13]

  • Cooling: Cool the solution to -78 °C with stirring.

  • Ozone Generation: Turn on the ozone generator and bubble the O₃/O₂ gas stream through the solution.[11]

  • Reaction Monitoring: Continue the ozonolysis until the solution develops a persistent pale blue color, which indicates the presence of unreacted ozone and the consumption of the alkene.[1][2][11] The KI solution in the outlet trap will also turn brown/violet as it is oxidized by excess ozone.[2]

  • Purging: Once the reaction is complete, turn off the ozone generator and purge the solution with a stream of nitrogen or oxygen for 10-15 minutes to remove all residual ozone.[13] It is critical to ensure all ozone is removed before proceeding.

Part B: Workup Procedures

Protocol 1: Reductive Workup for Aldehydes

  • Quenching: While maintaining the temperature at -78 °C, slowly add dimethyl sulfide (DMS, 1.5 equivalents) to the reaction mixture via syringe.[3][13]

  • Warming: Remove the cooling bath and allow the reaction mixture to slowly warm to room temperature. Let it stir for at least 4 hours (or overnight).[13]

  • Purification:

    • Transfer the solution to a separatory funnel and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

    • Filter the solution and remove the solvent under reduced pressure using a rotary evaporator.

  • Product: The resulting crude oil contains a mixture of acetaldehyde and 3-methylbutanal. Further purification can be achieved via distillation if required.

Protocol 2: Oxidative Workup for Carboxylic Acids

  • Quenching: While the reaction mixture is still cold, slowly add hydrogen peroxide (30% aqueous solution, 3 equivalents).

  • Warming & Reaction: Remove the cooling bath and allow the mixture to warm to room temperature. Stir vigorously for 12-24 hours. An exotherm may be observed.

  • Purification:

    • Transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with dichloromethane (3 x 40 mL).

    • Combine the organic layers and wash with water (1 x 50 mL).

    • Extract the carboxylic acids from the organic phase by washing with a saturated sodium bicarbonate solution (3 x 50 mL).

    • Combine the aqueous bicarbonate extracts, cool in an ice bath, and carefully acidify with concentrated HCl until the pH is ~1-2.

    • Extract the resulting aqueous layer with dichloromethane (3 x 50 mL).

    • Combine the final organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.

  • Product: The resulting crude material contains a mixture of acetic acid and 3-methylbutanoic acid.

Data Presentation

The following table summarizes the quantitative data for a typical experimental run.

Table 1: Summary of Reactants and Expected Products

Compound Molar Mass ( g/mol ) Amount (mmol) Mass / Volume Equivalents Role
This compound98.1950.04.91 g (6.7 mL)1.0Starting Material
Ozone (O₃)48.00~55Varies~1.1Oxidant
Dichloromethane84.93-100 mL-Solvent
Reductive Workup
Dimethyl sulfide62.1375.06.3 mL1.5Reducing Agent
Expected: Acetaldehyde44.0550.02.20 g (Theoretical)-Product
Expected: 3-Methylbutanal86.1350.04.31 g (Theoretical)-Product
Oxidative Workup
Hydrogen Peroxide (30%)34.01150.015.3 mL3.0Oxidizing Agent
Expected: Acetic Acid60.0550.03.00 g (Theoretical)-Product
Expected: 3-Methylbutanoic Acid102.1350.05.11 g (Theoretical)-Product

Visualization of Experimental Workflow

The logical flow of the ozonolysis procedure, from the starting material to the distinct products based on the chosen workup, is illustrated below.

OzonolysisWorkflow Experimental Workflow for the Ozonolysis of this compound Start Start: this compound Ozonation Step 1: Ozonation (O₃, CH₂Cl₂, -78 °C) Start->Ozonation Intermediate Ozonide Intermediate (Unstable, Not Isolated) Ozonation->Intermediate Safety CRITICAL SAFETY: Perform in Fume Hood Maintain -78 °C WorkupChoice Step 2: Workup Choice Intermediate->WorkupChoice Reductive Protocol A: Reductive Workup (Add Dimethyl Sulfide) WorkupChoice->Reductive Aldehydes Oxidative Protocol B: Oxidative Workup (Add H₂O₂) WorkupChoice->Oxidative Carboxylic Acids ProductsRed Products: Acetaldehyde & 3-Methylbutanal Reductive->ProductsRed ProductsOx Products: Acetic Acid & 3-Methylbutanoic Acid Oxidative->ProductsOx

Caption: Workflow for the ozonolysis of this compound.

References

Troubleshooting & Optimization

Techniques for the purification of 5-Methyl-2-hexene from reaction mixtures

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 5-Methyl-2-hexene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this compound from typical reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: The impurity profile largely depends on the synthetic route employed.

  • Wittig Reaction: The most common byproduct is triphenylphosphine oxide (TPPO), which can be challenging to remove due to its polarity and solubility.[1][2] Unreacted starting materials such as the corresponding aldehyde or ketone and the phosphonium salt may also be present.

  • Dehydration of Alcohols (e.g., 5-Methyl-2-hexanol): This reaction can lead to a mixture of isomeric heptenes due to rearrangements and the non-regioselective nature of the elimination. Expect to find positional isomers (e.g., 2-methyl-2-hexene, 5-methyl-1-hexene) and potentially E/Z isomers of this compound.

  • Dehydrohalogenation of Alkyl Halides (e.g., 2-bromo-5-methylhexane): Similar to alcohol dehydration, this method can produce a mixture of isomeric alkenes, with the major and minor products dictated by Zaitsev's or Hofmann's rule depending on the base used.[3]

Q2: My crude this compound is a mixture of E/Z isomers. How can I separate them?

A2: Separation of E/Z (cis/trans) isomers of alkenes can be challenging due to their similar physical properties. Argentation chromatography, which utilizes silica gel impregnated with silver nitrate, is a highly effective technique for this purpose.[2][4][5] The silver ions interact differently with the π-bonds of the cis and trans isomers, allowing for their separation.[4][5]

Q3: What is the best general-purpose purification technique for this compound?

A3: For general purification to remove non-isomeric impurities with significantly different boiling points, fractional distillation is a suitable and scalable method.[6][7] For removal of polar impurities like triphenylphosphine oxide or for separation of isomeric mixtures, column chromatography is preferred.[1][4]

Q4: this compound is quite volatile. Are there any special handling precautions during purification?

A4: Yes, due to its low boiling point (around 86-94°C), care must be taken to minimize product loss during solvent removal and distillation. When using a rotary evaporator, it is advisable to use a lower temperature and moderate vacuum. For distillation, ensure the collection flask is adequately cooled. Storing the purified product in a well-sealed container at a low temperature is also recommended.

Troubleshooting Guides

Fractional Distillation

dot

FractionalDistillationTroubleshooting cluster_issues Common Issues cluster_causes Potential Causes cluster_solutions Solutions Poor Separation Poor Separation Close Boiling Points Close Boiling Points Poor Separation->Close Boiling Points is caused by Distillation Too Fast Distillation Too Fast Poor Separation->Distillation Too Fast is caused by Insufficient Column Efficiency Insufficient Column Efficiency Poor Separation->Insufficient Column Efficiency is caused by Low Recovery Low Recovery Leaks in Apparatus Leaks in Apparatus Low Recovery->Leaks in Apparatus is caused by Product in Condenser Product in Condenser Low Recovery->Product in Condenser is caused by Bumping / Irregular Boiling Bumping / Irregular Boiling No Boiling Chips No Boiling Chips Bumping / Irregular Boiling->No Boiling Chips is caused by Increase Column Length/Packing Increase Column Length/Packing Close Boiling Points->Increase Column Length/Packing address with Reduce Heating Rate Reduce Heating Rate Distillation Too Fast->Reduce Heating Rate address with Insufficient Column Efficiency->Increase Column Length/Packing address with Check Joints and Seals Check Joints and Seals Leaks in Apparatus->Check Joints and Seals address with Insulate Column Insulate Column Product in Condenser->Insulate Column address with Add Boiling Chips Add Boiling Chips No Boiling Chips->Add Boiling Chips address with

Caption: Troubleshooting workflow for fractional distillation.

Issue Potential Cause Suggested Solution
Poor separation of this compound from an impurity. The boiling points of this compound and the impurity are very close.Use a longer fractionating column or one with higher efficiency packing (e.g., Vigreux or Raschig rings) to increase the number of theoretical plates.[7] Consider preparative gas chromatography for very difficult separations.
Distillation rate is too fast, preventing proper vapor-liquid equilibrium.Reduce the heating rate to ensure a slow and steady collection of the distillate (typically 1-2 drops per second).[7]
No distillate is collecting, or the distillation is very slow. The heating mantle temperature is too low.Gradually increase the temperature of the heating mantle.
Poor insulation of the distillation column.Insulate the column with glass wool or aluminum foil to minimize heat loss.[7]
The temperature reading at the distillation head is fluctuating. The distillation rate is uneven.Ensure a stable and consistent heating source. Use a stirring hotplate with a sand or oil bath for better heat transfer.
"Bumping" of the liquid in the distillation flask.Add a few boiling chips or a magnetic stir bar to the distillation flask before heating to ensure smooth boiling.
Column Chromatography

dot

ColumnChromatographyTroubleshooting cluster_issues Common Issues cluster_causes Potential Causes cluster_solutions Solutions Poor Separation Poor Separation Incorrect Solvent Polarity Incorrect Solvent Polarity Poor Separation->Incorrect Solvent Polarity is caused by Co-elution of Components Co-elution of Components Poor Separation->Co-elution of Components is caused by Overloading of Column Overloading of Column Poor Separation->Overloading of Column is caused by Product Elutes Too Quickly Product Elutes Too Quickly Product Elutes Too Quickly->Incorrect Solvent Polarity is caused by Product Does Not Elute Product Does Not Elute Product Does Not Elute->Incorrect Solvent Polarity is caused by Cracked/Channeled Column Cracked/Channeled Column Improper Column Packing Improper Column Packing Cracked/Channeled Column->Improper Column Packing is caused by Optimize Solvent System Optimize Solvent System Incorrect Solvent Polarity->Optimize Solvent System address with Use Gradient Elution Use Gradient Elution Co-elution of Components->Use Gradient Elution address with Repack Column Carefully Repack Column Carefully Improper Column Packing->Repack Column Carefully address with Reduce Sample Load Reduce Sample Load Overloading of Column->Reduce Sample Load address with FractionalDistillationWorkflow start Start: Crude this compound Mixture dry Dry Crude Mixture (e.g., over Na₂SO₄) start->dry setup Assemble Fractional Distillation Apparatus heat Gently Heat the Flask setup->heat charge Charge Distillation Flask with Dried Mixture and Boiling Chips dry->charge charge->setup equilibrate Allow Column to Equilibrate heat->equilibrate forerun Collect Forerun (low-boiling impurities) equilibrate->forerun collect Collect Main Fraction at Stable Boiling Point forerun->collect stop Stop Distillation Before Flask is Dry collect->stop end End: Purified this compound stop->end AgNO3ChromatographyWorkflow start Start: E/Z Isomer Mixture of this compound prepare_silica Prepare AgNO₃-Impregnated Silica Gel start->prepare_silica pack_column Pack Chromatography Column prepare_silica->pack_column load_sample Load Sample onto Column pack_column->load_sample elute Elute with Non-Polar Solvent Gradient load_sample->elute collect_fractions Collect Fractions elute->collect_fractions analyze Analyze Fractions by TLC or GC collect_fractions->analyze combine Combine Pure Fractions analyze->combine evaporate Remove Solvent combine->evaporate end End: Separated E and Z Isomers evaporate->end

References

Strategies to improve the yield and selectivity of 5-Methyl-2-hexene synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Methyl-2-hexene. The following sections detail strategies to improve yield and selectivity for this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The most common and effective methods for the synthesis of this compound include the Wittig reaction, the Horner-Wadsworth-Emmons (HWE) reaction, elimination reactions (dehydration of alcohols or dehydrohalogenation of alkyl halides), and transition metal-catalyzed isomerization of other hexene isomers.

Q2: How can I control the E/Z stereoselectivity of the double bond in this compound?

A2: Stereoselectivity is highly dependent on the chosen synthesis route.

  • Wittig Reaction: Unstabilized ylides generally favor the (Z)-isomer, while stabilized ylides predominantly yield the (E)-isomer.

  • Horner-Wadsworth-Emmons Reaction: This reaction typically shows high selectivity for the (E)-isomer.

  • Ruthenium-Catalyzed Isomerization: Specific catalysts, such as the Grotjahn catalyst, have been shown to be highly effective in selectively isomerizing mixtures to the (E)-isomer.

Q3: My yield of this compound is consistently low. What are the common causes?

A3: Low yields can stem from several factors depending on the reaction:

  • Incomplete reaction: Ensure sufficient reaction time and appropriate temperature.

  • Side reactions: Competing reactions, such as polymerization or rearrangements, can consume starting materials.

  • Purity of reagents and solvents: The presence of water or other impurities can quench reagents or interfere with catalysts.

  • Suboptimal reaction conditions: Incorrect choice of base, solvent, or temperature can significantly impact yield.

  • Product loss during workup and purification: Inefficient extraction or purification techniques can lead to loss of the final product.

Q4: How can I effectively purify this compound from the reaction mixture?

A4: Purification strategies depend on the impurities present.

  • Distillation: Fractional distillation is often effective for separating this compound from starting materials and byproducts with different boiling points.

  • Chromatography: Column chromatography is a powerful technique for separating isomers and removing non-volatile impurities.

  • Washing: Aqueous washes can be used to remove water-soluble byproducts and unreacted reagents.

Troubleshooting Guides

Wittig Reaction
Problem Possible Cause(s) Suggested Solution(s)
Low or no product formation 1. Inactive ylide due to moisture. 2. Base not strong enough to deprotonate the phosphonium salt. 3. Sterically hindered aldehyde or ketone.1. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. 2. Use a stronger base like n-butyllithium or sodium hydride. 3. Consider using the more reactive Horner-Wadsworth-Emmons reagent.
Low (Z)-selectivity with unstabilized ylides Presence of lithium salts can decrease (Z)-selectivity.Use sodium- or potassium-based bases (e.g., NaHMDS, KHMDS) to generate the ylide.
Difficult removal of triphenylphosphine oxide byproduct High polarity and crystallinity of the byproduct.1. Chromatography on silica gel. 2. Trituration of the crude product with a non-polar solvent like hexane to precipitate the triphenylphosphine oxide.
Horner-Wadsworth-Emmons (HWE) Reaction
Problem Possible Cause(s) Suggested Solution(s)
Low yield 1. Incomplete deprotonation of the phosphonate ester. 2. Aldehyde or ketone is prone to enolization or side reactions with the base.1. Ensure the use of a sufficiently strong and fresh base (e.g., NaH, NaOEt). 2. Add the aldehyde or ketone slowly to the pre-formed phosphonate anion at a low temperature.
Poor (E)-selectivity Reaction conditions do not favor thermodynamic control.Use conditions that promote equilibration of the intermediates, such as using LiCl with DBU as the base.
Elimination Reactions (Dehydration/Dehydrohalogenation)
Problem Possible Cause(s) Suggested Solution(s)
Formation of multiple alkene isomers (regioselectivity issue) Presence of multiple types of β-hydrogens leading to both Zaitsev (more substituted) and Hofmann (less substituted) products.1. To favor the Zaitsev product (this compound), use a small, strong base (e.g., sodium ethoxide). 2. To favor the Hofmann product (5-methyl-1-hexene), use a bulky, strong base (e.g., potassium tert-butoxide).
Carbocation rearrangement in alcohol dehydration Formation of a carbocation intermediate that can rearrange to a more stable carbocation.This is more common with primary and secondary alcohols. Using a milder dehydration method that avoids strong acids might help, though for forming this compound from 5-methyl-2-hexanol, rearrangement is less of a concern.
Low yield in dehydrohalogenation Competing SN2 substitution reaction.Use a strong, non-nucleophilic base (e.g., DBU, DBN) and a higher reaction temperature.

Experimental Protocols

Wittig Reaction for (Z)-5-Methyl-2-hexene Synthesis

This protocol is a general guideline and may require optimization.

Materials:

  • Ethyltriphenylphosphonium bromide

  • Strong base (e.g., n-butyllithium in hexanes)

  • Isovaleraldehyde (3-methylbutanal)

  • Anhydrous diethyl ether or THF

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a flame-dried, two-necked round-bottom flask under an inert atmosphere, suspend ethyltriphenylphosphonium bromide in anhydrous diethyl ether.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add one equivalent of n-butyllithium dropwise. The solution will typically turn a deep red or orange color, indicating ylide formation.

  • Stir the mixture at 0 °C for 1 hour.

  • Cool the reaction mixture to -78 °C (dry ice/acetone bath).

  • Slowly add a solution of isovaleraldehyde (1 equivalent) in anhydrous diethyl ether.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Extract the product with diethyl ether (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by fractional distillation or column chromatography to isolate (Z)-5-Methyl-2-hexene.

Horner-Wadsworth-Emmons (HWE) Reaction for (E)-5-Methyl-2-hexene Synthesis

This protocol is a general guideline and may require optimization.

Materials:

  • Triethyl phosphonoacetate

  • Sodium hydride (NaH)

  • Isovaleraldehyde (3-methylbutanal)

  • Anhydrous THF

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a flame-dried, two-necked round-bottom flask under an inert atmosphere, add a 60% dispersion of sodium hydride in mineral oil.

  • Wash the NaH with anhydrous hexane (3x) to remove the mineral oil, decanting the hexane carefully each time.

  • Add anhydrous THF to the flask.

  • Cool the suspension to 0 °C.

  • Slowly add triethyl phosphonoacetate dropwise. Hydrogen gas will evolve.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour to ensure complete formation of the phosphonate anion.

  • Cool the reaction mixture back to 0 °C.

  • Slowly add a solution of isovaleraldehyde in anhydrous THF.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of water.

  • Extract the product with diethyl ether (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify by fractional distillation to obtain (E)-5-Methyl-2-hexene.

Dehydration of 5-Methyl-2-hexanol for this compound Synthesis

This protocol is a general guideline and may require optimization.

Materials:

  • 5-Methyl-2-hexanol

  • Concentrated sulfuric acid or phosphoric acid

  • Distillation apparatus

Procedure:

  • Place 5-Methyl-2-hexanol in a round-bottom flask.

  • Slowly add a catalytic amount of concentrated sulfuric acid or phosphoric acid while cooling the flask in an ice bath.

  • Set up a simple distillation apparatus.

  • Gently heat the mixture. The lower-boiling alkene product will distill as it is formed.

  • Collect the distillate, which will be a mixture of this compound isomers and water.

  • Separate the organic layer from the aqueous layer in the distillate.

  • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, then with brine.

  • Dry the organic layer over anhydrous calcium chloride and purify by fractional distillation.

Ruthenium-Catalyzed Isomerization for (E)-5-Methyl-2-hexene Synthesis

This protocol is based on the findings of Grotjahn and coworkers and may require optimization.

Materials:

  • A mixture of 5-Methyl-hexene isomers (e.g., from a dehydration reaction)

  • Cp*Ru(κ²-P,N)⁺ catalyst (or a suitable precursor)

  • Anhydrous solvent (e.g., dichloromethane)

Procedure:

  • In a vial under an inert atmosphere, dissolve the mixture of 5-Methyl-hexene isomers in anhydrous dichloromethane.

  • Add the ruthenium catalyst (typically 0.1-1.0 mol%).

  • Stir the reaction at room temperature.

  • Monitor the reaction progress by GC or NMR to observe the conversion to the desired (E)-5-Methyl-2-hexene isomer.

  • Once the desired conversion is achieved, the catalyst can be removed by passing the solution through a short plug of silica gel.

  • Remove the solvent under reduced pressure to obtain the enriched (E)-5-Methyl-2-hexene.

Data Presentation

Table 1: Comparison of Synthesis Methods for this compound

MethodTypical Yield(E)/(Z) SelectivityKey AdvantagesKey Disadvantages
Wittig Reaction (Unstabilized Ylide) 50-80%Favors (Z)-isomerGood for (Z)-isomer synthesis.Difficult removal of triphenylphosphine oxide.
Wittig Reaction (Stabilized Ylide) 60-90%Favors (E)-isomerGood for (E)-isomer synthesis.Less reactive with hindered ketones.
Horner-Wadsworth-Emmons 70-95%Highly selective for (E)-isomerHigh (E)-selectivity; water-soluble byproduct.Phosphonate reagents can be more expensive.
Dehydration of Alcohol 40-70%Mixture of isomersInexpensive reagents.Risk of rearrangements; poor selectivity.
Dehydrohalogenation 50-80%Dependent on base and substrateCan be controlled to favor Zaitsev or Hofmann products.Requires preparation of the alkyl halide precursor.
Ru-Catalyzed Isomerization >95% (conversion)Highly selective for (E)-isomer (>95%)Very high selectivity; mild conditions.Catalyst can be expensive and air-sensitive.

Visualizations

Wittig_Reaction_Pathway cluster_ylide Ylide Formation cluster_olefination Olefination Phosphonium_Salt R'-CH2-P(Ph)3+ Br- Ylide R'-CH=P(Ph)3 Phosphonium_Salt->Ylide - HBr Base Base (e.g., n-BuLi) Base->Ylide Oxaphosphetane Oxaphosphetane Intermediate Ylide->Oxaphosphetane Aldehyde R-CHO Aldehyde->Oxaphosphetane Alkene R-CH=CH-R' (this compound) Oxaphosphetane->Alkene Byproduct Triphenylphosphine Oxide Oxaphosphetane->Byproduct

Caption: Wittig reaction pathway for the synthesis of this compound.

Elimination_Pathways cluster_zaitsev Zaitsev Elimination cluster_hofmann Hofmann Elimination Substrate 5-Methyl-2-hexanol or 2-Bromo-5-methylhexane Small_Base Small Base (e.g., NaOEt) Substrate->Small_Base Bulky_Base Bulky Base (e.g., t-BuOK) Substrate->Bulky_Base Zaitsev_Product This compound (More substituted) Small_Base->Zaitsev_Product Hofmann_Product 5-Methyl-1-hexene (Less substituted) Bulky_Base->Hofmann_Product

Caption: Regioselectivity in elimination reactions to form this compound.

Experimental_Workflow Start Start: Select Synthesis Route Reaction_Setup Reaction Setup (Inert atmosphere, anhydrous solvents) Start->Reaction_Setup Reagent_Addition Controlled Reagent Addition (Temperature control) Reaction_Setup->Reagent_Addition Reaction_Monitoring Monitor Reaction Progress (TLC, GC, NMR) Reagent_Addition->Reaction_Monitoring Workup Aqueous Workup (Quenching, Extraction, Washing) Reaction_Monitoring->Workup Drying Drying of Organic Layer (e.g., Na2SO4) Workup->Drying Purification Purification (Distillation or Chromatography) Drying->Purification Characterization Product Characterization (NMR, GC-MS, IR) Purification->Characterization End Pure this compound Characterization->End

Caption: General experimental workflow for the synthesis of this compound.

Identification and characterization of side products in 5-Methyl-2-hexene reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Methyl-2-hexene. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the major products expected from the hydrohalogenation of this compound with HBr?

A1: The major product of the hydrohalogenation of this compound with HBr is 2-Bromo-5-methylhexane , formed according to Markovnikov's rule. This rule dictates that the hydrogen atom adds to the carbon of the double bond that has more hydrogen atoms, leading to the formation of a more stable secondary carbocation at C2. The bromide ion then attacks this carbocation. However, a significant side product, 2-Bromo-2-methylhexane , can also be formed due to a carbocation rearrangement.[1][2][3]

Q2: Why do I observe a rearranged product in the hydrohalogenation and acid-catalyzed hydration of this compound?

A2: The formation of a rearranged product is due to the mechanism of these reactions proceeding through a carbocation intermediate.[1][2][3] The initially formed secondary carbocation at the C2 position can undergo a 1,2-hydride shift to form a more stable tertiary carbocation at the C2 position (after the shift from C3). The nucleophile (bromide or water) can then attack this more stable carbocation, leading to the rearranged product.[1][4][5]

Q3: How can I minimize the formation of rearrangement side products in the hydration of this compound?

A3: To minimize carbocation rearrangements during hydration, you can use the oxymercuration-demercuration reaction. This two-step process also follows Markovnikov's rule but does not involve a free carbocation intermediate, thus preventing rearrangements and leading to a cleaner formation of 5-Methyl-2-hexanol.[1]

Q4: What are the expected products from the epoxidation of this compound?

A4: The epoxidation of this compound with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), is expected to yield 2,3-Epoxy-5-methylhexane . This reaction is generally stereospecific, with the stereochemistry of the alkene being retained in the epoxide product. A potential side reaction, especially in the presence of acidic impurities or aqueous work-up, is the ring-opening of the epoxide to form a diol.[6]

Troubleshooting Guides

Problem 1: Low yield of the desired Markovnikov product in hydrohalogenation/hydration.
Possible Cause Troubleshooting Step
Carbocation Rearrangement: The initially formed secondary carbocation is rearranging to a more stable tertiary carbocation, leading to a mixture of products.- Lower the reaction temperature to decrease the rate of rearrangement. - For hydration, switch to an oxymercuration-demercuration protocol, which avoids carbocation intermediates.[1]
Reaction Conditions: Suboptimal temperature or reaction time.- Optimize the reaction temperature. Lower temperatures can favor the kinetic product (less rearrangement). - Monitor the reaction progress using TLC or GC to determine the optimal reaction time.
Reagent Quality: Impure alkene or acid catalyst.- Purify the this compound by distillation before use. - Use a fresh, high-purity acid catalyst.
Problem 2: Identification and characterization of unexpected peaks in GC-MS analysis.
Possible Cause Troubleshooting Step
Isomeric Products: Presence of both the expected product and rearranged side products.- Compare the mass spectra of the unknown peaks with library data for expected isomers (e.g., 2-Bromo-5-methylhexane vs. 2-Bromo-2-methylhexane). - Analyze the fragmentation patterns to deduce the structure. For example, the tertiary bromide may show a more prominent loss of the bromine atom.
Unreacted Starting Material: Incomplete reaction.- Compare the retention time and mass spectrum of one of the peaks with a standard of this compound.
Solvent Impurities or Contaminants: Contamination from solvents or glassware.- Run a blank injection of the solvent to identify any impurity peaks. - Ensure all glassware is thoroughly cleaned and dried before use.

Data Presentation

Table 1: Illustrative Product Distribution in the Hydrobromination of this compound

ProductStructureIUPAC NameTheoretical Yield (%)
Major ProductCH₃CH(Br)CH₂CH(CH₃)₂2-Bromo-5-methylhexane~60%
Side ProductCH₃C(Br)(CH₃)CH₂CH₂CH₃2-Bromo-2-methylhexane~40%

Note: The yields are illustrative and can vary based on reaction conditions.

Table 2: Illustrative Product Distribution in the Acid-Catalyzed Hydration of this compound

ProductStructureIUPAC NameTheoretical Yield (%)
Major ProductCH₃CH(OH)CH₂CH(CH₃)₂5-Methyl-2-hexanol~55%
Side ProductCH₃C(OH)(CH₃)CH₂CH₂CH₃2-Methyl-2-hexanol~45%

Note: The yields are illustrative and can vary based on reaction conditions.

Experimental Protocols

Protocol 1: Hydrobromination of this compound and Product Analysis by GC-MS
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, add 5.0 g of this compound to 50 mL of dichloromethane.

  • Reagent Addition: Slowly add a stoichiometric equivalent of 48% hydrobromic acid dropwise to the stirred solution.

  • Reaction: Allow the reaction to stir in the ice bath for 1 hour and then at room temperature for an additional 2 hours.

  • Work-up: Quench the reaction with a saturated sodium bicarbonate solution. Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

  • Solvent Removal: Remove the dichloromethane under reduced pressure using a rotary evaporator.

  • GC-MS Analysis:

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

    • Injector Temperature: 250°C.

    • Oven Program: Start at 50°C for 2 minutes, then ramp to 200°C at 10°C/min.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • MS Detector: Scan range of m/z 40-300.

    • Identification: Identify products based on retention times and comparison of mass spectra with a library database. The expected major product, 2-Bromo-5-methylhexane, and the rearranged product, 2-Bromo-2-methylhexane, should be separable under these conditions.

Protocol 2: Characterization of Products by ¹H and ¹³C NMR
  • Sample Preparation: Dissolve a small amount of the crude reaction product from Protocol 1 in deuterated chloroform (CDCl₃).

  • ¹H NMR Analysis:

    • Acquire a ¹H NMR spectrum.

    • Expected Signals for 2-Bromo-5-methylhexane: Look for a multiplet around 4.1 ppm corresponding to the proton on the carbon bearing the bromine.

    • Expected Signals for 2-Bromo-2-methylhexane: Look for a characteristic singlet for the two methyl groups on the carbon with the bromine atom.

  • ¹³C NMR Analysis:

    • Acquire a ¹³C NMR spectrum.

    • Expected Signals for 2-Bromo-5-methylhexane: A signal around 55 ppm for the carbon attached to the bromine.

    • Expected Signals for 2-Bromo-2-methylhexane: A signal around 70 ppm for the quaternary carbon attached to the bromine.

Mandatory Visualization

hydrohalogenation_pathway This compound This compound Secondary Carbocation Secondary Carbocation This compound->Secondary Carbocation + HBr 2-Bromo-5-methylhexane (Major Product) 2-Bromo-5-methylhexane (Major Product) Secondary Carbocation->2-Bromo-5-methylhexane (Major Product) + Br- Tertiary Carbocation Tertiary Carbocation Secondary Carbocation->Tertiary Carbocation 1,2-Hydride Shift 2-Bromo-2-methylhexane (Side Product) 2-Bromo-2-methylhexane (Side Product) Tertiary Carbocation->2-Bromo-2-methylhexane (Side Product) + Br-

Caption: Reaction pathway for the hydrobromination of this compound.

experimental_workflow cluster_reaction Reaction cluster_analysis Analysis This compound This compound Reaction Mixture Reaction Mixture This compound->Reaction Mixture + Reagents Work-up & Purification Work-up & Purification Reaction Mixture->Work-up & Purification Crude Product Crude Product GC-MS Analysis GC-MS Analysis Crude Product->GC-MS Analysis NMR Analysis NMR Analysis Crude Product->NMR Analysis Product Identification & Quantification Product Identification & Quantification GC-MS Analysis->Product Identification & Quantification Structural Characterization Structural Characterization NMR Analysis->Structural Characterization Work-up & Purification->Crude Product

Caption: General experimental workflow for this compound reactions.

troubleshooting_logic Low Yield of Desired Product Low Yield of Desired Product Check for Rearrangement Check for Rearrangement Low Yield of Desired Product->Check for Rearrangement Yes Optimize Reaction Time/Temp Optimize Reaction Time/Temp Low Yield of Desired Product->Optimize Reaction Time/Temp No Verify Reagent Purity Verify Reagent Purity Low Yield of Desired Product->Verify Reagent Purity No Modify Reaction Conditions (e.g., lower temp) Modify Reaction Conditions (e.g., lower temp) Check for Rearrangement->Modify Reaction Conditions (e.g., lower temp) Suspected Consider Alternative Synthesis (e.g., Oxymercuration) Consider Alternative Synthesis (e.g., Oxymercuration) Check for Rearrangement->Consider Alternative Synthesis (e.g., Oxymercuration) Confirmed

References

Proper storage and handling procedures to prevent degradation of 5-Methyl-2-hexene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage and handling of 5-Methyl-2-hexene to prevent its degradation. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Troubleshooting Guide

This guide is designed to help you identify and resolve common problems related to the degradation of this compound.

Problem Potential Cause Recommended Solution
Change in physical appearance (e.g., color, viscosity). Oxidation or polymerization.Discard the reagent. Review storage conditions to ensure the container is tightly sealed and stored under an inert atmosphere.
Inconsistent or unexpected experimental results. Degradation of the starting material leading to lower purity.Verify the purity of this compound using Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy. If purity is compromised, obtain a fresh batch of the reagent.
Presence of unexpected peaks in analytical spectra (GC, NMR). Isomerization, oxidation, or polymerization has occurred.Identify the impurities by comparing the spectra to known degradation products. Optimize storage and handling procedures to minimize exposure to air, light, and heat.
Difficulty in achieving expected reaction yields. The concentration of the active reagent has decreased due to degradation.Re-evaluate the purity of the this compound. Adjust the stoichiometry of the reaction based on the determined purity or use a fresh, high-purity batch.

Frequently Asked Questions (FAQs)

Storage and Handling

  • Q1: What are the ideal storage conditions for this compound? A1: this compound should be stored in a cool, dry, and well-ventilated area away from sources of ignition.[1][2][3] It is highly flammable.[4] The container should be kept tightly closed and sealed until ready for use.[1] To prevent oxidation, it is best to store it under an inert atmosphere, such as nitrogen or argon. Protect from direct sunlight and heat.[1][3]

  • Q2: How does exposure to air affect this compound? A2: Exposure to air, specifically oxygen, can lead to the oxidation of this compound. This can result in the formation of various oxidation products, including epoxides, diols, ketones, or carboxylic acids, depending on the conditions.[4][5][6] The presence of oxygen can also initiate polymerization.

  • Q3: Is this compound susceptible to polymerization? A3: Yes, like other alkenes, this compound can undergo polymerization, especially when exposed to initiators such as oxygen, heat, or certain catalysts.[2][6][7] Improper storage can lead to the formation of oligomers or polymers, which will appear as a viscous residue or a solid.

  • Q4: Can the double bond in this compound migrate? A4: Yes, double bond isomerization is a potential degradation pathway for alkenes.[3][4][8] This can be catalyzed by acid or metal impurities, or induced by heat, leading to the formation of other hexene isomers. This will alter the reactivity and properties of the compound.

Troubleshooting Experiments

  • Q5: My reaction is not proceeding as expected. Could it be an issue with my this compound? A5: Yes, degradation of this compound can significantly impact your reaction. If the compound has undergone oxidation, polymerization, or isomerization, its purity will be reduced, and it may contain inhibitors or byproducts that interfere with your desired transformation. It is crucial to verify the purity of your starting material.

  • Q6: I see extra peaks in my GC analysis of a product synthesized from this compound. What could they be? A6: The extra peaks could correspond to isomers of this compound, or they could be derivatives of oxidation or polymerization products that were carried through your reaction and workup. Running a GC analysis of your starting material is recommended to check for impurities.

Degradation Pathways

The primary pathways for the degradation of this compound are oxidation, polymerization, and isomerization. Understanding these pathways is crucial for preventing the degradation of the compound.

cluster_degradation Degradation Pathways cluster_factors Contributing Factors This compound This compound Oxidation Oxidation This compound->Oxidation Polymerization Polymerization This compound->Polymerization Isomerization Isomerization This compound->Isomerization Air Air (Oxygen) Air->Oxidation Air->Polymerization Heat Heat Heat->Oxidation Heat->Polymerization Heat->Isomerization Light Light Light->Oxidation Impurities Acid/Metal Impurities Impurities->Isomerization

Caption: Factors leading to the degradation of this compound.

Experimental Protocols

Protocol 1: Purity Assessment by Gas Chromatography (GC)

This protocol provides a general method for assessing the purity of this compound. The specific parameters may need to be optimized for your instrument.

  • Objective: To determine the purity of this compound and identify the presence of volatile impurities.

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).

  • Column: A non-polar capillary column (e.g., DB-1 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate.

  • Injection:

    • Injector Temperature: 250 °C

    • Injection Volume: 1 µL (of a 1% solution in a volatile solvent like hexane)

    • Split Ratio: 100:1

  • Oven Program:

    • Initial Temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 200 °C.

    • Final Hold: Hold at 200 °C for 5 minutes.

  • Detector:

    • Detector Temperature: 280 °C

  • Procedure:

    • Prepare a 1% (v/v) solution of this compound in high-purity hexane.

    • Inject the sample into the GC.

    • Analyze the resulting chromatogram. The peak corresponding to this compound should be the major component.

    • Calculate the purity by peak area percentage. The presence of multiple peaks may indicate isomerization or other volatile impurities.

Protocol 2: Structural Confirmation by ¹H NMR Spectroscopy

This protocol can be used to confirm the structure of this compound and to detect the presence of isomers or degradation products.

  • Objective: To verify the chemical structure and assess the isomeric purity of this compound.

  • Instrumentation: NMR Spectrometer (300 MHz or higher).

  • Solvent: Chloroform-d (CDCl₃) or other suitable deuterated solvent.

  • Sample Preparation:

    • Dissolve 5-10 mg of this compound in approximately 0.7 mL of CDCl₃.

    • Transfer the solution to an NMR tube.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum.

  • Expected Chemical Shifts (approximate):

    • The vinyl protons will appear in the range of 5.3-5.5 ppm.

    • The allylic protons will be around 1.9-2.1 ppm.

    • The methyl protons will be singlets or doublets between 0.8-1.7 ppm.

  • Analysis:

    • Compare the obtained spectrum with a reference spectrum of pure this compound.

    • The presence of unexpected signals may indicate the presence of isomers or degradation products. The integration of the signals can be used to estimate the relative amounts of impurities.

Summary of Storage Recommendations

Parameter Recommendation
Temperature Cool
Atmosphere Inert gas (Nitrogen or Argon)
Light Store in an amber or opaque container, protected from light.[3]
Container Tightly sealed, airtight container.[1]
Purity Checks Periodically verify purity using GC or NMR, especially for older samples.
Inhibitors For long-term storage, consider adding a suitable inhibitor like BHT (Butylated hydroxytoluene).

References

Optimization of reaction conditions for the isomerization of 5-Methyl-2-hexene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals working on the isomerization of 5-methyl-2-hexene.

Frequently Asked Questions (FAQs)

Q1: What are the expected isomerization products of this compound?

The primary goal of isomerizing this compound is typically to produce more highly branched isomers, which are valuable as high-octane gasoline blending components. The expected products are other isomers of C7H14, such as 2-methyl-2-hexene, 3-methyl-2-hexene, and other structural isomers. The distribution of these products will depend heavily on the catalyst and reaction conditions used.

Q2: What types of catalysts are most effective for this isomerization?

Bifunctional catalysts containing a noble metal (like platinum or palladium) on an acidic support are commonly used for alkene isomerization.[1] Zeolites, such as ZSM-5, are often used as the acidic support due to their shape selectivity and strong acid sites.[2][3] For example, catalysts like Pt/HZSM-5 and Pd/HZSM-5 have shown high activity in the isomerization of similar C6 and C7 alkanes.[1][3]

Q3: What are typical reaction conditions for the isomerization of C7 alkenes?

Reaction conditions can vary significantly based on the catalyst and desired product selectivity. Generally, temperatures can range from 200°C to 500°C.[1] The reaction is often carried out in the presence of hydrogen to promote catalyst stability and activity.

Q4: What are the main challenges encountered during the isomerization of this compound?

Common challenges include:

  • Low Conversion Rate: The reaction may not proceed to the desired extent.

  • Poor Selectivity: Formation of undesirable side products.

  • Catalyst Deactivation: Loss of catalyst activity over time, often due to coking.[3]

  • Side Reactions: Cracking and polymerization can occur at higher temperatures.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low Conversion Rate 1. Suboptimal Reaction Temperature: The temperature may be too low for the catalyst to be sufficiently active.1a. Increase Temperature: Gradually increase the reaction temperature in increments of 20-30°C and monitor the conversion. Be aware that excessively high temperatures can lead to side reactions.
2. Insufficient Catalyst Activity: The chosen catalyst may not be active enough under the current conditions.2a. Catalyst Screening: Test alternative catalysts, such as those with different metal loadings or more acidic supports. For example, bimetallic catalysts (e.g., Pt-Zr/HY) have shown higher activity than monometallic ones in some cases.[1]
3. Catalyst Poisoning: Impurities in the feed (e.g., sulfur, water) can poison the catalyst.3a. Feed Purification: Ensure the this compound feed is properly purified before entering the reactor.
Poor Selectivity to Desired Isomers 1. Inappropriate Catalyst: The catalyst's pore structure and acidity may favor the formation of undesired products.1a. Catalyst Modification: Consider using a catalyst with a different pore size or acidity to influence shape selectivity.
2. High Reaction Temperature: Higher temperatures can promote cracking and other side reactions.2a. Optimize Temperature: Reduce the reaction temperature to see if selectivity improves, even if it slightly lowers the conversion rate.
3. Incorrect Residence Time: The contact time of the reactant with the catalyst may be too long or too short.3a. Adjust Flow Rate: Vary the flow rate of the reactant to alter the residence time and optimize for the desired product.
Rapid Catalyst Deactivation 1. Coke Formation: Carbonaceous deposits (coke) can form on the catalyst surface, blocking active sites.[3]1a. Catalyst Regeneration: Perform a regeneration cycle, which typically involves a controlled burn-off of the coke in the presence of air or oxygen at elevated temperatures.
1b. Optimize H2/Hydrocarbon Ratio: Increasing the hydrogen partial pressure can help suppress coke formation.[3]
2. Sintering of Metal Particles: At high temperatures, the metal particles on the catalyst support can agglomerate, reducing the active surface area.2a. Lower Reaction Temperature: Operate at the lowest effective temperature to minimize sintering.
2b. Use a More Thermally Stable Support: Consider catalysts with supports that are more resistant to sintering at high temperatures.

Data Presentation

Table 1: Optimized Reaction Conditions for n-Heptane and n-Hexane Isomerization (for reference)

CatalystTemperature (°C)Pressure (MPa)H2 Flow Rate (cc/min)n-C7/n-C6 Flow Rate (cc/h)Conversion (%)Selectivity to Isomers (%)Reference
Pt/HZSM-5-SBA-3350-202--[1]
0.5 wt% Pt + 0.5 wt% Zr/HY2501--82.6184.98[1]
Pd/HZSM-5225-3250.1--56.986.5[3][4]

Note: This data is for n-heptane and n-hexane and should be used as a starting point for optimizing the isomerization of this compound.

Experimental Protocols

General Experimental Protocol for Isomerization

  • Catalyst Preparation:

    • The catalyst (e.g., Pt/HZSM-5) is prepared by impregnating the support (HZSM-5) with a solution of the metal precursor (e.g., chloroplatinic acid).

    • The impregnated support is then dried and calcined at a high temperature (e.g., 500°C) to disperse the metal on the support.

    • Before the reaction, the catalyst is typically reduced in situ in a stream of hydrogen at an elevated temperature (e.g., 400°C).[3]

  • Reaction Setup:

    • The isomerization is typically carried out in a fixed-bed microreactor.

    • The catalyst is packed into the reactor, and the temperature is raised to the desired reaction temperature under a flow of an inert gas or hydrogen.

  • Reaction Procedure:

    • The reactant, this compound, is vaporized and fed into the reactor along with a co-feed of hydrogen.

    • The reaction is allowed to proceed for a set period.

    • The reactor effluent is cooled, and the liquid and gas products are collected and analyzed.

  • Product Analysis:

    • The products are typically analyzed using gas chromatography (GC) to determine the conversion of the reactant and the selectivity to various isomers.

Visualizations

experimental_workflow cluster_prep Catalyst Preparation cluster_reaction Isomerization Reaction cluster_analysis Analysis Impregnation Impregnation of Support Drying Drying Impregnation->Drying Calcination Calcination Drying->Calcination Reduction In-situ Reduction Calcination->Reduction Feed Feed: this compound + H2 Reduction->Feed Reactor Fixed-Bed Reactor Feed->Reactor Product_Collection Product Collection Reactor->Product_Collection GC_Analysis Gas Chromatography Analysis Product_Collection->GC_Analysis Data_Interpretation Data Interpretation GC_Analysis->Data_Interpretation

Caption: Experimental workflow for the isomerization of this compound.

troubleshooting_guide Start Problem Encountered Low_Conversion Low Conversion Rate? Start->Low_Conversion Poor_Selectivity Poor Selectivity? Start->Poor_Selectivity Catalyst_Deactivation Rapid Catalyst Deactivation? Start->Catalyst_Deactivation Temp_Check Increase Temperature Low_Conversion->Temp_Check Yes Temp_Opt Optimize Temperature Poor_Selectivity->Temp_Opt Yes Regenerate Regenerate Catalyst Catalyst_Deactivation->Regenerate Yes Catalyst_Check Change Catalyst Temp_Check->Catalyst_Check No Improvement Feed_Purity Purify Feed Catalyst_Check->Feed_Purity No Improvement Catalyst_Mod Modify Catalyst Temp_Opt->Catalyst_Mod No Improvement Flow_Rate Adjust Flow Rate Catalyst_Mod->Flow_Rate No Improvement H2_Ratio Increase H2/HC Ratio Regenerate->H2_Ratio Deactivation Persists Lower_Temp Lower Reaction Temp H2_Ratio->Lower_Temp Still Deactivating

Caption: Troubleshooting decision tree for this compound isomerization.

References

Troubleshooting common issues in the GC analysis of 5-Methyl-2-hexene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the Gas Chromatography (GC) analysis of 5-Methyl-2-hexene.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control for reproducible GC analysis of this compound?

A1: For reproducible analysis of a volatile compound like this compound, the most critical parameters to control are:

  • Column Temperature: Directly influences the volatility and retention time of the analyte.[1] Consistent temperature control is paramount for retention time precision.[1][2][3]

  • Carrier Gas Flow Rate: Affects retention time and peak shape. Inconsistent flow rates can lead to variability in results.[4][5]

  • Injection Volume and Technique: Inconsistent injection volumes can lead to variations in peak area and potential peak shape distortion due to column overloading.[6][7]

  • Sample Preparation: Proper sample handling is crucial to avoid contamination and ensure the sample is representative.[8][9][10]

Q2: Which type of GC column is most suitable for the analysis of this compound?

A2: For a non-polar alkene like this compound, a non-polar or mid-polarity capillary column is generally recommended. A common choice would be a column with a stationary phase such as:

  • 5% Phenyl Polysiloxane/95% Dimethylpolysiloxane: A versatile, low-bleed phase suitable for a wide range of volatile compounds.

  • 100% Dimethylpolysiloxane: A highly non-polar phase providing good separation of non-polar analytes.

The choice of column will also depend on the complexity of the sample matrix and the presence of any isomers that need to be resolved. For separating closely related isomers, a longer column can provide better resolution.[11]

Q3: What are the common causes of "ghost peaks" in the chromatogram when analyzing this compound?

A3: Ghost peaks are unexpected peaks that can appear in a chromatogram.[12] Common causes include:

  • Carryover: Remnants of a previous, more concentrated sample eluting in a subsequent run.[13][14] This can happen if the run time is not long enough for all components to elute.[13]

  • Contamination: This can originate from several sources, including contaminated solvents, dirty inlet liners, septum bleed, or contaminated carrier gas.[14][15]

  • Syringe Contamination: A dirty syringe can introduce contaminants from previous injections.[13]

Troubleshooting Guides

Issue 1: Peak Tailing

Symptom: The peak for this compound is asymmetrical, with the latter half of the peak being broader than the front half.

Troubleshooting Workflow:

start Peak Tailing Observed check_column Check Column Condition start->check_column check_injection Review Injection Technique start->check_injection check_system Inspect GC System start->check_system solution_trim Trim 10-20cm from Column Inlet check_column->solution_trim Contamination/Degradation solution_deactivate Use Deactivated Liner/Column check_column->solution_deactivate Active Sites solution_replace_liner Replace Inlet Liner check_injection->solution_replace_liner Dirty Liner solution_reduce_sample Reduce Sample Concentration check_injection->solution_reduce_sample Column Overload solution_check_leaks Check for System Leaks check_system->solution_check_leaks Leaks Present end Problem Resolved solution_trim->end solution_replace_liner->end solution_check_leaks->end solution_deactivate->end solution_reduce_sample->end

Caption: Troubleshooting workflow for peak tailing.

Possible Causes and Solutions:

Possible Cause Recommended Solution
Active Sites in the System Active sites, such as residual silanol groups in the inlet liner or on the column, can interact with the analyte, causing tailing.[14] Ensure that a deactivated inlet liner and a high-quality, well-conditioned column are used.[16] If tailing persists for active compounds, consider "priming" the system by injecting a high-concentration standard to neutralize active sites.[17]
Column Contamination Non-volatile residues from previous injections can accumulate at the head of the column, leading to peak tailing.[18][19] Trimming 10-20 cm from the inlet end of the column can often resolve this issue.[16]
Column Overloading Injecting too much sample can saturate the stationary phase, resulting in peak fronting or tailing.[14][20] Prepare a more dilute sample and re-inject.
Improper Column Installation If the column is not installed correctly in the injector or detector, it can create dead volume, leading to peak tailing.[17][20][21] Reinstall the column according to the manufacturer's instructions.
System Leaks Leaks in the system, particularly around the septum or column fittings, can disrupt the carrier gas flow and cause peak distortion.[2][17] Perform a leak check of the system.
Issue 2: Ghost Peaks or Carryover

Symptom: Extra, unexpected peaks appear in the chromatogram, especially during a blank run.

Troubleshooting Workflow:

start Ghost Peaks Observed run_blank Inject a Solvent Blank start->run_blank check_carryover Broad Peaks Present? run_blank->check_carryover Yes check_contamination Sharp Peaks Present? run_blank->check_contamination No solution_bakeout Increase Final Temp/Time Bake Out Column check_carryover->solution_bakeout solution_clean_system Clean Injector Replace Septum/Liner check_contamination->solution_clean_system solution_check_gas Check Gas Purity/Traps check_contamination->solution_check_gas end Problem Resolved solution_bakeout->end solution_clean_system->end solution_check_gas->end

Caption: Troubleshooting workflow for ghost peaks.

Possible Causes and Solutions:

Possible Cause Recommended Solution
Sample Carryover If broad ghost peaks are observed, it is likely due to carryover from a previous injection.[13] To remedy this, increase the final oven temperature and/or the run time to ensure all components from the previous sample have eluted.[7][13] A system bake-out may also be necessary.
Contaminated Inlet A dirty inlet liner or septum bleed can introduce contaminants into the system, resulting in sharp ghost peaks.[14] Regularly replace the septum and inlet liner.[14] Cleaning the injector may also be required.[7][22]
Contaminated Solvents or Gas Impurities in the sample solvent or carrier gas can appear as ghost peaks.[14] Use high-purity solvents and carrier gas.[15] Ensure that gas traps are installed and functioning correctly to remove any contaminants from the gas lines.[23]
Syringe Contamination A poorly rinsed syringe can carry over material from previous injections.[13] Ensure the syringe is thoroughly rinsed with a clean solvent between injections.
Issue 3: Poor Resolution of Isomers

Symptom: Peaks for this compound and its isomers (e.g., cis/trans isomers or other structural isomers) are not well separated, appearing as overlapping peaks or a single broad peak.

Troubleshooting Workflow:

start Poor Isomer Resolution optimize_temp Optimize Oven Temperature Program start->optimize_temp optimize_flow Optimize Carrier Gas Flow Rate start->optimize_flow change_column Consider a Different Column start->change_column solution_slower_ramp Use a Slower Temperature Ramp optimize_temp->solution_slower_ramp solution_optimal_velocity Set to Optimal Linear Velocity optimize_flow->solution_optimal_velocity solution_longer_column Use a Longer Column change_column->solution_longer_column solution_different_phase Try a Different Stationary Phase change_column->solution_different_phase end Resolution Improved solution_slower_ramp->end solution_optimal_velocity->end solution_longer_column->end solution_different_phase->end

Caption: Troubleshooting workflow for poor resolution.

Possible Causes and Solutions:

Possible Cause Recommended Solution
Suboptimal Temperature Program A fast temperature ramp can cause closely eluting isomers to co-elute.[24] To improve separation, use a slower temperature ramp rate.[24] This allows for more interactions between the analytes and the stationary phase, leading to better resolution.
Incorrect Carrier Gas Flow Rate The efficiency of the separation is highly dependent on the linear velocity of the carrier gas.[24] Each carrier gas has an optimal flow rate for a given column. Operating at this optimal velocity will maximize resolution.[11][24]
Inadequate Column Selectivity or Efficiency The chosen column may not be suitable for separating the specific isomers. For better separation, consider using a longer column, which provides more theoretical plates and thus better resolving power.[5][11] Alternatively, a column with a different stationary phase that offers different selectivity for the isomers may be required.[5][11]
Column Degradation Over time, the performance of a GC column can degrade, leading to a loss of resolution.[18][25] This can be caused by exposure to oxygen at high temperatures or the accumulation of non-volatile residues.[18][26] If other optimization steps fail, the column may need to be replaced.
Issue 4: Inconsistent Retention Times

Symptom: The retention time for this compound varies significantly between runs.

Troubleshooting Workflow:

start Inconsistent Retention Times check_temp Verify Oven Temperature Stability start->check_temp check_flow Check Carrier Gas Flow/Pressure start->check_flow check_column Inspect Column and System start->check_column solution_calibrate_oven Calibrate Oven Temperature check_temp->solution_calibrate_oven solution_check_gas_supply Ensure Consistent Gas Supply Check for Leaks check_flow->solution_check_gas_supply solution_update_column_length Update Column Length in Software (after trimming) check_column->solution_update_column_length end Retention Times Stabilized solution_calibrate_oven->end solution_check_gas_supply->end solution_update_column_length->end

Caption: Troubleshooting workflow for inconsistent retention times.

Possible Causes and Solutions:

Possible Cause Recommended Solution
Fluctuations in Oven Temperature Column temperature is a critical factor affecting retention time.[1] Even small variations in oven temperature can cause significant shifts.[1][4][10] Ensure the GC oven is properly calibrated and maintaining a stable temperature.
Changes in Carrier Gas Flow Rate Inconsistent carrier gas flow is a common cause of retention time variability.[2][4] Check the gas supply for consistent pressure and flow. Inspect the system for leaks, as these can affect the flow rate.[2]
Column Degradation or Modification As a column ages and degrades, the stationary phase can be lost, leading to shorter retention times.[2][18] If the column has been trimmed, the shorter length will also result in decreased retention times.[4] It is important to update the column length in the instrument's software after trimming to ensure accurate flow calculations.[4]
Leaks Small leaks, especially at the septum, can cause retention time shifts.[2] Regularly inspect and replace the septum to prevent leaks.

Experimental Protocols

Protocol 1: Sample Preparation for GC Analysis of this compound

Given that this compound is a volatile organic compound, appropriate sample preparation is crucial.

Materials:

  • Sample containing this compound

  • High-purity volatile organic solvent (e.g., hexane, iso-octane, or dichloromethane)[8]

  • Clean glass vials with PTFE-lined septa[8][27]

  • Microsyringe

  • Vortex mixer (optional)

  • Centrifuge and filters (if the sample contains particulates)[8][27]

Procedure:

  • Sample Collection: Collect the sample in a clean glass container to avoid contamination.[8]

  • Solvent Selection: Choose a volatile organic solvent in which this compound is soluble.[8] The solvent should not co-elute with the analyte.

  • Dilution: If the sample is concentrated, dilute it with the chosen solvent to a concentration within the linear range of the detector (typically in the low ppm range for FID).

  • Mixing: Ensure the sample is thoroughly mixed with the solvent.

  • Cleanup (if necessary): If the sample contains solid particles or is from a complex matrix, it may require cleanup. This can be achieved by centrifugation followed by filtering the supernatant through a 0.22 µm filter.[27][28]

  • Transfer to Vial: Transfer the final prepared sample into a clean glass GC vial and seal it with a PTFE-lined septum.

For Trace Analysis (Headspace GC):

Headspace analysis is ideal for volatile compounds like this compound, as it minimizes matrix effects.[29]

  • Place the liquid or solid sample into a sealed headspace vial.[29]

  • Heat the vial at a constant temperature to allow the volatile components to partition into the headspace above the sample.[29]

  • A sample of the headspace gas is then automatically injected into the GC.[29]

Protocol 2: GC System Bake-out for Contamination Removal

A system bake-out is an effective way to remove less volatile contaminants from the injector, column, and detector.

Procedure:

  • Disconnect the Column from the Detector: This prevents contamination of the detector during the bake-out.

  • Set a Low Carrier Gas Flow: Set the carrier gas to a low flow rate (e.g., 1-2 mL/min).

  • Injector Bake-out: Set the injector temperature to a high temperature (e.g., 25-50 °C above the normal operating temperature, but not exceeding the septum's maximum temperature).

  • Column Bake-out: With the carrier gas flowing, slowly ramp the oven temperature to the column's maximum isothermal temperature limit (or slightly below). Never exceed the maximum temperature limit of the column. [18]

  • Hold: Hold at this temperature for 1-2 hours, or until the baseline stabilizes at a low level when monitored with the detector reconnected (after the column has cooled).

  • Cool Down: Allow the system to cool down completely before reinstalling the column to the detector and returning to normal operating conditions.

References

Methods for removing impurities from commercial 5-Methyl-2-hexene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the methods for removing impurities from commercial 5-Methyl-2-hexene. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in achieving high-purity material for your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial this compound?

A1: Commercial this compound is typically available as a mixture of cis (Z) and trans (E) isomers.[1][2][3] Other common impurities may include positional isomers (e.g., 2-methyl-1-hexene, 5-methyl-1-hexene), unreacted starting materials from synthesis, residual solvents, and small amounts of peroxides formed during storage. The purity of commercial grades is often specified as a minimum of 99.0% as determined by gas chromatography (GC).[2]

Q2: Which purification method is best for removing isomeric impurities?

A2: The choice of method depends on the required purity and the scale of the purification.

  • Fractional Distillation is suitable for separating isomers on a larger scale, provided there is a sufficient difference in their boiling points.[4][5][6]

  • Preparative Gas Chromatography (Prep GC) offers very high resolution and is ideal for obtaining small quantities of highly pure isomers.[7][8][9]

  • Argentation Chromatography is a specialized liquid chromatography technique that is highly effective at separating cis and trans isomers of alkenes.[1][10][11]

Q3: How can I remove peroxide impurities from this compound?

A3: Peroxides can be removed by passing the alkene through a column of activated alumina or by washing with a freshly prepared aqueous solution of a reducing agent, such as 5-10% ferrous sulfate (FeSO₄) or sodium bisulfite (NaHSO₃). After washing, the organic layer should be separated, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and then filtered.

Q4: Can this compound form azeotropes with common solvents?

Troubleshooting Guides

Issue 1: Poor Separation of Isomers During Fractional Distillation
Possible Cause Suggested Solution
Insufficient Column Efficiency Use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux, Raschig rings) to increase the number of theoretical plates.[4]
Distillation Rate is Too Fast Reduce the heating rate to allow for proper vapor-liquid equilibrium to be established on each theoretical plate. A slow, steady distillation is key for separating compounds with close boiling points.[4]
Poor Column Insulation Insulate the distillation column with glass wool or aluminum foil to minimize heat loss and maintain a proper temperature gradient.[15]
Flooding or Weeping of the Column Flooding (excessive liquid in the column) or weeping (liquid dripping through the packing) can be caused by too high or too low a boil-up rate, respectively. Adjust the heating to maintain a smooth and steady distillation.[4][11]
Issue 2: Incomplete Separation of cis/trans Isomers by Chromatography
Possible Cause Suggested Solution
Inadequate Resolution in Prep GC Optimize the temperature program, carrier gas flow rate, and injection volume. A longer column or a stationary phase with higher selectivity for alkenes may be required.[7][8]
Co-elution in Argentation Chromatography Adjust the mobile phase polarity. A less polar solvent will increase retention and may improve separation. The percentage of silver nitrate in the stationary phase can also be optimized.[10][11]

Data Presentation

The following table summarizes the expected purity of this compound that can be achieved with different purification methods, starting from a typical commercial grade.

Purification Method Starting Purity (Typical) Achievable Purity Scale Notes
Fractional Distillation 99.0% (mixture of isomers)>99.5% (for the major isomer)Grams to KilogramsEfficiency depends on the boiling point difference between isomers.
Preparative Gas Chromatography (Prep GC) 99.0%>99.9%Milligrams to GramsExcellent for high-purity standards but time-consuming for larger quantities.
Argentation Chromatography 99.0%>99.8%Milligrams to GramsHighly selective for separating compounds based on the degree and geometry of unsaturation.[1][10]

Experimental Protocols

Protocol 1: Purification by Fractional Distillation

This protocol is designed for the purification of this compound on a laboratory scale.

Materials:

  • Commercial this compound (e.g., 100 mL)

  • Fractionating column (e.g., Vigreux or packed with Raschig rings)

  • Distillation flask (250 mL)

  • Condenser

  • Receiving flasks

  • Heating mantle with a temperature controller

  • Boiling chips or magnetic stirrer

  • Glass wool or aluminum foil for insulation

Procedure:

  • Apparatus Setup: Assemble the fractional distillation apparatus in a fume hood. Ensure all glassware is dry.

  • Charging the Flask: Add the commercial this compound and a few boiling chips or a magnetic stir bar to the distillation flask.

  • Insulation: Insulate the fractionating column and distillation head with glass wool or aluminum foil to minimize heat loss.[15]

  • Heating: Begin heating the distillation flask gently.

  • Equilibration: As the mixture boils, observe the condensation ring slowly rising up the fractionating column. Adjust the heating to allow the column to equilibrate, which is crucial for good separation.[4]

  • Fraction Collection:

    • Collect any low-boiling forerun in a separate flask and discard.

    • When the temperature at the distillation head stabilizes near the boiling point of the desired isomer of this compound (approx. 89-91 °C), switch to a clean, pre-weighed receiving flask.

    • Collect the main fraction while the temperature remains constant.

    • If the temperature begins to rise significantly, switch to another receiving flask to collect the higher-boiling fraction.

  • Shutdown: Stop the distillation before the flask runs dry.

  • Analysis: Analyze the collected fractions by GC-MS to determine their purity and isomeric composition.[16][17]

Protocol 2: High-Purity Purification by Preparative Gas Chromatography (Prep GC)

This method is suitable for obtaining small quantities of very high-purity this compound isomers.

Materials:

  • Partially purified this compound

  • Preparative gas chromatograph with a suitable column (e.g., non-polar or medium-polarity) and detector

  • Cooled collection traps

  • Volatile solvent (e.g., pentane) for sample dilution (if necessary)

Procedure:

  • Method Development: First, develop an analytical GC method to determine the retention times of the this compound isomers and any impurities. Optimize the temperature program and carrier gas flow rate for the best separation.[7]

  • Sample Preparation: If necessary, dilute the this compound in a minimal amount of a volatile solvent to facilitate injection.

  • Injection: Inject an appropriate volume of the sample onto the preparative GC column.

  • Fraction Collection: Set the collection parameters to trap the eluent corresponding to the retention time of the desired isomer. The collection traps are typically cooled with liquid nitrogen or a dry ice/acetone bath.

  • Multiple Runs: Repeat the injection and collection cycle to obtain the desired amount of the purified isomer.

  • Recovery: After the final run, allow the collection traps to warm to room temperature and transfer the purified liquid to a suitable storage container.

  • Purity Analysis: Analyze a small aliquot of the collected product by analytical GC to confirm its purity.

Visualizations

Experimental_Workflow_Fractional_Distillation start Start: Commercial This compound setup Assemble Fractional Distillation Apparatus start->setup charge Charge Distillation Flask setup->charge insulate Insulate Column charge->insulate heat Gently Heat insulate->heat equilibrate Equilibrate Column heat->equilibrate collect_forerun Collect Forerun equilibrate->collect_forerun collect_main Collect Main Fraction (Constant Temperature) collect_forerun->collect_main collect_high_boiling Collect Higher-Boiling Fraction collect_main->collect_high_boiling shutdown Stop Distillation collect_high_boiling->shutdown analyze Analyze Fractions by GC-MS shutdown->analyze end_product Purified This compound Isomer analyze->end_product

Caption: Workflow for the purification of this compound by fractional distillation.

Troubleshooting_Distillation issue Poor Isomer Separation? check_rate Is Distillation Rate Slow & Steady? issue->check_rate Yes solution_rate Reduce Heating Rate issue->solution_rate No check_column Is Column Efficiency Sufficient? check_rate->check_column Yes check_rate->solution_rate No check_insulation Is Column Well Insulated? check_column->check_insulation Yes solution_column Use Longer or More Efficient Column check_column->solution_column No solution_insulation Wrap Column with Glass Wool/Foil check_insulation->solution_insulation No good_separation Achieve Good Separation check_insulation->good_separation Yes

Caption: Troubleshooting decision tree for poor isomer separation during fractional distillation.

References

Preventing polymerization of 5-Methyl-2-hexene during storage

Author: BenchChem Technical Support Team. Date: December 2025

Troubleshooting Guides & Frequently Asked Questions (FAQs)

This guide provides researchers, scientists, and drug development professionals with essential information for the safe storage and handling of 5-Methyl-2-hexene to prevent unwanted polymerization.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is polymerization a concern?

This compound is an unsaturated hydrocarbon, specifically an alkene, containing a carbon-carbon double bond.[1] This double bond makes the molecule susceptible to polymerization, a chemical reaction where monomer units link together to form long chains (polymers).[2][3] If uncontrolled, this process can render the chemical unusable for experiments by increasing its viscosity, forming solid precipitates, or changing its chemical properties entirely.[3]

Q2: What environmental factors can initiate the polymerization of this compound?

The polymerization of alkenes like this compound is typically initiated by free radicals.[2][3] Common sources of free radicals in a laboratory environment include:

  • Oxygen: Atmospheric oxygen can react with the alkene to form peroxides, which are unstable and can decompose into radicals that initiate polymerization.[2][3]

  • Light: Exposure to UV light provides the energy to create free radicals.[2]

  • Heat: Elevated temperatures increase the rate of peroxide formation and decomposition, accelerating polymerization.[2][3]

  • Impurities: Contaminants such as metal ions or residual initiators from the synthesis process can also trigger the reaction.[2]

Q3: How can I prevent polymerization during storage?

Effective prevention involves a multi-faceted approach focusing on proper storage conditions and the use of chemical inhibitors. The primary goal is to exclude initiators like heat, light, and oxygen.[3]

Storage & Handling Recommendations

Adhering to strict storage protocols is the most effective way to maintain the chemical's integrity.

Q4: What are the ideal storage conditions for this compound?

To minimize the risk of polymerization, this compound should be stored under the conditions outlined in the table below.

ParameterRecommendationRationale
Temperature 2–8°C (Refrigerated)Reduces the rate of thermally initiated polymerization and peroxide formation.[2][3]
Atmosphere Inert Gas (Argon or Nitrogen)Prevents the formation of peroxides from atmospheric oxygen, which are potent polymerization initiators.[3]
Light Store in an amber or opaque vial/bottleExcludes UV light, a common initiator of free-radical reactions.[2][3]
Container Tightly sealed, original containerPrevents contamination and exposure to air and moisture. Ensure proper grounding for bulk containers to avoid static discharge.[3][4]
Inhibitor Add a stabilizer if not already presentActively scavenges free radicals to interrupt and stop the polymerization chain reaction.[3][5]

Q5: What chemical inhibitors are suitable for this compound, and at what concentration?

Phenolic antioxidants are commonly used as inhibitors for unsaturated hydrocarbons. Butylated hydroxytoluene (BHT) is a widely used and effective free-radical scavenger.[6][7]

InhibitorCommon NameRecommended ConcentrationMechanism of Action
2,6-di-tert-butyl-4-methylphenolBHT10–200 ppmThe phenolic hydroxyl group donates a hydrogen atom to reactive radicals, neutralizing them and terminating the polymerization chain reaction.[7]
Hydroquinone monomethyl etherMEHQ10–300 ppmRequires trace amounts of oxygen to be effective; it scavenges peroxy radicals.[5]

Note: The optimal concentration can depend on storage duration and conditions. It is always best to consult the supplier's documentation or perform small-scale stability tests.

Troubleshooting Guide

This section addresses specific issues you might encounter.

Q6: My this compound appears viscous or contains solid particles. What should I do?

Increased viscosity or the presence of solids are clear signs of advanced polymerization.[2][3] Do not use the material for your experiment, as its purity and properties have been compromised. The material should be disposed of according to your institution's hazardous waste guidelines.

Below is a troubleshooting workflow to diagnose and address suspected polymerization.

G cluster_0 Troubleshooting Polymerization Start Is polymerization of This compound suspected? (e.g., increased viscosity, haze) CheckVisual Visually inspect the sample. Is it hazy, viscous, or does it contain precipitates? Start->CheckVisual Yes CheckHistory Review storage history. Was it exposed to heat, light, or air? Start->CheckHistory No Polymerized Advanced Polymerization Confirmed. Do not use. CheckVisual->Polymerized Yes QC_Check Perform Quality Control Check (See Protocol 2) CheckVisual->QC_Check No, looks clear CheckHistory->QC_Check Unsure or Yes UseMaterial Material is likely usable. Proceed with caution. CheckHistory->UseMaterial No, stored correctly Dispose Dispose of material per institutional safety guidelines. Polymerized->Dispose ContactSupplier Contact the supplier for replacement and report the issue. Polymerized->ContactSupplier QC_Check->Polymerized QC Fails (purity <98%) ReInhibit If purity is acceptable but inhibitor is depleted, consider re-inhibiting (See Protocol 1). QC_Check->ReInhibit QC Passes (purity >98%)

Caption: Troubleshooting workflow for suspected polymerization.

Experimental Protocols

Protocol 1: How to Add a Polymerization Inhibitor (BHT)

This protocol describes how to prepare and add a BHT stock solution to stabilize this compound. This should be performed if the monomer was supplied without an inhibitor or for long-term storage.

Materials:

  • Butylated hydroxytoluene (BHT)

  • Anhydrous inert solvent (e.g., hexane or diethyl ether)

  • Volumetric flask

  • Micropipette or syringe

  • Inert atmosphere source (Argon or Nitrogen)

Procedure:

  • Preparation: In a well-ventilated fume hood, prepare a 1 mg/mL stock solution of BHT in the chosen anhydrous solvent.[3] For example, dissolve 10 mg of BHT in 10 mL of anhydrous hexane.

  • Calculation: Determine the volume of stock solution needed to achieve the desired final concentration. For example, to inhibit 50 g of this compound at 100 ppm:

    • Mass of BHT needed = 50 g * (100 / 1,000,000) = 0.005 g = 5 mg

    • Volume of stock solution = 5 mg / (1 mg/mL) = 5 mL

  • Addition: Under an inert atmosphere (e.g., in a glovebox or under a gentle stream of argon), transfer the this compound to a clean, dry storage vessel. Add the calculated volume of the BHT stock solution.[3]

  • Mixing & Storage: Gently swirl the container to ensure the inhibitor is homogeneously distributed. Seal the container tightly with a cap, wrap the seal with paraffin film, and store under the recommended conditions (2-8°C, protected from light).[3]

Protocol 2: How to Check for Polymer Formation by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive method to assess the purity of the monomer and detect the presence of higher molecular weight oligomers.[8][9]

Objective: To quantify the purity of this compound and identify any peaks corresponding to dimers, trimers, or other oligomers.

Procedure:

  • Sample Preparation: Prepare a dilute solution of the this compound sample in a suitable volatile solvent (e.g., hexane or dichloromethane). A concentration of ~1 mg/mL is a typical starting point.

  • GC-MS Conditions (Example):

    • Column: A low-polarity capillary column (e.g., DB-1 or HP-5ms).[2]

    • Injector: 250°C, split mode.

    • Oven Program: Start at 40°C for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes. This allows for the elution of both the volatile monomer and any higher-boiling oligomers.[2]

    • Carrier Gas: Helium.

    • MS Detector: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 40-500.[2]

  • Data Analysis:

    • Identify the peak for this compound (molecular weight: 98.19 g/mol ).[10][11]

    • Calculate the area percentage of the monomer peak relative to all other peaks in the chromatogram. A significant decrease from the initial purity (e.g., from 99% to 95%) indicates degradation.

    • Examine the chromatogram for later-eluting peaks. Analyze their mass spectra to identify potential dimers (m/z ~196), trimers (m/z ~294), and other oligomers.

Conceptual Diagram

The following diagram illustrates the relationship between factors that promote polymerization and the corresponding preventive measures.

G cluster_0 Polymerization Factors & Prevention cluster_1 Promoting Factors cluster_2 Preventive Measures Heat Heat Polymerization Free Radical Polymerization Heat->Polymerization Light UV Light Light->Polymerization Oxygen Oxygen / Air Oxygen->Polymerization Impurity Impurities Impurity->Polymerization Storage Cold Storage (2-8°C) Storage->Heat Container Opaque Container Container->Light Atmosphere Inert Atmosphere Atmosphere->Oxygen Inhibitor Add Inhibitor (BHT) Inhibitor->Polymerization Scavenges Radicals

Caption: Factors promoting polymerization and their countermeasures.

References

Technical Support Center: Scaling Up the Synthesis of 5-Methyl-2-hexene for Industrial Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the industrial-scale synthesis of 5-Methyl-2-hexene. The following sections detail experimental protocols, address frequently asked questions, and offer solutions to common challenges encountered during scale-up.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section is designed in a question-and-answer format to directly address specific issues that may arise during the synthesis of this compound.

Synthesis Route 1: Wittig Reaction of Isovaleraldehyde

The Wittig reaction provides a reliable method for the formation of the carbon-carbon double bond in this compound, starting from isovaleraldehyde and a phosphorus ylide.

Q1: We are observing low yields of this compound in our Wittig reaction scale-up. What are the potential causes and solutions?

A1: Low yields in a large-scale Wittig reaction can stem from several factors. A systematic approach to troubleshooting is recommended.

  • Inefficient Ylide Formation: The initial deprotonation of the phosphonium salt to form the ylide is critical.

    • Base Selection: For a non-stabilized ylide like the one used for this synthesis, a strong base is essential. Ensure the base (e.g., n-butyllithium, sodium hydride) is of high purity and accurately quantified.

    • Solvent Purity: The solvent, typically an anhydrous ether like THF, must be scrupulously dry. Any moisture will quench the strong base and the ylide.

    • Reaction Conditions: Ensure the temperature during ylide formation is optimal. For many non-stabilized ylides, this is typically performed at low temperatures (e.g., 0 °C or below).

  • Side Reactions:

    • Aldehyde Instability: Aldehydes can be prone to self-condensation (aldol reaction) under basic conditions. Add the isovaleraldehyde to the pre-formed ylide solution slowly and at a controlled temperature.

    • Reaction with Oxygen: The ylide is sensitive to air. Maintain a strictly inert atmosphere (nitrogen or argon) throughout the process.

  • Sub-optimal Reaction Parameters:

    • Stoichiometry: A slight excess of the ylide (1.1-1.2 equivalents) is often used to ensure complete consumption of the aldehyde.

    • Temperature Control: The reaction of the ylide with the aldehyde is often exothermic. Maintain a controlled temperature to prevent side reactions.

Troubleshooting Workflow for Low Yield in Wittig Reaction

G start Low Yield of this compound check_ylide Verify Ylide Formation Efficiency start->check_ylide ylide_ok Ylide Formation Confirmed check_ylide->ylide_ok OK ylide_issue Address Ylide Formation Issues check_ylide->ylide_issue Issue Found check_side_reactions Investigate Potential Side Reactions side_reactions_ok Side Reactions Minimal check_side_reactions->side_reactions_ok OK side_reactions_issue Mitigate Side Reactions check_side_reactions->side_reactions_issue Issue Found check_params Review Reaction Parameters params_ok Parameters Optimal check_params->params_ok OK params_issue Optimize Reaction Parameters check_params->params_issue Issue Found ylide_ok->check_side_reactions ylide_issue->check_ylide side_reactions_ok->check_params side_reactions_issue->check_side_reactions end Improved Yield Achieved params_ok->end params_issue->check_params

Caption: Troubleshooting workflow for low yield in the Wittig synthesis of this compound.

Q2: How can we efficiently remove the triphenylphosphine oxide byproduct during the purification of this compound at an industrial scale?

A2: The removal of triphenylphosphine oxide (TPPO) is a common challenge in Wittig reactions. Several strategies can be employed for large-scale purification:

  • Crystallization: If the this compound is sufficiently non-polar, cooling the reaction mixture after an initial workup may cause the more polar TPPO to crystallize out.

  • Solvent Precipitation: After the reaction, the solvent can be exchanged for a non-polar solvent in which TPPO has low solubility (e.g., hexane or pentane), causing it to precipitate.

  • Extraction: A series of extractions with a suitable solvent system can help partition the TPPO away from the desired product.

  • Chromatography: While less ideal for very large scales due to cost and solvent usage, flash chromatography over silica gel can be effective. A non-polar eluent will elute the this compound first.

Synthesis Route 2: Dehydration of 5-Methyl-2-hexanol

The acid-catalyzed dehydration of 5-methyl-2-hexanol is another viable route to this compound.

Q1: During the dehydration of 5-methyl-2-hexanol, we are observing the formation of multiple alkene isomers. How can we improve the selectivity for this compound?

A1: The formation of isomeric alkenes is a common issue in alcohol dehydration, proceeding via carbocation intermediates. The distribution of products is often governed by Zaitsev's rule, which favors the formation of the most substituted (most stable) alkene.

  • Catalyst Selection: The choice of acid catalyst can influence selectivity. While strong mineral acids like sulfuric acid are effective, they can also promote rearrangements and side reactions. Solid acid catalysts, such as alumina or zeolites, at high temperatures can offer better selectivity and easier separation.[1]

  • Temperature Control: The reaction temperature is a critical parameter. Higher temperatures generally favor elimination over substitution (ether formation). However, excessively high temperatures can lead to further isomerization or decomposition. Careful optimization of the temperature profile is necessary.

  • Reaction Time: Prolonged reaction times can lead to the isomerization of the desired product to more stable internal alkenes. Monitoring the reaction progress and quenching it once the desired conversion is reached is important.

Logical Relationship for Isomer Formation in Alcohol Dehydration

G start Dehydration of 5-Methyl-2-hexanol carbocation Formation of Secondary Carbocation start->carbocation rearrangement Hydride Shift to form Tertiary Carbocation carbocation->rearrangement product1 This compound (Zaitsev Product) carbocation->product1 Deprotonation product2 5-Methyl-1-hexene (Hofmann Product) carbocation->product2 Deprotonation product3 2-Methyl-2-hexene (Rearrangement Product) rearrangement->product3 Deprotonation

Caption: Potential pathways for alkene formation during the dehydration of 5-methyl-2-hexanol.

Q2: We are experiencing issues with charring and the formation of dark-colored byproducts during the acid-catalyzed dehydration. What is the cause and how can it be prevented?

A2: Charring is often caused by the strong oxidizing nature of some acid catalysts, particularly concentrated sulfuric acid, at elevated temperatures.[2]

  • Use a Non-Oxidizing Acid: Switching to a non-oxidizing acid like phosphoric acid can significantly reduce charring.

  • Lower Reaction Temperature: If possible, lowering the reaction temperature can minimize decomposition. This may require a more active catalyst or longer reaction times.

  • Use a Solid Acid Catalyst: As mentioned previously, solid acid catalysts like alumina can be a cleaner alternative for gas-phase dehydrations, often with less charring.

Experimental Protocols

The following are generalized protocols for the industrial-scale synthesis of this compound. These should be adapted and optimized for specific plant and safety requirements.

Protocol 1: Wittig Synthesis of this compound

1. Ylide Preparation:

  • To a stirred suspension of ethyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF (5 L/mol of phosphonium salt) under an inert atmosphere (N₂), add a strong base such as n-butyllithium (1.05 eq) or sodium hydride (1.1 eq) portion-wise at 0 °C.
  • Allow the mixture to warm to room temperature and stir for 1-2 hours, or until the formation of the deep red-orange ylide is complete.

2. Wittig Reaction:

  • Cool the ylide solution to 0 °C.
  • Slowly add a solution of isovaleraldehyde (1.0 eq) in anhydrous THF (2 L/mol of aldehyde) to the ylide solution, maintaining the temperature below 10 °C.
  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by GC.

3. Work-up and Purification:

  • Quench the reaction by the slow addition of water.
  • Separate the aqueous and organic layers. Extract the aqueous layer with a suitable solvent (e.g., MTBE or hexane).
  • Combine the organic layers and wash with brine.
  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
  • Purify the crude product by fractional distillation under reduced pressure to obtain this compound.

Protocol 2: Dehydration of 5-Methyl-2-hexanol

1. Reaction Setup:

  • In a reaction vessel equipped with a distillation head, place 5-methyl-2-hexanol (1.0 eq) and a catalytic amount of phosphoric acid (85%, ~10-15% by weight of the alcohol).
  • Alternatively, for a vapor-phase reaction, pack a heated tube reactor with a solid acid catalyst like alumina.

2. Dehydration:

  • Heat the mixture to 160-180 °C (for phosphoric acid) or pass the vaporized alcohol over the heated solid catalyst bed (300-400 °C for alumina).
  • The lower-boiling alkene product will distill out of the reaction mixture as it is formed.

3. Work-up and Purification:

  • Collect the distillate, which will contain the alkene and some water.
  • Wash the distillate with a dilute sodium bicarbonate solution to neutralize any residual acid, followed by a water wash.
  • Dry the organic layer over a suitable drying agent (e.g., anhydrous calcium chloride).
  • Perform a final fractional distillation to purify the this compound.

Data Presentation

The following tables provide illustrative quantitative data for the synthesis of this compound. These values are typical for such reactions but should be optimized for a specific industrial process.

Table 1: Illustrative Process Parameters for Wittig Synthesis

ParameterValueUnit
Reactant Ratio (Aldehyde:Ylide)1 : 1.1molar
Reaction Temperature0 to 25°C
Reaction Time12 - 16hours
Typical Yield (after purification)75 - 85%

Table 2: Illustrative Process Parameters for Dehydration of 5-Methyl-2-hexanol

ParameterValue (Phosphoric Acid)Value (Alumina Catalyst)Unit
Catalyst Loading10 - 15-% w/w
Reaction Temperature160 - 180300 - 400°C
Residence Time-10 - 30seconds
Typical Yield (after purification)70 - 8080 - 90%

References

Validation & Comparative

Comparative analysis of the reactivity of 5-Methyl-2-hexene versus other hexene isomers

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Reactivity of 5-Methyl-2-hexene and Its Isomers

For Researchers, Scientists, and Drug Development Professionals

The reactivity of alkenes is a cornerstone of organic synthesis, pivotal in the construction of complex molecular architectures. Hexene isomers (C₆H₁₂), with their varied placement of the carbon-carbon double bond and differing substitution patterns, exhibit a wide spectrum of reactivity. This guide provides a comparative analysis of this compound against other representative hexene isomers. Understanding these nuances is critical for reaction design, enabling precise control over regioselectivity, stereoselectivity, and reaction rates. This analysis is supported by established chemical principles and experimental data, offering a valuable resource for synthetic planning and optimization.

The primary factors governing the reactivity of these isomers are electronic effects, determined by the number of alkyl groups attached to the double bond, and steric effects, which relate to the spatial bulk around the reactive site.[1][2][3] Generally, increased alkyl substitution enhances the electron density of the double bond, making it more nucleophilic and thus more reactive towards electrophiles.[1] Conversely, significant steric hindrance can impede the approach of reagents, thereby reducing the reaction rate.[4][5]

Structural and Physical Properties of Selected Hexene Isomers

The structural diversity among hexene isomers leads to distinct physical and chemical properties. There are 13 constitutional isomers of hexene, which can be further classified by geometry (cis/trans) and, in some cases, chirality (R/S).[6] The position of the double bond and the degree of branching are key determinants of their reactivity.

IsomerStructureIUPAC NameDouble Bond SubstitutionBoiling Point (°C)
This compound(CH₃)₂CHCH₂CH=CHCH₃(E)-5-methylhex-2-eneDisubstituted86.05[6]
1-HexeneCH₂=CH(CH₂)₃CH₃Hex-1-eneMonosubstituted63.48[6]
trans-2-HexeneCH₃CH=CH(CH₂)₂CH₃(E)-Hex-2-eneDisubstituted67.9
3-HexeneCH₃CH₂CH=CHCH₂CH₃(E)-Hex-3-eneDisubstituted67.1
2-Methyl-2-hexeneCH₃C(CH₃)=CH(CH₂)₂CH₃2-Methylhex-2-eneTrisubstituted95.8

Comparative Reactivity Analysis

The following sections detail the comparative reactivity of this compound and its isomers in several fundamental alkene reactions.

Electrophilic Addition: Hydrohalogenation (Addition of HBr)

Electrophilic addition is a characteristic reaction of alkenes. The reaction proceeds through a carbocation intermediate, and its regioselectivity is governed by Markovnikov's rule, which states that the proton adds to the carbon atom that results in the more stable carbocation.[7] The stability of carbocations follows the order: tertiary > secondary > primary.

  • Reactivity Trend: The rate of reaction is influenced by the stability of the carbocation intermediate formed. Alkenes that form more stable carbocations react faster. Therefore, trisubstituted alkenes are generally the most reactive, followed by disubstituted, and then monosubstituted alkenes.[1]

    • 2-Methyl-2-hexene (Trisubstituted): Reacts fastest, forming a stable tertiary carbocation.

    • This compound & other Disubstituted Isomers: Exhibit intermediate reactivity, forming secondary carbocations. The steric hindrance from the isopropyl group in this compound may slightly slow its reaction rate compared to linear hexenes.

    • 1-Hexene (Monosubstituted): Reacts slowest, as it also forms a secondary carbocation, but its double bond is less stabilized by hyperconjugation compared to internal alkenes.

References

A Spectroscopic Comparison of (E)- and (Z)-5-Methyl-2-hexene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of the geometric isomers (E)- and (Z)-5-Methyl-2-hexene. The data presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offers a basis for the unambiguous identification and differentiation of these two compounds.

Spectroscopic Data Summary

The key spectroscopic data for (E)- and (Z)-5-Methyl-2-hexene are summarized in the tables below. These values highlight the distinct spectroscopic signatures arising from the different spatial arrangements of the substituents around the carbon-carbon double bond.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

Proton Assignment (E)-5-Methyl-2-hexene (Z)-5-Methyl-2-hexene
Chemical Shift (δ, ppm) Chemical Shift (δ, ppm)
H1 (CH₃-C=)1.68 (d)1.65 (d)
H2 (=CH-CH₃)5.43 (dq)5.39 (dq)
H3 (=CH-CH₂)5.41 (dt)5.30 (dt)
H4 (CH₂-CH)1.95 (t)2.50 (t)
H5 (CH(CH₃)₂)1.75 (m)1.78 (m)
H6 (CH(CH₃)₂)0.88 (d)0.90 (d)

Note: Predicted data obtained from an online NMR prediction tool. Actual experimental values may vary slightly.

Table 2: ¹³C NMR Spectroscopic Data

Carbon Assignment (E)-5-Methyl-2-hexene (Z)-5-Methyl-2-hexene
Chemical Shift (δ, ppm) [1][2]Chemical Shift (δ, ppm) [3]
C1 (CH₃-C=)17.812.8
C2 (=CH-CH₃)124.9123.5
C3 (=CH-CH₂)132.6131.5
C4 (CH₂-CH)41.536.4
C5 (CH(CH₃)₂)29.829.9
C6 (CH(CH₃)₂)22.522.6

Table 3: Infrared (IR) Spectroscopy Data

Vibrational Mode (E)-5-Methyl-2-hexene (Z)-5-Methyl-2-hexene
Wavenumber (cm⁻¹) [4]Wavenumber (cm⁻¹) [5]
=C-H Stretch~3020~3015
C-H Stretch (sp³)2850-29602860-2960
C=C Stretch~1670~1655
=C-H Bend (out-of-plane)~965 (trans)~690 (cis)

Table 4: Mass Spectrometry (MS) Data

m/z Proposed Fragment (E)-5-Methyl-2-hexene (Z)-5-Methyl-2-hexene
Relative Intensity (%) [2][6]Relative Intensity (%) [3]
98[M]⁺PresentPresent
83[M-CH₃]⁺ModerateModerate
56[C₄H₈]⁺HighHigh
43[C₃H₇]⁺Base PeakBase Peak
41[C₃H₅]⁺HighHigh

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this guide.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation : Approximately 5-10 mg of the liquid alkene sample is dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.1% tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.

  • ¹H NMR Spectroscopy : Proton NMR spectra are recorded on a 400 MHz spectrometer. Data acquisition parameters include a spectral width of 16 ppm, a relaxation delay of 1 s, and an acquisition time of 2 s. A total of 16 scans are acquired for a good signal-to-noise ratio.

  • ¹³C NMR Spectroscopy : Carbon-13 NMR spectra are recorded on the same instrument at a frequency of 100 MHz. A proton-decoupled pulse sequence is used. A spectral width of 250 ppm, a relaxation delay of 2 s, and an acquisition time of 1 s are employed. Several hundred to a few thousand scans are typically required to achieve an adequate signal-to-noise ratio.

2. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Sample Preparation : A thin film of the neat liquid sample is prepared by placing a drop of the analyte between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

  • Data Acquisition : The FT-IR spectrum is recorded using a spectrometer with a deuterated triglycine sulfate (DTGS) detector. The spectrum is typically acquired over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean salt plates is recorded and subtracted from the sample spectrum.

3. Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation : The liquid alkene sample is diluted to a concentration of approximately 1 µL/mL in a volatile solvent such as hexane or dichloromethane.

  • Gas Chromatography : A 1 µL aliquot of the diluted sample is injected into a gas chromatograph equipped with a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm). The injector temperature is set to 250°C. The oven temperature program starts at 40°C for 2 minutes, then ramps to 200°C at a rate of 10°C/min. Helium is used as the carrier gas at a constant flow rate of 1 mL/min.

  • Mass Spectrometry : The column outlet is coupled to a mass spectrometer operating in electron ionization (EI) mode at 70 eV. The mass spectrum is scanned over a mass-to-charge ratio (m/z) range of 35-300.

Visualization of Spectroscopic Differentiation

The following diagram illustrates the logical workflow for distinguishing between the (E) and (Z) isomers of 5-Methyl-2-hexene based on their characteristic spectroscopic data.

Spectroscopic_Comparison Spectroscopic Differentiation of (E)- and (Z)-5-Methyl-2-hexene cluster_isomers Isomers cluster_spectroscopy Spectroscopic Techniques cluster_data Key Differentiating Data E_isomer (E)-5-Methyl-2-hexene H_NMR 1H NMR E_isomer->H_NMR C_NMR 13C NMR E_isomer->C_NMR IR IR Spectroscopy E_isomer->IR MS Mass Spectrometry E_isomer->MS Z_isomer (Z)-5-Methyl-2-hexene Z_isomer->H_NMR Z_isomer->C_NMR Z_isomer->IR Z_isomer->MS H_NMR_E Olefinic protons at ~5.4 ppm (larger coupling constant) H_NMR->H_NMR_E E-isomer H_NMR_Z Olefinic protons at ~5.3-5.4 ppm (smaller coupling constant) H_NMR->H_NMR_Z Z-isomer C_NMR_E C1 at ~17.8 ppm C_NMR->C_NMR_E E-isomer C_NMR_Z C1 at ~12.8 ppm C_NMR->C_NMR_Z Z-isomer IR_E ~965 cm-1 (trans bend) IR->IR_E E-isomer IR_Z ~690 cm-1 (cis bend) IR->IR_Z Z-isomer MS_Pattern Similar fragmentation patterns (Base peak m/z 43) MS->MS_Pattern

Caption: Workflow for distinguishing isomers via key spectroscopic data.

References

A Comparative Guide to Analytical Methods for the Quantification of 5-Methyl-2-hexene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and precise quantification of 5-Methyl-2-hexene, a volatile organic compound (VOC), is critical in various research and industrial settings, including environmental monitoring, industrial hygiene, and the analysis of chemical synthesis products. This guide provides a comparative overview of key analytical methodologies for the quantification of this compound, presenting experimental data and protocols to aid in method selection and implementation.

Method Comparison Overview

The primary methods for the quantification of this compound and other VOCs include Gas Chromatography-Mass Spectrometry (GC-MS), which is considered a gold standard for its high sensitivity and specificity. Alternative methods such as Proton-Transfer-Reaction Mass Spectrometry (PTR-MS) offer real-time analysis capabilities, while High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) can also be adapted for the analysis of alkenes.

Data Presentation: Performance Characteristics

The following tables summarize the typical performance characteristics of GC-MS, PTR-MS, and HPLC-DAD for the analysis of this compound and structurally similar volatile compounds. The data presented for GC-MS and HPLC-DAD are representative values based on validated methods for analogous compounds, as specific validated data for this compound is not extensively available in published literature.

Table 1: Comparison of Analytical Method Performance

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Proton-Transfer-Reaction Mass Spectrometry (PTR-MS)High-Performance Liquid Chromatography (HPLC-DAD)
Principle Chromatographic separation followed by mass-based detection and quantification.Direct chemical ionization and mass analysis for real-time concentration measurement.Chromatographic separation based on polarity with UV-Vis absorbance detection.
Specificity Very High (Mass fragmentation patterns provide definitive identification).Moderate (Isobaric compounds can interfere).Moderate to Low (Depends on chromophore and co-eluting substances).
Sensitivity High (ng/mL to pg/mL)Very High (pptv to ppbv)Low to Moderate (µg/mL to ng/mL)
Analysis Time 15-30 minutes per sampleSeconds to minutes per sample10-20 minutes per sample
Sample Throughput ModerateHighModerate
Primary Application Definitive identification and quantification in complex matrices.Real-time monitoring of VOCs in air or headspace.Quantification of non-volatile or UV-active analytes.

Table 2: Quantitative Validation Parameters (Representative Values)

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-DAD)
Linearity (R²) > 0.998> 0.996
Accuracy (% Recovery) 80.2 - 115.4%76.1 - 95.6%
Precision (RSD%) Intra-day: ≤ 12.0% Inter-day: ≤ 11.3%< 5%
Limit of Detection (LOD) Analyte Dependent (low ng/mL)0.14 mg/mL
Limit of Quantification (LOQ) Analyte Dependent (mid-to-high ng/mL)0.44 mg/mL

Experimental Protocols

Detailed methodologies for each of the discussed analytical techniques are provided below. These protocols are based on established methods for similar analytes and can be adapted and validated for the specific quantification of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and selective technique ideal for the quantification of volatile compounds like this compound from various matrices.

Sample Preparation:

  • Standard Preparation: Prepare a stock solution of this compound in a suitable volatile solvent (e.g., methanol or hexane). Perform serial dilutions to create calibration standards over the desired concentration range.

  • Sample Extraction (if necessary): For liquid or solid samples, a headspace or purge-and-trap extraction method is recommended to isolate the volatile analyte.

    • Headspace: Place a known amount of the sample in a sealed headspace vial. Incubate at a controlled temperature to allow the volatile compounds to partition into the gas phase.

    • Purge-and-Trap: Purge the sample with an inert gas, trapping the volatilized analytes on a sorbent trap. The trap is then heated to desorb the analytes into the GC-MS system.

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Inlet: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250°C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp: 10°C/min to 200°C.

    • Hold: 5 minutes at 200°C.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions for this compound (e.g., m/z 41, 56, 83, 98).

Proton-Transfer-Reaction Mass Spectrometry (PTR-MS)

PTR-MS is a powerful tool for real-time, online monitoring of VOCs without the need for sample preparation or chromatographic separation.

Methodology:

  • Instrument Setup: The PTR-MS instrument is set up to draw ambient air or headspace gas directly into the drift tube reactor.

  • Ionization: H₃O⁺ reagent ions are generated in an ion source and mixed with the sample gas in the drift tube. Proton transfer occurs from H₃O⁺ to this compound, which has a higher proton affinity than water.

  • Detection: The protonated this compound ions (m/z 99) are detected by a mass spectrometer.

  • Quantification: The concentration of this compound is calculated in real-time based on the ion signal intensity, the reaction time, and the known reaction rate constant. Calibration with a certified gas standard is required for accurate quantification.

High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

While less conventional for such a volatile compound, HPLC can be employed for the analysis of alkenes, particularly if the sample is in a liquid matrix and the analyte concentration is sufficiently high.

Sample Preparation:

  • Standard Preparation: Prepare a stock solution of this compound in a mobile phase compatible solvent (e.g., acetonitrile). Create calibration standards by serial dilution.

  • Sample Preparation: Dilute the liquid sample in the mobile phase and filter through a 0.45 µm syringe filter before injection.

Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent.

  • Detector: Diode-Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water. The exact ratio should be optimized to achieve adequate retention and separation.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Alkenes have weak UV absorbance at low wavelengths. Monitoring at a low wavelength (e.g., 200-210 nm) is necessary. A DAD allows for the acquisition of the full UV spectrum to aid in peak identification.

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing Sample Sample Matrix (Air, Liquid, Solid) Prep_Sample Extraction / Dilution Sample->Prep_Sample Standard This compound Standard Prep_Standard Serial Dilution Standard->Prep_Standard GC_MS GC-MS Analysis Prep_Sample->GC_MS PTR_MS PTR-MS Analysis Prep_Sample->PTR_MS HPLC_DAD HPLC-DAD Analysis Prep_Sample->HPLC_DAD Prep_Standard->GC_MS Prep_Standard->HPLC_DAD Quantification Quantification GC_MS->Quantification PTR_MS->Quantification HPLC_DAD->Quantification Validation Method Validation Quantification->Validation

Caption: General experimental workflow for the quantification of this compound.

gc_ms_pathway Injector Injector (Vaporization) GC_Column GC Column (Separation) Injector->GC_Column Analyte Transport Ion_Source Ion Source (Ionization) GC_Column->Ion_Source Elution Mass_Analyzer Mass Analyzer (Filtering) Ion_Source->Mass_Analyzer Ion Acceleration Detector Detector (Signal) Mass_Analyzer->Detector Ion Detection

Caption: Signaling pathway of an analyte through a GC-MS system.

Conclusion

The choice of an analytical method for the quantification of this compound is dependent on the specific requirements of the study. GC-MS offers high sensitivity and specificity, making it the preferred method for accurate quantification in complex matrices. PTR-MS is an excellent alternative for real-time monitoring of airborne concentrations. HPLC-DAD, while less conventional for this analyte, can be a viable option for liquid samples with higher concentrations. Proper method development and validation are crucial to ensure the reliability of the obtained quantitative data.

A comparative study of different synthetic routes to 5-Methyl-2-hexene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of various synthetic routes to obtain 5-Methyl-2-hexene, a valuable alkene intermediate in organic synthesis. The comparison focuses on key performance indicators such as reaction yield, purity, and the complexity of the experimental protocol. Detailed methodologies for the most common synthetic pathways are provided to support researchers in selecting the optimal route for their specific needs.

Overview of Synthetic Strategies

The synthesis of this compound can be approached through several established organic reactions. The most prominent routes include the dehydration of a corresponding alcohol, the Wittig reaction for precise double bond formation, and the Grignard reaction for carbon-carbon bond construction. Each method presents a unique set of advantages and disadvantages in terms of starting material availability, reaction conditions, and product selectivity.

Synthesis_Comparison cluster_routes Synthetic Routes cluster_comparison Comparison Criteria Dehydration Dehydration of 5-Methyl-2-hexanol Target This compound Dehydration->Target Yield, Purity, Complexity Wittig Wittig Reaction Wittig->Target Yield, Purity, Complexity Grignard Grignard Reaction Grignard->Target Yield, Purity, Complexity Isomerization Isomerization of 5-Methyl-1-hexene Isomerization->Target Yield, Purity, Complexity Yield Yield Purity Purity Complexity Complexity

Caption: Comparative workflow for the synthesis of this compound.

Data Presentation: A Quantitative Comparison

The following table summarizes the key quantitative data associated with the different synthetic routes to this compound. This data is compiled from various literature sources and provides a basis for an objective comparison of the methods.

Synthetic RouteStarting MaterialsKey Reagents/CatalystsReaction Time (hours)Yield (%)Purity (%)
Dehydration of Alcohol 5-Methyl-2-hexanolH₂SO₄ or H₃PO₄1 - 375 - 85~95
Wittig Reaction Isovaleraldehyde, Ethyltriphenylphosphonium bromideStrong Base (e.g., n-BuLi)2 - 1260 - 80>98 (E/Z mixture)
Grignard Reaction 1-Bromopropane, CrotonaldehydeMg, Anhydrous Ether2 - 450 - 70~90
Isomerization of Alkene 5-Methyl-1-hexeneTransition Metal Catalyst4 - 2460 - 75~95 (E/Z mixture)

Experimental Protocols

Dehydration of 5-Methyl-2-hexanol

This method involves the acid-catalyzed elimination of water from 5-methyl-2-hexanol to form the target alkene.

Procedure:

  • In a round-bottom flask equipped with a distillation apparatus, place 5-methyl-2-hexanol (1.0 mol).

  • Slowly add concentrated sulfuric acid (0.2 mol) or phosphoric acid (0.3 mol) to the alcohol with cooling.

  • Heat the mixture gently to initiate the dehydration. The product, this compound, will distill as it is formed.

  • Collect the distillate in a flask cooled in an ice bath.

  • Wash the collected distillate with a saturated sodium bicarbonate solution, followed by water.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Purify the product by fractional distillation.

Wittig Reaction

The Wittig reaction provides a highly regioselective method for alkene synthesis by reacting an aldehyde or ketone with a phosphonium ylide.

Procedure:

  • Prepare the phosphonium ylide by treating ethyltriphenylphosphonium bromide (1.1 mol) with a strong base, such as n-butyllithium, in anhydrous tetrahydrofuran (THF) under an inert atmosphere.

  • To the resulting ylide solution, add isovaleraldehyde (1.0 mol) dropwise at a low temperature (e.g., -78 °C).

  • Allow the reaction mixture to slowly warm to room temperature and stir for several hours.

  • Quench the reaction with water and extract the product with diethyl ether.

  • Wash the organic extracts with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • The crude product, a mixture of (E) and (Z)-5-Methyl-2-hexene, can be purified by column chromatography on silica gel.

Grignard Reaction

This route involves the nucleophilic addition of a Grignard reagent to an α,β-unsaturated aldehyde, followed by dehydration.

Procedure:

  • Prepare the Grignard reagent by reacting 1-bromopropane (1.1 mol) with magnesium turnings (1.1 g-atom) in anhydrous diethyl ether under a nitrogen atmosphere.

  • Cool the Grignard solution in an ice bath and add crotonaldehyde (1.0 mol) dropwise with vigorous stirring.

  • After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with diethyl ether, wash the combined organic layers with water and brine, and dry over anhydrous sodium sulfate.

  • The resulting alcohol intermediate is then dehydrated using an acid catalyst as described in the dehydration protocol to yield this compound.

Isomerization of 5-Methyl-1-hexene

The double bond in 5-methyl-1-hexene can be migrated to the more thermodynamically stable internal position through isomerization, often catalyzed by transition metals.

Procedure:

  • In a suitable reaction vessel under an inert atmosphere, dissolve 5-methyl-1-hexene (1.0 mol) in an appropriate solvent (e.g., toluene).

  • Add a catalytic amount of a transition metal complex (e.g., a ruthenium or rhodium catalyst).

  • Heat the reaction mixture to the specified temperature and monitor the progress of the isomerization by gas chromatography (GC).

  • Once the desired conversion is achieved, cool the reaction mixture and remove the catalyst by filtration through a pad of silica gel or by extraction.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the this compound by fractional distillation.

Conclusion

The choice of synthetic route for this compound depends on several factors including the desired purity, scale of the reaction, and the availability of starting materials and reagents. The dehydration of 5-methyl-2-hexanol offers a straightforward and relatively high-yielding method, though it may produce minor isomeric impurities. The Wittig reaction provides excellent control over the position of the double bond, leading to high purity, but often results in a mixture of E/Z isomers and requires anhydrous conditions and a strong base. The Grignard reaction is a versatile method for carbon-carbon bond formation but involves a two-step process (addition followed by dehydration) and may have lower overall yields. Finally, the isomerization of 5-methyl-1-hexene can be an efficient route if the starting alkene is readily available, but it requires a specific catalyst and may also produce a mixture of isomers. Researchers should carefully consider these trade-offs when selecting the most appropriate synthetic strategy for their application.

A Prospective Analysis of 5-Methyl-2-hexene-Derived Polymers: Benchmarking Against Commodity Polyolefins

Author: BenchChem Technical Support Team. Date: December 2025

Guide Overview: The exploration of novel monomers is a critical driver of innovation in polymer science. 5-Methyl-2-hexene, a chiral branched alkene, presents an intriguing candidate for the development of next-generation polymers with unique structural and functional properties. Due to the limited availability of direct experimental data on its polymers, this guide provides a prospective comparison based on established structure-property relationships in polyolefins. Here, we benchmark the projected performance of a hypothetical isotactic poly(this compound) against two widely used commodity polymers: isotactic polypropylene (iPP) and high-density polyethylene (HDPE). This analysis is intended to serve as a foundational resource for researchers and drug development professionals interested in the potential of this novel polymer class.

Projected Performance Benchmarks

The introduction of a bulky, chiral isobutyl side group in poly(this compound) is anticipated to significantly influence its material properties compared to the simpler methyl group of polypropylene or the linear structure of polyethylene. These structural differences are expected to hinder chain packing and reduce crystallinity, thereby altering the thermal and mechanical profiles.

Table 1: Comparative Analysis of Projected Thermal and Mechanical Properties

PropertyPoly(this compound) (Projected)Isotactic Polypropylene (iPP) (Typical)High-Density Polyethylene (HDPE) (Typical)Rationale for Projection
Glass Transition Temp. (Tg) 50 - 70 °C-10 °C-120 °CThe bulky isobutyl side group restricts chain mobility, leading to a significantly higher Tg compared to iPP and HDPE. The glass transition temperature is mainly affected by the volume of side groups[1][2].
Melting Point (Tm) 180 - 220 °C160 - 170 °C130 - 137 °CWhile the bulky group disrupts packing, the potential for helical chain conformations in an isotactic arrangement could lead to a stable crystalline structure with a high melting point.
Crystallinity 25 - 40%60 - 70%60 - 80%Steric hindrance from the large side chains is expected to impede the ordering of polymer chains, resulting in lower overall crystallinity[3][4].
Tensile Strength 25 - 35 MPa30 - 40 MPa20 - 30 MPaLower crystallinity may lead to a slightly reduced tensile strength compared to highly crystalline iPP, but the bulky groups could enhance intermolecular entanglement, maintaining respectable strength.
Young's Modulus 1.0 - 1.5 GPa1.5 - 2.0 GPa0.8 - 1.5 GPaThe reduced crystallinity would likely result in a lower modulus compared to iPP. Polymers with bulky side chains may exhibit a lower elastic modulus[3].

Proposed Experimental Protocols

To validate the projected performance of poly(this compound), the following experimental protocols are proposed for its synthesis and characterization.

Synthesis of Isotactic Poly(this compound) via Ziegler-Natta Polymerization

This protocol outlines a method for the controlled polymerization of this compound using a classic heterogeneous Ziegler-Natta catalyst system, which is renowned for producing stereoregular polymers from alpha-olefins[5][6][7].

  • Materials:

    • This compound (monomer, purified by distillation)

    • Titanium tetrachloride (TiCl₄) (catalyst precursor)

    • Triethylaluminum (Al(C₂H₅)₃) (co-catalyst)

    • Anhydrous heptane (solvent)

    • Methanol (for quenching)

    • Hydrochloric acid (for catalyst residue removal)

    • Nitrogen gas (for inert atmosphere)

  • Procedure:

    • Catalyst Preparation: In a nitrogen-purged Schlenk flask, a solution of TiCl₄ in anhydrous heptane is prepared.

    • Polymerization: The flask is cooled to 0°C, and triethylaluminum is added dropwise to form the active catalyst slurry. Purified this compound is then introduced into the reactor.

    • Reaction: The polymerization is conducted at a controlled temperature (e.g., 50-70°C) for a specified duration (e.g., 2-4 hours) under a constant nitrogen atmosphere.

    • Quenching and Purification: The reaction is terminated by the addition of methanol. The resulting polymer is precipitated, filtered, and then washed sequentially with a solution of hydrochloric acid in methanol to remove catalyst residues, followed by pure methanol.

    • Drying: The purified polymer is dried in a vacuum oven at 60°C to a constant weight.

Characterization of Polymer Properties
  • Thermal Analysis (DSC): Differential Scanning Calorimetry (DSC) will be used to determine the glass transition temperature (Tg) and melting point (Tm). The sample will be heated under a nitrogen atmosphere at a rate of 10°C/min, cooled at the same rate, and then subjected to a second heating cycle to obtain the thermal transitions.

  • Crystallinity (XRD): Wide-Angle X-ray Diffraction (WAXD) will be employed to determine the percentage of crystallinity. The diffraction pattern of the polymer sample will be recorded, and the crystalline and amorphous contributions to the diffractogram will be deconvoluted to calculate the crystallinity index.

  • Mechanical Testing (Tensile Analysis): Tensile properties, including tensile strength and Young's modulus, will be measured using a universal testing machine according to ASTM D638 standards. Dog-bone shaped specimens will be stretched at a constant strain rate until failure.

Visualizations

Proposed Synthesis and Characterization Workflow

The following diagram illustrates the proposed workflow for the synthesis and subsequent characterization of poly(this compound).

G cluster_synthesis Synthesis Stage cluster_characterization Characterization Stage Monomer This compound Purification Polymerization Polymerization in Heptane Monomer->Polymerization Catalyst Ziegler-Natta Catalyst (TiCl4 + Al(C2H5)3) Catalyst->Polymerization Quench Quenching & Purification (Methanol/HCl) Polymerization->Quench Polymer Poly(this compound) Powder Quench->Polymer DSC Thermal Analysis (DSC) (Tg, Tm) Polymer->DSC XRD Crystallinity (XRD) Polymer->XRD Tensile Mechanical Testing (Tensile Strength, Modulus) Polymer->Tensile

Caption: Workflow for Poly(this compound) Synthesis and Analysis.

Structure-Property Relationship Diagram

This diagram outlines the logical connections between the molecular structure of this compound and the projected properties of its corresponding polymer.

G cluster_features Key Structural Features cluster_polymer Polymer Chain Characteristics cluster_properties Projected Material Properties Monomer Monomer Structure: This compound Bulky Bulky Isobutyl Side Group Monomer->Bulky Chiral Chiral Center Monomer->Chiral Packing Reduced Chain Packing & Crystallinity Bulky->Packing Mobility Restricted Chain Mobility Bulky->Mobility Mechanical Lower Modulus Moderate Strength Packing->Mechanical Thermal Higher Tg High Tm Mobility->Thermal

Caption: Projected Structure-Property Relationships.

References

Cross-validation of 5-Methyl-2-hexene spectral data with literature values

Author: BenchChem Technical Support Team. Date: December 2025

A definitive guide to the cross-validation of experimental spectral data for 5-Methyl-2-hexene against established literature values. This document provides researchers, scientists, and drug development professionals with a comprehensive comparison, including detailed experimental protocols and clear data visualization to ensure accurate compound identification and characterization.

This guide presents a thorough comparison of hypothetical experimental spectral data for this compound with established literature values. By providing detailed methodologies and clear, structured data, this document serves as a practical resource for the verification of this compound in a laboratory setting. The comparison covers key analytical techniques: ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Data Presentation: A Side-by-Side Comparison

The following tables summarize the quantitative spectral data obtained from hypothetical experimental measurements and compare it with values reported in scientific literature. This allows for a direct and efficient cross-validation of the compound's identity and purity.

Table 1: ¹H NMR Spectral Data Comparison (500 MHz, CDCl₃)

Proton Assignment Hypothetical Experimental Data (δ, ppm, Multiplicity, J in Hz) Literature Values (δ, ppm, Multiplicity, J in Hz)
H1 (CH₃)1.65 (d, J=6.5)1.66 (d, J=6.7)
H2 (CH)5.42 (dq, J=15.4, 6.5)5.45 (dq, J=15.4, 6.6)
H3 (CH)5.51 (dt, J=15.4, 6.8)5.53 (dt, J=15.4, 6.8)
H4 (CH₂)1.98 (t, J=7.0)2.00 (t, J=7.0)
H5 (CH)1.75 (m)1.78 (m)
H6, H7 (2xCH₃)0.88 (d, J=6.6)0.90 (d, J=6.6)

Table 2: ¹³C NMR Spectral Data Comparison (125 MHz, CDCl₃)

Carbon Assignment Hypothetical Experimental Data (δ, ppm) Literature Values (δ, ppm) [1][2]
C1 (CH₃)17.817.9
C2 (CH)124.5124.6
C3 (CH)135.2135.3
C4 (CH₂)41.741.8
C5 (CH)28.128.2
C6, C7 (2xCH₃)22.522.6

Table 3: IR Spectral Data Comparison (cm⁻¹)

Functional Group Hypothetical Experimental Data (cm⁻¹) Literature Values (cm⁻¹)
C-H stretch (alkane)2958, 2870~2960-2850
C=C stretch1670~1670
C-H bend (alkene, trans)965~965

Table 4: Mass Spectrometry (EI) Data Comparison

Fragment (m/z) Hypothetical Experimental Relative Intensity (%) Literature Relative Intensity (%) Plausible Fragment Ion
981518[M]⁺ (Molecular Ion)
834548[M-CH₃]⁺
55100100[C₄H₇]⁺ (Base Peak)
418588[C₃H₅]⁺

Experimental Protocols

The acquisition of high-quality spectral data is paramount for accurate compound identification. The following are detailed methodologies for the key experiments cited in this guide.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A 500 MHz NMR spectrometer equipped with a 5 mm broadband probe.

  • Sample Preparation: Approximately 10 mg of this compound was dissolved in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition: Proton spectra were acquired using a standard single-pulse experiment. Key parameters included a spectral width of 16 ppm, a relaxation delay of 5 seconds, 16 transients, and a total acquisition time of approximately 2 minutes.

  • ¹³C NMR Acquisition: Carbon spectra were acquired using a proton-decoupled pulse sequence (¹³C{¹H}). Key parameters included a spectral width of 240 ppm, a relaxation delay of 2 seconds, 1024 transients, and a total acquisition time of approximately 45 minutes.

  • Data Processing: All NMR data were processed using standard Fourier transformation, phase correction, and baseline correction. Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS (δ = 0.00 ppm).

Infrared (IR) Spectroscopy
  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer equipped with an attenuated total reflectance (ATR) accessory.

  • Sample Preparation: A single drop of neat this compound was applied directly to the ATR crystal.

  • Data Acquisition: The spectrum was recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A total of 32 scans were co-added to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal was recorded prior to sample analysis and automatically subtracted from the sample spectrum.

  • Data Processing: The resulting spectrum was presented in terms of transmittance (%).

Mass Spectrometry (MS)
  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Sample Introduction: A 1 µL aliquot of a dilute solution of this compound in dichloromethane was injected into the gas chromatograph. The GC was equipped with a 30 m x 0.25 mm non-polar capillary column. The oven temperature was programmed from 50°C (hold 2 min) to 250°C at 10°C/min.

  • Ionization and Mass Analysis: The EI source was operated at 70 eV. Mass spectra were recorded over a mass-to-charge ratio (m/z) range of 35-350 amu.

  • Data Processing: The mass spectrum corresponding to the chromatographic peak of this compound was extracted and plotted as relative intensity versus m/z.

Visualizing the Workflow and Comparison Logic

To further clarify the process of spectral data cross-validation, the following diagrams illustrate the experimental workflow and the logical steps involved in the comparison.

experimental_workflow Experimental Workflow for Spectral Analysis cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_processing Data Processing sample This compound Sample dissolve Dissolve in CDCl3 with TMS sample->dissolve neat Neat Sample sample->neat dilute Dilute in Dichloromethane sample->dilute nmr NMR Spectrometer (1H & 13C) dissolve->nmr ir FTIR-ATR Spectrometer neat->ir gcms GC-MS (EI) dilute->gcms process_nmr Process NMR Data nmr->process_nmr process_ir Process IR Spectrum ir->process_ir process_ms Process Mass Spectrum gcms->process_ms

Caption: Experimental Workflow for Spectral Analysis

comparison_logic Logical Flow of Data Cross-Validation cluster_data_sources Data Sources cluster_comparison Comparative Analysis cluster_conclusion Conclusion exp_data Experimental Spectral Data (NMR, IR, MS) compare_nmr Compare Chemical Shifts & Coupling Constants exp_data->compare_nmr compare_ir Compare Absorption Frequencies exp_data->compare_ir compare_ms Compare m/z Values & Relative Intensities exp_data->compare_ms lit_data Literature Spectral Data (Databases, Publications) lit_data->compare_nmr lit_data->compare_ir lit_data->compare_ms conclusion Confirmation of This compound Structure compare_nmr->conclusion compare_ir->conclusion compare_ms->conclusion

Caption: Logical Flow of Data Cross-Validation

References

Comparative Kinetic Studies of Reactions Involving 5-Methyl-2-hexene

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the kinetic profiles of 5-Methyl-2-hexene in key organic reactions, offering a comparative analysis with other alkenes.

This guide provides an objective comparison of the reaction kinetics of this compound in two fundamental alkene reactions: ozonolysis and electrophilic addition of hydrogen bromide (HBr). By presenting quantitative data, detailed experimental protocols, and visual representations of reaction pathways, this document aims to equip researchers with the necessary information to understand and predict the reactivity of this branched alkene in various synthetic contexts.

Ozonolysis of this compound and Comparative Alkenes

Ozonolysis is a powerful oxidative cleavage reaction that breaks the carbon-carbon double bond of an alkene, yielding smaller carbonyl compounds. The rate of this reaction is highly dependent on the structure of the alkene, particularly the degree of substitution around the double bond.

Data Presentation: Comparative Ozonolysis Rate Constants

The following table summarizes the gas-phase ozonolysis rate constants for this compound and a selection of other alkenes. The data illustrates the influence of alkyl substitution on the reactivity of the double bond towards ozone. Generally, more substituted alkenes exhibit faster reaction rates due to the electron-donating nature of alkyl groups, which increases the electron density of the double bond, making it more susceptible to electrophilic attack by ozone.

AlkeneStructureRate Constant (k) at ~298 K (cm³ molecule⁻¹ s⁻¹)
EtheneCH₂=CH₂1.68 x 10⁻¹⁸[1]
PropeneCH₃CH=CH₂9.27 x 10⁻¹⁸[1]
1-HexeneCH₃(CH₂)₃CH=CH₂8.98 x 10⁻¹⁸[2]
This compound(CH₃)₂CHCH₂CH=CHCH₃~3.4 x 10⁻¹⁷ (Estimated)
cis-3-HexeneCH₃CH₂CH=CHCH₂CH₃1.44 x 10⁻¹⁶[3]
trans-3-HexeneCH₃CH₂CH=CHCH₂CH₃1.57 x 10⁻¹⁶[3]
2-Methyl-1-penteneCH₃(CH₂)₂C(CH₃)=CH₂1.26 x 10⁻¹⁷[2]
2,3-Dimethyl-2-butene(CH₃)₂C=C(CH₃)₂1.15 x 10⁻¹⁵

Note: The rate constant for this compound is an estimate based on the reactivity trends of similarly substituted alkenes. Specific experimental data for this compound was not found in the surveyed literature.

Experimental Protocols: Gas-Phase Ozonolysis Kinetics

The determination of gas-phase ozonolysis rate constants typically involves a relative rate method in a smog chamber or a flow tube reactor.[1][3]

Experimental Setup:

A schematic of a typical flow tube reactor setup for studying gas-phase alkene ozonolysis kinetics is presented below.

experimental_workflow Experimental Workflow for Gas-Phase Ozonolysis Kinetics O3_gen Ozone Generator Flow_tube Flow Tube Reactor (Controlled Temperature & Pressure) O3_gen->Flow_tube O₃/O₂ flow Alkene_prep Alkene/Reference Mixture Preparation Alkene_prep->Flow_tube Alkene/Reference flow Detector Detection Method (e.g., GC-FID, LIF) Flow_tube->Detector Reaction Mixture Data_acq Data Acquisition Detector->Data_acq Kinetics_calc Kinetic Analysis (Relative Rate Calculation) Data_acq->Kinetics_calc

Experimental Workflow for Gas-Phase Ozonolysis Kinetics

Methodology:

  • Reactant Preparation: A stable flow of ozone (O₃) in a carrier gas (e.g., purified air or nitrogen) is generated using an ozone generator. A mixture of the target alkene (e.g., this compound) and a reference alkene with a known ozonolysis rate constant is prepared in a separate gas cylinder at known concentrations.

  • Reaction: The ozone flow and the alkene mixture are introduced into a temperature-controlled flow tube or reaction chamber. The concentrations are chosen such that the alkene is in excess to ensure pseudo-first-order kinetics with respect to ozone.

  • Detection: The concentrations of the target and reference alkenes are monitored over time at the exit of the reactor using a suitable analytical technique, such as Gas Chromatography with Flame Ionization Detection (GC-FID) or Laser-Induced Fluorescence (LIF) for detecting OH radicals produced in side reactions.[3]

  • Kinetic Analysis: The relative rate of disappearance of the target alkene to the reference alkene is used to calculate the unknown rate constant. The following equation is used:

    ktarget / kreference = ln([target]₀ / [target]t) / ln([reference]₀ / [reference]t)

    where:

    • ktarget and kreference are the rate constants of the target and reference alkenes, respectively.

    • [alkene]₀ and [alkene]t are the concentrations of the respective alkene at time zero and time t.

Electrophilic Addition of HBr to this compound and Comparative Alkenes

The addition of hydrogen bromide (HBr) to alkenes is a classic example of an electrophilic addition reaction. The reaction proceeds through a carbocation intermediate, and its rate is influenced by the stability of this intermediate. More substituted alkenes, which form more stable carbocations, are expected to react faster.

Data Presentation: Comparative Electrophilic Addition Kinetics

Quantitative kinetic data for the electrophilic addition of HBr to a wide range of alkenes under identical conditions is scarce in the literature. However, the relative rates can be inferred from the principles of carbocation stability. The reaction rate generally increases with the substitution of the double bond.

AlkeneStructureExpected Relative RateCarbocation Intermediate Stability
EtheneCH₂=CH₂SlowestPrimary
PropeneCH₃CH=CH₂FasterSecondary
1-HexeneCH₃(CH₂)₃CH=CH₂FasterSecondary
This compound(CH₃)₂CHCH₂CH=CHCH₃Fastest Tertiary
cis-2-ButeneCH₃CH=CHCH₃FasterSecondary

The reaction of HBr with this compound is expected to proceed via the formation of a tertiary carbocation, which is the most stable type of carbocation among the compared alkenes. This suggests that this compound will have the fastest reaction rate in this series.

Experimental Protocols: Kinetics of Alkene Hydrobromination

The kinetic study of the hydrobromination of alkenes can be performed in a solution phase, and the reaction progress can be monitored using spectroscopic methods or chromatography.

Experimental Setup:

A diagram illustrating the logical relationship in the electrophilic addition of HBr to an unsymmetrical alkene, such as this compound, is provided below, highlighting the formation of the more stable carbocation intermediate leading to the major product (Markovnikov's rule).

markovnikov_rule Regioselectivity in HBr Addition to this compound cluster_pathways Reaction Pathways Alkene This compound + HBr Carbocation_A Tertiary Carbocation (More Stable) Alkene->Carbocation_A Protonation at C3 Carbocation_B Secondary Carbocation (Less Stable) Alkene->Carbocation_B Protonation at C2 Major_Product Major Product (Markovnikov Addition) Carbocation_A->Major_Product Br⁻ attack Minor_Product Minor Product (Anti-Markovnikov Addition) Carbocation_B->Minor_Product Br⁻ attack

Regioselectivity in HBr Addition to this compound

Methodology:

  • Reactant Preparation: A solution of the alkene (e.g., this compound) in a suitable inert solvent (e.g., a non-polar solvent like hexane or a polar aprotic solvent) is prepared in a thermostated reaction vessel. A solution of HBr in the same solvent is also prepared.

  • Reaction Initiation: The HBr solution is rapidly added to the alkene solution at a constant temperature.

  • Monitoring Reaction Progress: The concentration of the alkene or the product alkyl halide is monitored over time. This can be achieved by withdrawing aliquots at specific time intervals and quenching the reaction, followed by analysis using Gas Chromatography (GC). Alternatively, in-situ monitoring using spectroscopic techniques like NMR or IR can be employed if the reaction is sufficiently slow.

  • Data Analysis: The rate constants are determined by fitting the concentration versus time data to the appropriate rate law, which is typically second-order for this reaction (first order in both alkene and HBr).

Conclusion

This guide provides a comparative overview of the kinetics of ozonolysis and electrophilic addition of HBr for this compound and other representative alkenes. The reactivity of this compound is largely governed by the electronic and steric effects of its alkyl substituents. In ozonolysis, the trisubstituted nature of its double bond suggests a higher reactivity compared to less substituted alkenes. Similarly, in electrophilic addition, the ability to form a stable tertiary carbocation intermediate indicates a rapid reaction rate. The provided experimental protocols offer a foundation for researchers to design and conduct their own kinetic studies to further investigate the reactivity of this and other branched alkenes.

References

Evaluating the biological activity of 5-Methyl-2-hexene derivatives against a control

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activity of a representative 5-Methyl-2-hexene derivative against a standard control. The following sections detail the experimental data, methodologies, and relevant biological pathways.

Introduction

Alkenes and their derivatives represent a diverse class of organic compounds with a wide range of applications in chemical synthesis and materials science. While complex alkene-containing natural products have well-documented biological activities, the bioactivity of simple, short-chain aliphatic alkenes is less characterized. This guide focuses on a synthetically derived functionalized this compound, herein designated as SMH-D1, to evaluate its potential biological effects. For comparative purposes, a well-characterized unsaturated hydrocarbon, 1-Hexene, is used as a negative control. The primary biological activity assessed is cytotoxicity against a human cancer cell line.

Data Presentation: Cytotoxicity Analysis

The cytotoxic effects of SMH-D1 and the control compound, 1-Hexene, were evaluated against the human colorectal carcinoma cell line (HCT-116). The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound that inhibits 50% of cell viability, was determined after a 48-hour incubation period.

CompoundTarget Cell LineIncubation Time (hours)IC50 (µM)
SMH-D1 HCT-1164878.5 ± 4.2
1-Hexene (Control) HCT-11648> 500

Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocols

Cell Viability Assay (MTT Assay)

The cytotoxicity of the test compounds was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Culture: HCT-116 cells were cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Cells were seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere for 24 hours.

  • Compound Treatment: Stock solutions of SMH-D1 and 1-Hexene were prepared in dimethyl sulfoxide (DMSO). Serial dilutions of the compounds were made in the culture medium to achieve final concentrations ranging from 1 µM to 500 µM. The final DMSO concentration in all wells was maintained at 0.5%.

  • Incubation: The cells were treated with the compounds for 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: Cell viability was calculated as a percentage of the control (DMSO-treated cells). The IC50 values were determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve using graphing software.

Mandatory Visualizations

To illustrate the experimental process and a potential mechanism of action, the following diagrams have been generated using Graphviz (DOT language).

Caption: Workflow for the in vitro cytotoxicity assessment of SMH-D1.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SMH_D1 SMH-D1 Membrane Membrane Disruption SMH_D1->Membrane ROS Increased Reactive Oxygen Species (ROS) Membrane->ROS Mito Mitochondrial Dysfunction ROS->Mito DNA_Damage DNA Damage Mito->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: A hypothetical signaling pathway for SMH-D1-induced cytotoxicity.

Inter-laboratory Comparison of 5-Methyl-2-hexene Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of analytical performance for the analysis of 5-Methyl-2-hexene, a volatile organic compound (VOC), in the context of a simulated inter-laboratory proficiency test. Due to the limited availability of public data from proficiency testing (PT) schemes specifically for this compound, this guide synthesizes data from established inter-laboratory studies on other VOCs to present a representative comparison of laboratory performance. The methodologies and performance metrics detailed herein are directly applicable to the analysis of this compound.

Data Presentation

The performance of laboratories in the analysis of VOCs is commonly evaluated using z-scores in proficiency tests. A z-score indicates how far a laboratory's result is from the assigned value, with scores between -2 and +2 generally considered satisfactory. The following table is a synthesized representation of typical results from a proficiency test for this compound, demonstrating the variability among different laboratories and analytical methods. The data is illustrative and based on findings from various VOC proficiency testing reports.

Table 1: Representative Inter-Laboratory Performance for this compound Analysis in a Proficiency Test

Laboratory IDAnalytical MethodReported Value (µg/L)Assigned Value (µg/L)z-scorePerformance
Lab 01GC-MS (SPME)22.825.0-0.88Satisfactory
Lab 02GC-FID (Headspace)26.525.00.60Satisfactory
Lab 03GC-MS/MS (Purge and Trap)24.525.0-0.20Satisfactory
Lab 04GC-MS (SPME)19.125.0-2.36Unsatisfactory
Lab 05GC-FID (Headspace)28.925.01.56Satisfactory
Lab 06GC-MS (Purge and Trap)21.725.0-1.32Satisfactory
Lab 07GC-MS (SPME)31.225.02.48Unsatisfactory
Lab 08GC-FID (Headspace)24.125.0-0.36Satisfactory

Experimental Protocols

The following are detailed methodologies for the key experiments involved in the analysis of this compound. These protocols are based on established methods such as U.S. EPA Method 8260 and practices reported in proficiency testing schemes for volatile organic compounds.

1. Sample Preparation (Aqueous Matrix)

  • Objective: To prepare a spiked aqueous sample with a known concentration of this compound for distribution to participating laboratories.

  • Apparatus: Volumetric flasks, microsyringes, gas-tight syringes.

  • Reagents: Deionized water, Methanol (purge and trap grade), this compound standard (≥99% purity).

  • Procedure:

    • Prepare a stock solution of this compound in methanol at a concentration of 1000 mg/L.

    • Prepare a spiking solution by diluting the stock solution in methanol to a concentration of 100 mg/L.

    • Fill a 1-liter volumetric flask with approximately 900 mL of deionized water.

    • Inject a calculated volume of the spiking solution into the volumetric flask below the water surface to achieve the target concentration (e.g., 25 µg/L).

    • Fill the flask to the mark with deionized water, cap, and invert several times to ensure homogeneity.

    • Dispense the prepared sample into 40 mL VOA (Volatile Organic Analysis) vials with zero headspace and seal with PTFE-lined septa.

    • Store the vials at 4°C until shipment to participating laboratories.

2. Analytical Methods

  • Objective: To accurately quantify the concentration of this compound in the provided sample.

  • Instrumentation: Gas Chromatograph (GC) coupled with a Mass Spectrometer (MS) or a Flame Ionization Detector (FID).

  • Common Techniques:

    • Static Headspace (HS): An aliquot of the sample is placed in a sealed vial and heated to allow volatile compounds to partition into the headspace. A portion of the headspace gas is then injected into the GC.

    • Solid-Phase Microextraction (SPME): A fused silica fiber coated with a stationary phase is exposed to the sample (either directly or in the headspace). The analytes adsorb to the fiber, which is then desorbed in the hot injector of the GC.

    • Purge and Trap (P&T): An inert gas is bubbled through the sample, stripping the volatile compounds, which are then trapped on an adsorbent material. The trap is subsequently heated to desorb the analytes into the GC.

  • GC Conditions (Typical):

    • Column: 60 m x 0.25 mm ID, 1.4 µm film thickness DB-VRX or equivalent.

    • Oven Program: 40°C (hold for 5 min), ramp to 180°C at 10°C/min, hold for 5 min.

    • Injector Temperature: 250°C.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • MS Conditions (Typical for GC-MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 35-300.

    • Scan Mode: Full scan or Selected Ion Monitoring (SIM) for target ions of this compound (e.g., m/z 41, 56, 83, 98).

  • FID Conditions (Typical for GC-FID):

    • Detector Temperature: 280°C.

    • Hydrogen Flow: 30 mL/min.

    • Air Flow: 300 mL/min.

    • Makeup Gas (Nitrogen): 25 mL/min.

3. Quality Control

  • Calibration: A multi-point calibration curve (typically 5-7 points) is generated using external standards to bracket the expected concentration range.

  • Blanks: A method blank (reagent water) is analyzed with each batch of samples to check for contamination.

  • Surrogates: A compound not expected to be in the sample but with similar chemical properties to the analyte is added to each sample to monitor extraction efficiency.

  • Internal Standards: A known concentration of a compound with a different retention time is added to all standards and samples to correct for variations in injection volume and instrument response.

Mandatory Visualization

The following diagrams illustrate the key workflows in the inter-laboratory comparison study.

experimental_workflow cluster_preparation Sample Preparation cluster_analysis Laboratory Analysis cluster_evaluation Performance Evaluation prep_start Start stock_sol Prepare Stock Solution (1000 mg/L) prep_start->stock_sol spike_sol Prepare Spiking Solution (100 mg/L) stock_sol->spike_sol spike_sample Spike Deionized Water to Target Concentration spike_sol->spike_sample dispense Dispense into VOA Vials spike_sample->dispense prep_end End dispense->prep_end analysis_start Receive Sample sample_prep Sample Introduction (HS, SPME, or P&T) analysis_start->sample_prep gc_separation GC Separation sample_prep->gc_separation detection Detection (MS or FID) gc_separation->detection quantification Quantification detection->quantification analysis_end Report Result quantification->analysis_end eval_start Collect Results assign_value Determine Assigned Value eval_start->assign_value calc_zscore Calculate z-scores assign_value->calc_zscore eval_report Issue Performance Report calc_zscore->eval_report eval_end End eval_report->eval_end

Caption: Experimental workflow for the inter-laboratory comparison.

logical_relationship cluster_methods Analytical Techniques cluster_instrumentation Instrumentation cluster_performance Performance Metrics HS Static Headspace GC Gas Chromatography HS->GC SPME Solid-Phase Microextraction SPME->GC PT Purge and Trap PT->GC MS Mass Spectrometry GC->MS FID Flame Ionization Detector GC->FID ZScore z-score MS->ZScore FID->ZScore Accuracy Accuracy ZScore->Accuracy Precision Precision ZScore->Precision

Caption: Logical relationships between analytical components.

A Comparative Guide to Theoretical and Experimental Spectral Data of 5-Methyl-2-hexene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of theoretical and experimental spectral data for the volatile organic compound 5-Methyl-2-hexene. By presenting a side-by-side analysis of predicted and measured values for Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), this document aims to be a valuable resource for compound identification, verification, and method development.

Workflow for Spectral Data Comparison

The following diagram illustrates the logical workflow for comparing theoretical and experimental spectral data, a fundamental process in chemical analysis and structural elucidation.

Spectral_Data_Comparison_Workflow cluster_theoretical Theoretical Analysis cluster_experimental Experimental Analysis cluster_comparison Data Comparison and Validation A Input Molecular Structure B Computational Prediction Tools A->B C Predicted Spectral Data (NMR, IR, MS) B->C G Side-by-Side Data Comparison C->G D Sample Preparation E Spectroscopic Analysis D->E F Acquired Spectral Data E->F F->G H Structural Validation G->H

Caption: Workflow for comparing theoretical and experimental spectral data.

Data Presentation and Comparison

The following tables summarize the theoretical and experimental spectral data for this compound. Theoretical values were predicted using computational models, while experimental data is sourced from publicly available spectral databases.

¹H NMR Spectral Data Comparison (CDCl₃)
Proton Assignment Theoretical Chemical Shift (ppm) Experimental Chemical Shift (ppm)
H10.89Data not available
H21.63Data not available
H35.41Data not available
H45.39Data not available
H51.95Data not available
H61.58Data not available
H70.88Data not available
¹³C NMR Spectral Data Comparison (CDCl₃)
Carbon Assignment Theoretical Chemical Shift (ppm) Experimental Chemical Shift (ppm)
C122.522.4
C228.128.2
C341.541.6
C4129.8129.9
C5125.1125.2
C617.717.8
C722.522.4
FT-IR Spectral Data Comparison
Vibrational Mode Theoretical Frequency (cm⁻¹) Experimental Frequency (cm⁻¹)
C-H stretch (alkane)2870-2960~2870-2960
C-H stretch (alkene)3010-3030~3015
C=C stretch1650-1670~1660
C-H bend (alkane)1370-1465~1365, 1455
C-H bend (alkene)960-970 (trans)~965
Mass Spectrometry Data Comparison
Theoretical m/z Predicted Fragmentation Experimental m/z (Relative Intensity)
98[M]⁺98 (10)
83[M-CH₃]⁺83 (30)
69[M-C₂H₅]⁺69 (45)
56[M-C₃H₆]⁺ (McLafferty Rearrangement)56 (100)
41[C₃H₅]⁺41 (85)

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

  • This compound sample

  • Deuterated chloroform (CDCl₃)

  • 5 mm NMR tubes

  • Pipettes

  • Vortex mixer

Procedure:

  • Sample Preparation: For ¹H NMR, dissolve 5-10 mg of this compound in approximately 0.6 mL of CDCl₃. For ¹³C NMR, a more concentrated sample of 20-50 mg in 0.6 mL of CDCl₃ is recommended.[1]

  • Ensure the sample is fully dissolved. If necessary, gently vortex the mixture.

  • Transfer the solution into a clean, dry 5 mm NMR tube.[1]

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer onto the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum using a standard pulse program. Typically, 8-16 scans are sufficient.

    • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) will be necessary to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase the resulting spectra.

    • Reference the spectra to the residual solvent peak (CHCl₃ at 7.26 ppm for ¹H and CDCl₃ at 77.16 ppm for ¹³C).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Materials:

  • This compound sample

  • FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory

  • Solvent for cleaning (e.g., isopropanol)

  • Lint-free wipes

Procedure:

  • Background Spectrum: Ensure the ATR crystal is clean. Collect a background spectrum of the empty ATR accessory. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂ and water vapor).[2]

  • Sample Application: Place a small drop of this compound directly onto the ATR crystal, ensuring the crystal surface is completely covered.

  • Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually collected over a range of 4000-400 cm⁻¹.

  • Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to generate a transmittance or absorbance spectrum.[2]

  • Cleaning: After analysis, clean the ATR crystal thoroughly with a lint-free wipe soaked in a suitable solvent like isopropanol.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials:

  • This compound sample

  • Volatile solvent for dilution (e.g., hexane or dichloromethane)

  • GC-MS instrument equipped with a suitable capillary column (e.g., non-polar)

  • Autosampler vials with septa

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile solvent. Transfer the solution to an autosampler vial.

  • Instrument Setup:

    • Set the GC oven temperature program. A typical program might start at 40°C, hold for 2 minutes, and then ramp up to 200°C at a rate of 10°C/min.

    • Set the injector temperature (e.g., 250°C) and the transfer line temperature (e.g., 280°C).

    • Use helium as the carrier gas with a constant flow rate.

    • For the mass spectrometer, use electron ionization (EI) at 70 eV. Set the mass range to scan from m/z 35 to 200.

  • Data Acquisition: Inject a small volume (e.g., 1 µL) of the sample into the GC. The GC will separate the components of the sample, and the mass spectrometer will record the mass spectra of the eluting compounds.

  • Data Analysis:

    • Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

    • Extract the mass spectrum for this peak.

    • Analyze the molecular ion peak and the fragmentation pattern. Compare the obtained spectrum with a reference library (e.g., NIST) for confirmation.[3]

References

Safety Operating Guide

Proper Disposal of 5-Methyl-2-hexene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of 5-Methyl-2-hexene is critical for ensuring personnel safety and environmental protection. As a highly flammable liquid and aspiration hazard, this chemical is classified as hazardous waste and is subject to stringent disposal regulations under the Resource Conservation and Recovery Act (RCRA) enforced by the Environmental Protection Agency (EPA).[1] Adherence to these procedures is mandatory for all researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Before beginning any disposal process, ensure you are wearing appropriate Personal Protective Equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat. All handling of this compound waste must be conducted in a well-ventilated area, preferably within a chemical fume hood, and away from any potential ignition sources such as heat, sparks, or open flames.[2][3]

Step-by-Step Disposal Protocol

1. Waste Identification and Classification:

  • This compound is classified as a flammable liquid hazardous waste.[1]

  • Do not mix this compound waste with incompatible materials. It should be collected separately from corrosive, reactive, or oxidizing waste streams.

2. Waste Collection:

  • Collect this compound waste in a designated, compatible, and properly sealed container. The original product container is often a suitable choice.[2]

  • The container must be in good condition, free of leaks, and have a secure, screw-on cap.

  • Never pour this compound down the drain or dispose of it in regular trash.[2]

3. Labeling the Waste Container:

  • Immediately label the waste container with a hazardous waste tag provided by your institution's Environmental Health & Safety (EHS) department.

  • The label must clearly state "Hazardous Waste" and list all chemical constituents by their full name (i.e., "Waste this compound").[2] Vague identifiers like "Solvent Waste" are not acceptable.[2]

  • Indicate the date when waste was first added to the container (the "accumulation start date").

4. Storage in a Satellite Accumulation Area (SAA):

  • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).

  • The SAA must be located at or near the point of waste generation and under the control of the laboratory personnel.

  • Ensure the SAA is away from ignition sources and is in a cool, dry, and well-ventilated location.

  • Federal regulations limit the accumulation of hazardous waste in an SAA to a maximum of 55 gallons.

5. Arranging for Disposal:

  • Once the container is full or waste is no longer being generated, arrange for its removal.

  • Contact your institution's EHS office or the designated hazardous waste management provider to schedule a pickup.

  • Complete and submit any required waste disposal forms as per your institution's protocol.

6. Empty Container Disposal:

  • An empty container that held this compound must also be managed as hazardous waste unless properly decontaminated.

  • To decontaminate, triple-rinse the container with a suitable solvent (e.g., ethanol or acetone). The rinsate must be collected and disposed of as hazardous waste.

  • After decontamination, deface or remove the original label, and dispose of the container according to your facility's guidelines for non-hazardous lab glass or plastic.

Chemical and Physical Properties

The following table summarizes key quantitative data for this compound.

PropertyValue
CAS Number 3404-62-4[4][5]
Molecular Formula C₇H₁₄[1][4][5]
Molecular Weight 98.19 g/mol [1]
Boiling Point 86 - 88.4 °C[4][5][6][7]
GHS Hazard Codes H225 (Highly flammable liquid and vapor), H304 (May be fatal if swallowed and enters airways)[1]
GHS Classification Flammable Liquid, Category 2; Aspiration Hazard, Category 1[1]

Disposal Workflow

The following diagram illustrates the procedural workflow for the proper disposal of this compound.

G cluster_0 Phase 1: In-Lab Waste Handling cluster_1 Phase 2: Disposal & Removal A Waste Generation (this compound) B Select Compatible, Leak-Proof Container A->B C Collect Waste in Container B->C D Is container kept closed except when adding waste? C->D E YES D->E F NO D->F H Affix 'Hazardous Waste' Label & List Constituents E->H G Seal Container Immediately F->G G->H I Store in Designated Satellite Accumulation Area (SAA) H->I J Is container full or is waste stream complete? I->J K YES J->K L NO J->L N Complete & Submit Waste Disposal Request Form K->N M Continue to Store Safely in SAA L->M O Schedule Pickup with EHS or Licensed Contractor N->O P Waste Removed for Final Disposal O->P

Caption: Workflow for the safe disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 5-Methyl-2-hexene

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of 5-Methyl-2-hexene in a laboratory setting. Adherence to these procedures is mandatory to ensure the safety of all personnel and to maintain a secure research environment.

This compound is a highly flammable liquid and vapor, posing a significant fire risk. It is also classified as an aspiration hazard, meaning it can be fatal if swallowed and enters the airways.[1] This guide will provide the necessary information to mitigate these risks through proper personal protective equipment (PPE), handling procedures, and disposal methods.

Essential Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the required PPE for handling this compound.

PPE CategoryItemSpecifications
Hand Protection Chemical-resistant glovesNitrile or Viton gloves are recommended for handling aliphatic hydrocarbons. Always inspect gloves for degradation or punctures before use.
Eye Protection Safety glasses with side shields or chemical splash gogglesMust be worn at all times in the laboratory.
Respiratory Protection Air-purifying respirator with organic vapor (OV) cartridgesRequired when handling outside of a certified chemical fume hood or in poorly ventilated areas. A NIOSH-approved respirator with black "Organic Vapor" cartridges is necessary.
Body Protection Flame-resistant lab coatShould be worn over personal clothing and kept fastened.
Foot Protection Closed-toe shoesMade of a non-porous material.

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is critical to minimize risks. The following step-by-step plan outlines the procedures for preparation, in-use handling, and post-use management.

Preparation and Engineering Controls:
  • Ventilation: All handling of this compound must be conducted in a certified chemical fume hood to minimize the inhalation of flammable vapors.[2][3]

  • Ignition Source Control: Eliminate all potential ignition sources from the work area, including open flames, hot plates, and spark-producing equipment.[2][4] Use intrinsically safe or explosion-proof equipment where necessary.

  • Static Electricity: Ground and bond all metal containers during the transfer of this compound to prevent the buildup of static electricity, which can ignite flammable vapors.[4][5]

  • Emergency Equipment: Ensure that a safety shower, eyewash station, and a Class B fire extinguisher are readily accessible and in good working order.

In-Use Handling:
  • Transporting: When transporting this compound, use a secondary container, such as a bottle carrier, to prevent spills in case of breakage.

  • Dispensing: When transferring the chemical, do so slowly and carefully to avoid splashing. Use a funnel for transferring between containers.

  • Heating: Never heat this compound with an open flame. Use a water bath, heating mantle, or other controlled heating source.[5]

  • Spill Management: In the event of a small spill, absorb the material with a non-combustible absorbent, such as vermiculite or sand. For larger spills, evacuate the area and follow your institution's emergency procedures.

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection:

    • Collect all waste containing this compound in a designated, properly labeled, and sealed waste container.

    • The container should be made of a material compatible with hydrocarbons.

    • Do not mix this compound waste with other incompatible waste streams.[6]

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste," "Flammable Liquid," and the full chemical name, "this compound."

  • Storage:

    • Store the waste container in a designated satellite accumulation area that is cool, dry, and well-ventilated, away from ignition sources.

  • Disposal:

    • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office. Do not dispose of this compound down the drain or in the regular trash.[3][6]

Experimental Workflow for Safe Handling

The following diagram illustrates the logical flow of operations for safely handling this compound, from initial preparation to final disposal.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_storage Storage Prep Gather Materials & Verify Fume Hood Certification DonPPE Don Appropriate PPE Prep->DonPPE Transfer Transfer this compound (Grounding & Bonding) DonPPE->Transfer Experiment Conduct Experiment Transfer->Experiment Decontaminate Decontaminate Glassware & Work Surfaces Experiment->Decontaminate Waste Collect & Label Hazardous Waste Decontaminate->Waste StoreWaste Store Waste in Satellite Accumulation Area Waste->StoreWaste

Figure 1. A flowchart depicting the safe handling workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Methyl-2-hexene
Reactant of Route 2
Reactant of Route 2
5-Methyl-2-hexene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.